10,11-Dihydro-24-hydroxyaflavinine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H41NO2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(2S,4R,4aS,7R,7aS,8R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol |
InChI |
InChI=1S/C28H41NO2/c1-17-10-12-27(5)18(2)14-20(30)16-28(27)13-11-21(26(3,4)31)24(25(17)28)23-15-19-8-6-7-9-22(19)29-23/h6-9,15,17-18,20-21,24-25,29-31H,10-14,16H2,1-5H3/t17-,18-,20+,21?,24-,25+,27+,28+/m1/s1 |
InChI Key |
ZNPZDEJOIANYNU-NQGQVCGBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10,11-Dihydro-24-hydroxyaflavinine is a naturally occurring indole-diterpenoid metabolite with recognized insecticidal properties.[1][2] This complex alkaloid is a secondary metabolite produced by fungi of the genera Aspergillus and Eupenicillium, notably isolated from the ascostromata (sclerotia-like structures) of Eupenicillium crustaceum.[1] As a member of the aflavinine family, it is characterized by a densely fused and sterically complex polycyclic ring system. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, biological activity with available quantitative data, detailed experimental protocols for its isolation, and a proposed biosynthetic pathway.
Chemical and Physical Properties
This compound is a complex heterocyclic compound. Its intricate three-dimensional structure is a hallmark of the aflavinine class of natural products. The primary identification and characterization data for this compound are summarized in the table below. It is important to note that in some literature, this compound is referred to by the synonym 10,23,24,25-Tetrahydro-24-hydroxyaflavinine.[1][2]
| Property | Value | Source |
| CAS Number | 171569-81-6 | N/A |
| Molecular Formula | C₂₈H₄₁NO₂ | N/A |
| Molecular Weight | 423.64 g/mol | N/A |
| IUPAC Name | (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in Chloroform (B151607) | N/A |
| Boiling Point | 589.6 ± 30.0 °C at 760 mmHg | N/A |
| Density | 1.1 ± 0.1 g/cm³ | N/A |
Biological Activity: Anti-insectan Properties
This compound is primarily recognized for its anti-insectan properties.[1][2] While specific quantitative data for this individual compound is not detailed in the primary literature, the crude extracts from which it was isolated, and its close structural analogs, have demonstrated significant insecticidal and antifeedant activity. The primary research by Wang et al. (1995) focused on the bioactivity of the extracts of E. crustaceum and the major aflavinine analog, 10,23-dihydro-24,25-dehydroaflavinine.
The hexane (B92381) and chloroform extracts of E. crustaceum ascostromata, containing this compound, exhibited significant anti-insectan activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1][3]
| Bioassay Details | Organism | Results |
| Dietary Assay of Crude Hexane Extract | Helicoverpa zea (Corn Earworm) | 63% reduction in weight gain |
| Dietary Assay of Crude Hexane Extract | Carpophilus hemipterus (Dried Fruit Beetle) Adults | 40% reduction in feeding rate |
| Dietary Assay of Crude Hexane Extract | Carpophilus hemipterus (Dried Fruit Beetle) Larvae | 69% reduction in feeding rate |
Data extracted from Wang et al. (1995) for the crude hexane extract of E. crustaceum NRRL 3332, which contains this compound.
Experimental Protocols
The following protocols are based on the methodologies described by Wang et al. (1995) for the isolation of aflavinine derivatives from Eupenicillium crustaceum.
Fungal Culture and Production of Ascostromata
-
Culture Medium: Prepare petri dishes containing agar (B569324) medium.
-
Inoculation: Inoculate the agar plates with conidial suspensions of Eupenicillium crustaceum NRRL 3332.
-
Incubation: Incubate the cultures in the dark at 25°C for 21 days to allow for the formation of ascostromata.
-
Harvesting: After the incubation period, manually remove the ascostromata from the agar surface using a microspatula under a dissecting microscope.
-
Drying: Air-dry the harvested ascostromata.
Extraction and Isolation of this compound
-
Initial Extraction:
-
Submerge the intact, dry ascostromata (e.g., 480 g) in hexane (e.g., 4,800 ml) at room temperature. Repeat this extraction four times.
-
Following the hexane extraction, extract the ascostromata with chloroform (e.g., 600 ml) three times.
-
Combine the respective hexane and chloroform fractions and remove the solvents under vacuum to yield the crude extracts.
-
-
Column Chromatography:
-
Fractionate the crude hexane extract (e.g., 1.2 g) using silica (B1680970) gel column chromatography (e.g., 3.5 by 50 cm column).
-
Elute the column with a step gradient starting from 30% chloroform in hexane, progressing to 100% chloroform.
-
Further elute with a gradient of 0.5% to 10% methanol (B129727) in chloroform to separate the different aflavinine analogs.
-
-
Purification by HPLC:
-
Further purify the fractions containing the aflavinine analogs using High-Performance Liquid Chromatography (HPLC).
-
Employ a C18 reverse-phase column (e.g., Beckman 5-µm-particle-size Ultrasphere C18, 4.6 mm by 25 cm).
-
Elute with a mobile phase of 85% methanol in water at a flow rate of 1.0 ml/min.
-
Monitor the elution using UV detection at 215 nm to isolate the pure this compound.
-
Visualizations: Biosynthetic Pathway and Experimental Workflow
Proposed Biosynthetic Pathway of Aflavinines
The following diagram illustrates the general biosynthetic pathway for the indole-diterpenoid core of aflavinines. This pathway begins with the precursors tryptophan and geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps leading to this compound have not been fully elucidated, this diagram represents the foundational steps in the biosynthesis of this class of compounds.
Caption: General biosynthetic pathway of aflavinines.
Experimental Workflow for Isolation
This diagram outlines the key steps in the experimental workflow for the isolation of this compound from Eupenicillium crustaceum.
Caption: Workflow for the isolation of this compound.
Conclusion and Future Directions
This compound is a structurally complex natural product with demonstrated potential as an anti-insectan agent. Its production by common fungi suggests that it may play a role in the chemical ecology of these organisms. While the foundational work on its isolation and characterization has been established, further research is warranted in several areas. Specifically, quantitative bioassays are needed to determine the precise IC₅₀ or LD₅₀ values against a range of insect pests. Furthermore, elucidation of its specific mechanism of action and its biosynthetic pathway could open avenues for the development of novel, bio-based insecticides and for the biosynthetic production of this and related compounds. The detailed protocols provided herein offer a starting point for researchers to further investigate this promising molecule.
References
An In-depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine: A Secondary Metabolite of Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine, also known by its synonym 10,23,24,25-tetrahydro-24-hydroxyaflavinine, is an indole-diterpenoid secondary metabolite.[1][2] While primarily associated with the fungus Aspergillus flavus, it has also been isolated from Eupenicillium crustaceum.[1] This compound belongs to the broader class of aflavinines, which are known for their anti-insectan properties.[1][3] As a rare secondary metabolite, this compound holds potential for applications in agriculture and as a model for studying fungal metabolism and the biosynthesis of complex natural products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁NO₂ | [4] |
| Molecular Weight | 423.63 g/mol | [4] |
| IUPAC Name | (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol | [5] |
| Appearance | Powder | [5] |
| Solubility | Soluble in Chloroform | [5] |
Spectroscopic Data
Detailed spectroscopic data for the definitive structural elucidation of this compound is not widely available in the public domain. However, based on the analysis of closely related aflavinine analogs, the following table outlines the expected spectroscopic characteristics.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons of the indole (B1671886) ring, multiple aliphatic protons of the diterpenoid core, and methyl groups. |
| ¹³C NMR | Resonances for sp²-hybridized carbons of the indole ring and sp³-hybridized carbons of the polycyclic diterpenoid skeleton, including signals for hydroxyl-bearing carbons. |
| Mass Spectrometry (HREIMS) | A molecular ion peak consistent with the molecular formula C₂₈H₄₁NO₂, along with characteristic fragmentation patterns for indole-diterpenoids. |
Biological Activity
| Bioassay | Target Organism | Observed Effect | Reference |
| Dietary Assay | Helicoverpa zea (Corn earworm) | Reduction in weight gain | [1] |
| Dietary Assay | Carpophilus hemipterus (Dried fruit beetle) | Reduction in feeding rate | [1] |
Experimental Protocols
The following are generalized protocols for the isolation and characterization of aflavinine analogs, based on methodologies reported for similar compounds.
Isolation and Purification
-
Fermentation: Eupenicillium crustaceum is cultured on a suitable solid or liquid medium to promote the production of ascostromata, the fungal structures from which the metabolite is isolated.
-
Extraction: The dried and ground ascostromata are subjected to solvent extraction, typically with hexane (B92381) followed by chloroform, to isolate compounds of varying polarity.
-
Chromatographic Separation: The crude extract is fractionated using a combination of chromatographic techniques. This often involves initial separation by solid-phase extraction (SPE) followed by multiple rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) to purify individual compounds.
-
Bioassay-Guided Fractionation: Throughout the separation process, fractions are tested for anti-insectan activity to guide the isolation of the bioactive components.
References
- 1. The Chemical Ecology Approach to Reveal Fungal Metabolites for Arthropod Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. KFD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The first dimeric indole-diterpenoids from a marine-derived Penicillium sp. fungus and their potential for anti-obesity drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne - PMC [pmc.ncbi.nlm.nih.gov]
10,11-Dihydro-24-hydroxyaflavinine: A Technical Overview of a Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is a naturally occurring indole (B1671886) diterpenoid produced by various fungi, notably Aspergillus flavus and has also been isolated from Eupenicillium crustaceum.[] As a member of the aflavinine family, this compound has garnered interest for its potential biological activities, particularly its insecticidal properties. This technical guide provides a summary of the available physical and chemical properties of this compound. While detailed experimental protocols and specific signaling pathway information are not extensively available in public literature, this document consolidates the current knowledge to serve as a foundational resource for research and development.
Physical and Chemical Properties
A compilation of the known physical and chemical data for this compound is presented below. This information is critical for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁NO₂ | [2] |
| Molecular Weight | 423.64 g/mol | [2] |
| CAS Number | 171569-81-6 | [2] |
| IUPAC Name | (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol | [] |
| Synonyms | 10,23,24,25-Tetrahydro-24-hydroxyaflavinine | [] |
| Appearance | Powder | [2] |
| Purity | >98% (as commercially available) | [2] |
| Boiling Point | 589.6 ± 30.0 °C at 760 mmHg (Predicted) | [] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Chloroform and DMSO | [][4] |
| Storage | Store in a sealed, cool, and dry condition; stock solutions can be stored below -20°C for several months. | [2][] |
Experimental Protocols
-
Fermentation: Culturing the producing fungal strain in a suitable liquid or solid medium under optimized conditions to promote the biosynthesis of the target compound.
-
Extraction: Extraction of the fungal biomass and/or culture broth with organic solvents such as ethyl acetate (B1210297) or chloroform.
-
Chromatographic Purification: A series of chromatographic techniques, including column chromatography (using silica (B1680970) gel or other stationary phases), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are generally employed to isolate the pure compound.
Characterization would typically involve a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to elucidate and confirm the chemical structure. However, specific spectral data for this compound are not detailed in the available resources.
Biological Activity and Potential Signaling Pathways
This compound is reported to possess insecticidal properties.[] The broader class of indole diterpenoids, to which this compound belongs, is known for a range of biological activities, including antibacterial, anti-insect, and ion channel inhibitory effects.[5][6]
The precise mechanism of action for this compound has not been elucidated. However, the insecticidal activity of other indole-based natural products has been linked to the modulation of ion channels in insects.[7] For instance, some halogenated indoles have been shown to act as activators of the glutamate-gated chloride channel (GluCl), a prominent target for insecticides.[7] This suggests a potential, though unconfirmed, neurological mode of action for this compound in insects.
Given the lack of specific pathway information, a generalized logical workflow for investigating the insecticidal mechanism is presented below.
Caption: A logical workflow for the investigation of the insecticidal mechanism of this compound.
Conclusion
This compound is a fungal metabolite with established insecticidal potential. While its basic physical and chemical properties are known, there is a significant gap in the publicly available, in-depth technical data regarding its detailed synthesis, purification, full spectroscopic characterization, and specific molecular mechanism of action. The information provided herein serves as a starting point for researchers interested in exploring the therapeutic or agrochemical applications of this and related aflavinine compounds. Further primary research is required to fully elucidate its biological functions and potential for development.
References
- 2. biocrick.com [biocrick.com]
- 4. This compound - Scintila [scintila.cz]
- 5. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemical structures and biological activities of indole diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nematicidal and insecticidal activities of halogenated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 10,11-Dihydro-24-hydroxyaflavinine, an anti-insectan indole (B1671886) diterpenoid metabolite. The information is curated for professionals in research and drug development who require detailed structural and methodological insights.
Introduction
This compound, also known as 10,23,24,25-tetrahydro-24-hydroxyaflavinine, is a natural product isolated from fungi such as Aspergillus flavus and Eupenicillium crustaceum.[1] This compound belongs to the aflavinine class of metabolites, which are recognized for their insecticidal properties. The structural elucidation of this complex molecule relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The definitive structural analysis of this compound was first reported by Wang et al. in 1995. The molecular formula was established as C₂₈H₄₁NO₂ through a combination of electron impact mass spectrometry, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectral data. The complete structural assignment was achieved through extensive 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Multiple Quantum Coherence (HMQC), and by comparison with structurally related aflavinine analogs.
While the primary literature confirms the use of these techniques for structure elucidation, detailed public access to the specific spectral data tables containing chemical shifts and mass-to-charge ratios is limited. The following tables represent a generalized format of the expected data based on the reported methodologies.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Position | Chemical Shift (δ) ppm |
| ... | ... |
| ... | ... |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+H]⁺ | ... |
| EIMS | --- | ... | Fragmentation Pattern |
Experimental Protocols
The following protocols are based on standard methodologies for the isolation and spectroscopic analysis of natural products, as inferred from the initial reports on aflavinine derivatives.
Isolation of this compound:
A generalized workflow for the isolation of this compound from a fungal source is depicted in the diagram below. This multi-step process involves extraction, fractionation, and purification to yield the pure compound for analysis.
References
The Biological Activity of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-24-hydroxyaflavinine is an indole-diterpenoid mycotoxin and a secondary metabolite produced by fungi of the genera Aspergillus and Eupenicillium. As a member of the aflavinine class of compounds, it has garnered interest for its notable biological activities, particularly its anti-insectan properties. This technical guide provides a comprehensive overview of the known biological effects of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers in natural product chemistry, entomology, and drug discovery.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with diverse chemical structures and biological functions. Among these, the indole-diterpenoids represent a significant class of mycotoxins known for their complex architectures and potent biological effects, including neurotoxicity. This compound is a naturally occurring aflavinine analog isolated from the ascostromata of Eupenicillium crustaceum and is also a metabolite of Aspergillus flavus.[1] Structurally, it belongs to the indole (B1671886) alkaloid family and is considered a rare secondary metabolite.[2] Its role as a model molecule for investigating fungal metabolism and the biosynthesis of intricate natural products has been recognized.[2] The primary biological activity associated with this compound and its congeners is their anti-insectan effect, making them potential candidates for the development of novel bio-insecticides.
Quantitative Data on Anti-insectan Activity
While specific quantitative data for the anti-insectan activity of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on its close structural analog, 10,23-dihydro-24,25-dehydroaflavinine. Research has demonstrated that extracts containing these aflavinine compounds exhibit significant activity against key agricultural pests.
Table 1: Anti-insectan Activity of an Aflavinine Analog (10,23-dihydro-24,25-dehydroaflavinine)
| Target Insect Species | Common Name | Bioassay Type | Concentration (ppm) | Observed Effect | % Reduction | Reference |
| Helicoverpa zea | Corn Earworm | Dietary Assay | ~3,000 | Weight Gain Reduction | 79% | [3] |
| Carpophilus hemipterus | Dried Fruit Beetle | Dietary Assay | ~3,000 | Feeding Rate Reduction | 42% | [3] |
Note: The data presented is for 10,23-dihydro-24,25-dehydroaflavinine, a closely related analog of this compound, as reported in Wang et al., 1995.[3]
Experimental Protocols: Insect Dietary Bioassay
The evaluation of the anti-insectan properties of this compound and its analogs typically involves dietary bioassays. The following protocol is a generalized methodology based on established insect bioassay techniques for fungal metabolites.
Objective: To determine the antifeedant and growth-inhibitory effects of this compound on a target insect pest (e.g., Helicoverpa zea).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., acetone (B3395972) or ethanol)
-
Artificial insect diet (species-specific)
-
Third-instar larvae of the target insect species (pre-starved for 4 hours)
-
Petri dishes (9 cm diameter)
-
Leaf discs of a host plant (e.g., cotton or tomato) or artificial diet plugs
-
Micropipettes
-
Leaf area meter or image analysis software
-
Controlled environment chamber (25±2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Substance: Prepare a stock solution of this compound in the chosen solvent. A series of dilutions are then made to obtain the desired test concentrations.
-
Diet/Leaf Disc Treatment:
-
For artificial diet assays, the test compound solution is evenly incorporated into the molten diet before it solidifies. The final concentration in the diet should be calculated based on the total volume.
-
For leaf disc assays, uniform discs are punched from fresh host plant leaves. A known volume of the test solution is applied to the surface of each disc and the solvent is allowed to evaporate completely. Control discs are treated with the solvent only.
-
-
Bioassay Setup:
-
A single treated diet plug or leaf disc is placed in the center of a Petri dish lined with moistened filter paper to maintain humidity.
-
One pre-starved third-instar larva is introduced into each Petri dish.
-
Each concentration is replicated at least five times. A control group with solvent-treated diet/discs is run in parallel.
-
-
Incubation: The Petri dishes are sealed and placed in a controlled environment chamber for a period of 24 to 48 hours.
-
Data Collection:
-
Antifeedant Activity: The area of the leaf disc consumed is measured using a leaf area meter or by analyzing scanned images. The Antifeedant Index (AFI) can be calculated using the formula: AFI = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.
-
Growth Inhibition: Larval weight is measured at the beginning and end of the experiment. The percentage of weight gain reduction compared to the control group is calculated.
-
Mortality: The number of dead larvae in each group is recorded.
-
Statistical Analysis: Data are typically analyzed using ANOVA followed by a suitable post-hoc test to determine significant differences between treatment groups and the control.
Insect Dietary Bioassay Workflow
Putative Signaling Pathways and Mechanism of Action
The precise molecular targets and signaling pathways affected by this compound in insects have not been definitively elucidated. However, based on the neurotoxic effects observed for other indole-diterpenoid mycotoxins, it is hypothesized that the anti-insectan activity of aflavinines is primarily due to their interference with neurotransmission. Two key signaling pathways are likely implicated: the GABAergic and octopaminergic systems.
Antagonism of GABA-gated Chloride Channels
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. GABA binds to its receptor, a ligand-gated chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting neurotransmission. Many insecticides exert their effects by disrupting this process. It is plausible that indole-diterpenes like this compound act as non-competitive antagonists of the GABA receptor, blocking the chloride channel and leading to hyperexcitation, paralysis, and eventual death of the insect.
Hypothesized GABA Receptor Antagonism
Modulation of Octopaminergic Signaling
Octopamine (B1677172) is a crucial biogenic amine in invertebrates, acting as a neurotransmitter, neuromodulator, and neurohormone. It is involved in regulating a wide array of physiological processes, including behavior, locomotion, and metabolism. The octopamine signaling pathway is a key target for some classes of insecticides. Aflavinines may interfere with this pathway, either by acting as agonists or antagonists at octopamine receptors, or by affecting the synthesis, release, or reuptake of octopamine. Disruption of octopaminergic signaling can lead to a range of sublethal effects, including altered feeding behavior and reduced fitness, which are consistent with the observed anti-insectan properties.
Potential Modulation of Octopamine Signaling
Conclusion and Future Directions
This compound is a promising bioactive fungal metabolite with demonstrated anti-insectan properties, likely shared with its close analogs. While current quantitative data is limited, the available information suggests its potential as a lead compound for the development of novel bio-insecticides. Future research should focus on several key areas:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A more comprehensive analysis of the anti-insectan activity of a wider range of aflavinine analogs is needed to establish clear QSARs.
-
Elucidation of the Mechanism of Action: Further investigation is required to definitively identify the molecular targets and signaling pathways affected by this compound in insects.
-
Toxicological Studies: A thorough evaluation of the toxicity of this compound in non-target organisms and its environmental fate is essential before its consideration for any practical application.
-
Biosynthetic Pathway Engineering: A deeper understanding of the biosynthetic pathway of aflavinines could enable the production of novel, more potent analogs through metabolic engineering.
The continued exploration of this compound and related compounds holds significant promise for the discovery of new and effective pest management agents.
References
Unveiling the Insecticidal Potential of 10,11-Dihydro-24-hydroxyaflavinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known insecticidal properties of 10,11-Dihydro-24-hydroxyaflavinine, an indole (B1671886) diterpene mycotoxin produced by the fungus Aspergillus flavus. This document synthesizes available data on its biological activity against key insect pests, details the experimental methodologies for assessing its efficacy, and explores its proposed mechanism of action through the modulation of glutamate-gated chloride channels. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel insecticides.
Introduction
This compound is a secondary metabolite belonging to the aflavinine class of indole diterpenes. These compounds are biosynthesized by various fungi, notably species within the genus Aspergillus.[1] While the primary focus on Aspergillus flavus metabolites has historically been on the carcinogenic aflatoxins, the broader spectrum of its secondary metabolites, including aflavinines, possesses a range of bioactivities. Among these, the anti-insectan properties of aflavinine derivatives have garnered interest for their potential application in pest management. This guide focuses specifically on this compound and its close structural analogs, providing a detailed examination of their insecticidal characteristics.
Quantitative Insecticidal Activity
Quantitative data on the insecticidal efficacy of this compound and its analogs is primarily derived from dietary and feeding assays against economically important insect pests. The following table summarizes the key findings from a study on a closely related analog, 10,23,24,25-tetrahydro-24-hydroxyaflavinine, which shares the core structural features and is considered a synonym in some chemical databases.
| Compound | Target Insect | Assay Type | Concentration (ppm) | Observed Effect | Reference |
| 10,23,24,25-tetrahydro-24-hydroxyaflavinine | Helicoverpa zea (Corn earworm) | Dietary Assay | ~3,000 | 79% reduction in larval weight gain | Wang et al., 1995 |
| 10,23,24,25-tetrahydro-24-hydroxyaflavinine | Carpophilus hemipterus (Dried fruit beetle) | Feeding Assay | ~3,000 | 42% reduction in larval feeding rate | Wang et al., 1995 |
Table 1: Summary of Quantitative Insecticidal Activity of an Aflavinine Analog
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the insecticidal properties of aflavinine derivatives. These protocols are based on established practices for insect bioassays.
Insect Rearing
-
Helicoverpa zea : Larvae are reared on a pinto bean-based artificial diet in a controlled environment at 25-28°C with a 14:10 light:dark photoperiod.
-
Carpophilus hemipterus : Larvae are maintained on a synthetic diet consisting of cornmeal, glycerin, and other nutrients at 26°C and 75% relative humidity.
Dietary Assay for Helicoverpa zea
This assay evaluates the chronic toxicity and developmental effects of the compound when incorporated into the insect's diet.
-
Preparation of Test Diet: this compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol). This solution is then thoroughly mixed with the artificial diet to achieve the desired final concentration (e.g., 3,000 ppm). A control diet is prepared by adding only the solvent to the artificial diet.
-
Assay Setup: The prepared diets are dispensed into individual wells of a multi-well rearing tray. A single neonate larva of H. zea is placed in each well.
-
Incubation: The trays are maintained under controlled environmental conditions as described in the insect rearing protocol.
-
Data Collection: Larval weight and mortality are recorded daily for a period of 7-10 days.
-
Data Analysis: The percentage reduction in weight gain is calculated by comparing the average weight of larvae fed the test diet to those fed the control diet.
Feeding Rate Assay for Carpophilus hemipterus
This assay measures the antifeedant properties of the compound by quantifying the reduction in food consumption.
-
Preparation of Test Substrate: A solution of this compound is prepared. Small, pre-weighed discs of the synthetic diet are uniformly treated with the test solution. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.
-
Assay Setup: Treated and control diet discs are placed in a Petri dish. A pre-determined number of C. hemipterus larvae are introduced into the dish.
-
Incubation: The Petri dishes are kept in the dark under controlled environmental conditions for 24 to 48 hours.
-
Data Collection: After the incubation period, the diet discs are removed, and the area consumed is measured. This can be done through image analysis or by weighing the remaining diet.
-
Data Analysis: The feeding rate reduction is calculated as the difference in consumption between the treated and control discs, expressed as a percentage of the consumption of the control discs.
Proposed Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
While the precise molecular target of this compound has not been definitively elucidated, substantial evidence from related mycotoxins, such as the avermectins, points towards the glutamate-gated chloride channels (GluCls) as the primary site of action in insects. GluCls are ligand-gated ion channels found in the nervous and muscular systems of invertebrates. Their activation by the neurotransmitter glutamate (B1630785) leads to an influx of chloride ions, hyperpolarizing the cell membrane and inhibiting nerve impulse transmission.
The proposed mechanism of action for this compound involves the potentiation or direct activation of these GluCls. This leads to a persistent opening of the chloride channels, causing a continuous influx of chloride ions into neurons and muscle cells. The resulting hyperpolarization effectively blocks the transmission of nerve signals, leading to paralysis and eventual death of the insect.
Conclusion and Future Directions
This compound and its analogs represent a promising class of natural compounds with demonstrated insecticidal activity. The available data, though limited, indicates significant effects on the growth and feeding behavior of key agricultural pests. The proposed mechanism of action via the disruption of glutamate-gated chloride channels offers a specific target for further investigation and potential for the development of insecticides with a novel mode of action.
Future research should focus on:
-
Determining the precise LC50 and LD50 values for this compound against a broader range of insect pests.
-
Elucidating the exact binding site and interaction of the compound with the glutamate-gated chloride channel through electrophysiological and molecular modeling studies.
-
Investigating the potential for synergistic effects when combined with other insecticidal compounds.
-
Exploring the structure-activity relationships of aflavinine derivatives to optimize their insecticidal potency and spectrum of activity.
This technical guide serves as a starting point for these future endeavors, providing a solid foundation of the current knowledge on the insecticidal properties of this compound.
References
Unraveling the Synthesis of a Fungal Bioactive Compound: The Biosynthetic Pathway of 10,11-Dihydro-24-hydroxyaflavinine
A deep dive into the molecular machinery of fungi reveals the intricate biosynthetic pathway of 10,11-Dihydro-24-hydroxyaflavinine, a member of the aflavinine class of indole (B1671886) diterpenoids. This technical guide provides a comprehensive overview of the proposed biosynthetic steps, the key enzyme families likely involved, and the general methodologies employed in elucidating such complex natural product pathways. This information is of critical value to researchers in natural product chemistry, fungal genetics, and drug development seeking to understand and potentially harness these intricate biosynthetic processes.
Indole diterpenoids are a diverse class of fungal secondary metabolites known for their complex chemical structures and significant biological activities.[1][2] Among these, the aflavinines represent a unique structural subclass. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a combination of established principles of indole diterpenoid biosynthesis, knowledge of related pathways, and understanding of fungal enzymology allows for the construction of a putative pathway.
The Genesis: Precursor Molecules and the Formation of the Indole Diterpenoid Backbone
The biosynthesis of all indole diterpenoids, including the aflavinines, commences from two primary building blocks: indole-3-glycerol phosphate (B84403) (IGP) , a precursor to tryptophan, and geranylgeranyl pyrophosphate (GGPP) , a C20 isoprenoid.[1][3] The initial committed step involves the prenylation of the indole moiety with GGPP to form 3-geranylgeranylindole (3-GGI) .[1] This reaction is catalyzed by a prenyltransferase , a key enzyme in this biosynthetic pathway.
Forging the Core: Cyclization to the Aflavinine Skeleton
The conversion of the linear 3-GGI into the complex polycyclic aflavinine core is the most enigmatic and crucial part of the biosynthetic pathway. Unlike the well-studied paspaline-type indole diterpenoids, the specific cyclization cascade for aflavinines has not been definitively characterized. However, it is hypothesized to involve a series of intramolecular cyclizations initiated by an epoxidation of one of the double bonds in the geranylgeranyl chain, a reaction typically catalyzed by a flavin-dependent monooxygenase (FMO) .[3]
Following epoxidation, a terpene cyclase is believed to orchestrate a cascade of ring closures to form the characteristic carbocyclic framework of the aflavinine skeleton. The regioselectivity of the initial epoxidation and the specific folding of the substrate within the cyclase's active site are critical determinants of the final ring system. It is this step that diverges from the paspaline (B1678556) pathway and establishes the unique architecture of the aflavinines. Anominine is considered a likely parent structure from which other aflavinine metabolites are derived, suggesting a common cyclized intermediate.[3]
Tailoring the Scaffold: The Final Steps to this compound
Once the core aflavinine skeleton is assembled, a series of tailoring reactions are required to produce this compound. These modifications are crucial for the compound's final structure and biological activity.
Hydroxylation at C-24
The introduction of a hydroxyl group at the C-24 position is a key modification. This reaction is most likely catalyzed by a cytochrome P450 monooxygenase (CYP) . Fungal CYPs are a large and versatile family of enzymes known for their ability to hydroxylate a wide range of substrates, including terpenoids, at specific and often non-activated carbon atoms.[4][5] The specific CYP responsible for this transformation in the this compound pathway remains to be identified.
Reduction of the 10,11-Double Bond
The "dihydro" designation in the target molecule's name indicates the absence of a double bond between carbons 10 and 11, which is present in the initially formed aflavinine core. This saturation is achieved through a reduction reaction , likely catalyzed by a reductase . Fungal secondary metabolite biosynthesis often employs NAD(P)H-dependent reductases to modify carbon-carbon double bonds.[2]
Genetic Blueprint: The Biosynthetic Gene Cluster
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together on the chromosome in a biosynthetic gene cluster (BGC) .[6][7] The identification and characterization of the aflavinine BGC would be a monumental step in confirming the proposed pathway. Such a cluster would be expected to contain genes for a prenyltransferase, an FMO, a terpene cyclase, a cytochrome P450 monooxygenase, and a reductase, along with potential regulatory and transporter genes. Comparative genomics, by analyzing the genomes of aflavinine-producing fungi and comparing them to those that do not produce these compounds, is a powerful tool for identifying putative BGCs.[8]
Experimental Methodologies for Pathway Elucidation
The elucidation of a complex biosynthetic pathway like that of this compound relies on a combination of sophisticated experimental techniques.
Isotopic Labeling Studies
Feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled glucose or indole) can be used to trace the incorporation of these precursors into the final natural product. The labeling pattern in the isolated molecule, determined by NMR spectroscopy or mass spectrometry, provides direct evidence for the biosynthetic building blocks and the rearrangement of the carbon skeleton.
Gene Knockout and Heterologous Expression
Once a candidate BGC is identified, the function of individual genes can be investigated through gene knockout experiments. Deleting a specific gene in the producing fungus and observing the accumulation of a biosynthetic intermediate or the abolishment of product formation can pinpoint the gene's role in the pathway. Conversely, heterologous expression of pathway genes in a model fungal host, such as Aspergillus oryzae, can be used to functionally characterize the encoded enzymes and reconstitute parts of or the entire biosynthetic pathway.
In Vitro Enzyme Assays
To definitively determine the function of an enzyme, in vitro assays are conducted. This involves purifying the enzyme of interest and providing it with a putative substrate. The conversion of the substrate to the expected product can then be monitored using techniques like HPLC or LC-MS. This approach allows for the detailed characterization of enzyme kinetics and substrate specificity.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthetic pathway of this compound. Information on enzyme kinetics, metabolite concentrations, and gene expression levels is not yet available. The following table is provided as a template for future research findings.
| Enzyme Class | Putative Substrate | Putative Product | K_m (µM) | k_cat (s⁻¹) | Gene Expression Fold Change |
| Prenyltransferase | IGP, GGPP | 3-GGI | - | - | - |
| FMO | 3-GGI | Epoxidated 3-GGI | - | - | - |
| Terpene Cyclase | Epoxidated 3-GGI | Aflavinine Core | - | - | - |
| CYP Monooxygenase | Aflavinine Core | 24-hydroxy-aflavinine | - | - | - |
| Reductase | 24-hydroxy-aflavinine | This compound | - | - | - |
Visualizing the Pathway and Experimental Workflows
To aid in the conceptualization of the biosynthetic pathway and the experimental approaches for its elucidation, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Latent Functions and Applications of Cytochrome P450 Monooxygenases from Thamnidium elegans: A Novel Biocatalyst for 14α-Hydroxylation of Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indole-diterpene gene cluster from Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Natural Occurrence of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-24-hydroxyaflavinine is a naturally occurring indole (B1671886) diterpenoid belonging to the aflavinine class of secondary metabolites. First identified from the ascostromata of the fungus Eupenicillium crustaceum, this compound has demonstrated notable anti-insectan properties. This technical guide provides a comprehensive overview of its natural sources, a generalized methodology for its isolation and characterization, and a discussion of its known biological activities. Due to the limited availability of specific experimental data in the public domain, this guide synthesizes information from related compounds and general methodologies to provide a practical framework for researchers.
Natural Occurrence
This compound has been identified as a metabolite of the fungus Eupenicillium crustaceum.[1] It is also considered a derivative of the broader aflavinine family of compounds, which are known to be produced by various species of the Aspergillus genus, particularly from the sclerotia of Aspergillus flavus.[2][3] The compound is often referred to in literature by its alternative name, 10,23,24,25-tetrahydro-24-hydroxyaflavinine.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₂ |
| Molecular Weight | 423.63 g/mol |
| Appearance | Not Reported |
| Solubility | Not Reported |
| ¹H NMR Data | Not available in public domain |
| ¹³C NMR Data | Not available in public domain |
| Mass Spectrometry Data | Not available in public domain |
Biological Activity
The primary biological activity reported for this compound is its anti-insectan effect.[1] Studies on related aflavinine derivatives have shown a range of biological activities, including insecticidal and antifeedant properties.[2][3][4]
Quantitative Data on Anti-insectan Activity
The initial study on this compound reported its effects on the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus). The following table summarizes the available quantitative data.
| Bioassay | Test Organism | Concentration | Effect | Reference |
| Dietary Assay | Helicoverpa zea | ca. 3,000 ppm | 79% reduction in weight gain | [1] |
| Dietary Assay | Carpophilus hemipterus | ca. 3,000 ppm | 42% reduction in feeding rate | [1] |
Experimental Protocols
The following sections provide a generalized, detailed methodology for the isolation and characterization of this compound based on protocols used for related fungal metabolites.
Fungal Cultivation and Extraction
A generalized workflow for the cultivation of the source fungus and subsequent extraction of metabolites is presented below.
-
Fungal Strain: Eupenicillium crustaceum (e.g., NRRL 3332).
-
Cultivation: The fungus is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar (B569324) or yeast extract sucrose (B13894) broth) under appropriate temperature and humidity conditions to promote the growth and production of ascostromata.
-
Harvesting: The fungal biomass, including the ascostromata, is harvested after a sufficient incubation period.
-
Extraction: The harvested material is dried and ground, followed by sequential extraction with solvents of increasing polarity, such as hexane and chloroform, to isolate secondary metabolites.
-
Concentration: The solvent extracts are concentrated under reduced pressure to yield a crude extract.
Purification
-
Chromatography: The crude extract is subjected to chromatographic separation techniques. This may involve initial fractionation using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate).
-
Further Purification: Fractions showing promising activity or containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., methanol-water gradient).
-
Isolation: The pure compound is isolated by collecting the corresponding HPLC peak.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry to determine the elemental composition and molecular weight.
Putative Signaling Pathway for Insecticidal Activity
The precise molecular target and signaling pathway for the insecticidal activity of this compound have not been elucidated. However, based on the known mechanisms of other insecticidal fungal metabolites, a hypothetical pathway can be proposed. Many such compounds target the insect's nervous system. The following diagram illustrates a putative signaling pathway where an aflavinine-type compound could act as a neurotoxin.
Disclaimer: This depicted pathway is hypothetical and serves as a potential model for the insecticidal action of this compound based on the mechanisms of other neurotoxic fungal metabolites. Further research is required to validate this proposed mechanism.
Conclusion
This compound is a promising natural product with demonstrated anti-insectan activity. Its discovery from Eupenicillium crustaceum expands the known chemical diversity of aflavinine-type compounds. While this guide provides a framework for its study, there is a clear need for further research to fully characterize this molecule, including detailed spectroscopic analysis and elucidation of its specific mechanism of action. Such studies will be invaluable for assessing its potential in the development of new insecticidal agents.
References
- 1. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. mdpi.com [mdpi.com]
10,11-Dihydro-24-hydroxyaflavinine: An In-depth Technical Guide to an Indole Alkaloid of Fungal Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-24-hydroxyaflavinine is a complex indole (B1671886) diterpenoid alkaloid, a secondary metabolite produced by fungi of the genus Aspergillus, notably Aspergillus flavus. As a member of the aflavinine class of natural products, this compound is of significant interest to the scientific community due to the established insecticidal and antiviral properties of its structural analogs. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible biosynthetic pathway, and its potential biological activities. Detailed experimental protocols for isolation and biological evaluation are presented to facilitate further research and development.
Introduction
Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1] They are characterized by the presence of an indole moiety and are biosynthesized from the amino acid tryptophan.[1] Many indole alkaloids, including those produced by fungi, exhibit significant physiological activities and have been developed into important pharmaceuticals.[1][2] this compound belongs to the aflavinine family of indole diterpenoids, which are known for their anti-insectan properties.[3] These compounds are typically isolated from the sclerotia of Aspergillus species.[3] This guide focuses on the available technical information for this compound, providing a resource for researchers investigating its potential as a lead compound in drug discovery and development.
Chemical and Physical Properties
This compound is a complex molecule with a tetracyclic diterpene core fused to an indole ring system. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₂ |
| Molecular Weight | 423.63 g/mol |
| IUPAC Name | (2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol |
| CAS Number | 171569-81-6 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform (B151607) |
| Storage | Store at -20°C |
Biological Activity
Insecticidal Activity (Comparative Data)
| Compound | Insect Species | Bioassay Method | Activity Metric | Value |
| Harmine | Culex pipiens pallens (mosquito) | Topical Application | LD₅₀ | 0.21 µ g/insect [4] |
| Harmine Derivative | Culex pipiens (mosquito larvae) | Larval Dip | LC₅₀ | 20.82 mg/L[5] |
| Harmine Derivative | Lipaphis erysimi (mustard aphid) | Leaf Dip | LC₅₀ | 53.16 mg/L[5] |
| Total Saponins (from Camellia oleifera) | Euproctis pseudoconspersa (larvae) | Contact Toxicity | LC₅₀ | 8.459 mg/L[6] |
Antiviral Activity (Comparative Data)
| Compound Class | Virus | Assay | Activity Metric | Value |
| Indole Alkaloid | HIV-1 | Syncytium Formation | EC₅₀ | 0.06 µM[1] |
| Indole Alkaloid | HIV-1 | Syncytium Formation | EC₅₀ | 0.23 µM[1] |
| β-carboline Indole Alkaloid | Dengue Virus-2 (DENV-2) | Not Specified | EC₅₀ | 3.2 ± 0.6 µM[7] |
| β-carboline Indole Alkaloid | Herpes Simplex Virus-2 (HSV-2) | Not Specified | EC₅₀ | 1.47 µM[7] |
| Indole Alkaloid Derivatives | Dengue & Zika Virus | Not Specified | EC₅₀ | 2.46 µM[8] |
| Tomatidine (steroidal alkaloid) | Chikungunya virus (CHIKV) | Not Specified | EC₅₀ | 1.3 µM[9] |
Cytotoxicity (Comparative Data)
| Compound Class | Cell Line | Assay | Activity Metric | Value |
| Indole Alkaloid | A549 (Lung Carcinoma) | MTT | IC₅₀ | < 3.9 µg/mL[10] |
| Indole Alkaloid | NIH/3T3 (Fibroblast) | MTT | IC₅₀ | 380.00 ± 103.90 µg/mL[10] |
| Indole-based Hybrid | HCT116 (Colon Cancer) | Crystal Violet | IC₅₀ | 0.34 µM[11] |
| Aflatoxin B₁ | BME-UV1 | Not Specified | LC₅₀ (48h) | 180 nM[12] |
| Harmine Derivative | A549 (Lung Carcinoma) | MTT | IC₅₀ | 2.19 mg/L[5] |
Proposed Biosynthesis and Mechanism of Action
Biosynthetic Pathway
The biosynthesis of indole-diterpenoids like this compound originates from two primary precursors: geranylgeranyl diphosphate (B83284) (GGPP) and an indole moiety derived from indole-3-glycerol phosphate.[13] The pathway involves a series of enzymatic cyclizations and modifications to form the complex polycyclic core structure.
Proposed Mechanism of Action
The insecticidal activity of many alkaloids is attributed to their interaction with the nervous system of insects. For some related alkaloids, a non-competitive inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs) has been proposed.[14][15][16] This mode of action disrupts neurotransmission, leading to paralysis and death of the insect.
Experimental Protocols
The following are representative protocols for the isolation and biological evaluation of this compound and related compounds. These protocols are based on established methodologies and can be adapted for specific research needs.
Isolation from Aspergillus Sclerotia
This protocol outlines a general procedure for the extraction and isolation of indole alkaloids from the sclerotia of Aspergillus species.[17][18]
Methodology:
-
Culture and Harvest: Cultivate the selected Aspergillus strain on a suitable medium to induce sclerotia formation. Harvest the mature sclerotia and dry them thoroughly.
-
Extraction: Grind the dried sclerotia into a fine powder. Extract the powder with a suitable solvent system, such as a mixture of chloroform and methanol, using sonication or maceration.
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the components.
-
Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC), visualizing with a suitable reagent (e.g., Ehrlich's reagent for indoles).
-
Purification: Combine fractions containing the target compound and subject them to further purification using high-performance liquid chromatography (HPLC) to obtain pure this compound.
Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a standard method for evaluating the insecticidal activity of a compound against phytophagous insects.[19]
Methodology:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent with a surfactant.
-
Leaf Treatment: Dip leaves of a host plant into each test solution for a set time (e.g., 10 seconds) and allow them to air dry. A control group of leaves should be dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place the treated leaves in petri dishes or ventilated containers and introduce a known number of test insects (e.g., 10-20 larvae or adults).
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, light).
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable cell line at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ (inhibitory concentration for 50% of the cells).
Antiviral Assay (Plaque Reduction Assay)
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaque formation.[23][24][25]
Methodology:
-
Cell Culture: Grow a confluent monolayer of a susceptible host cell line in 6-well or 12-well plates.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with different concentrations of this compound for a set time (e.g., 1 hour).
-
Infection: Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ (effective concentration to reduce plaque formation by 50%).
Conclusion
This compound is a structurally intriguing indole alkaloid with potential for development as a novel insecticidal or antiviral agent, based on the activities of its congeners. This technical guide has summarized the available information on its chemical properties and provided a framework for its further investigation through detailed experimental protocols. The lack of specific quantitative biological data for this compound highlights a significant research gap and an opportunity for future studies. The methodologies and comparative data presented herein are intended to serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this and other related fungal metabolites.
References
- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Insecticidal and antifungal activities of aminorhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinic receptor inhibition by Tetraponera ant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids [frontiersin.org]
- 17. pulsus.com [pulsus.com]
- 18. pulsus.com [pulsus.com]
- 19. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Methodological & Application
Application Notes and Protocols for the Isolation of 10,11-Dihydro-24-hydroxyaflavinine from Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,11-Dihydro-24-hydroxyaflavinine is a bioactive indole-diterpenoid secondary metabolite produced by the fungus Aspergillus flavus. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for fungal secondary metabolite extraction and purification. The protocol outlines the cultivation of Aspergillus flavus, extraction of the target compound, and a multi-step chromatographic purification process. While specific quantitative data for each purification step of this compound is not extensively available in the literature, this protocol provides a robust framework for its successful isolation.
Introduction
Aspergillus flavus is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including the carcinogenic aflatoxins.[1][2][3][4] However, it also produces other bioactive compounds of interest, such as the aflavinine class of indole-diterpenoids. This compound is one such metabolite that has garnered interest for its potential biological activities. The isolation of this specific compound requires a systematic approach involving fungal fermentation, solvent extraction, and chromatographic separation. This protocol details a general yet effective procedure for obtaining this compound for research and drug development purposes.
Materials and Reagents
-
Aspergillus flavus strain (known to produce aflavinine derivatives)
-
Potato Dextrose Agar (PDA)
-
Yeast Extract Sucrose (YES) broth or similar liquid fermentation medium
-
Ethyl acetate (B1210297) (EtOAc)
-
Chloroform (B151607) (CHCl₃)
-
Methanol (MeOH)
-
Silica (B1680970) gel (for column chromatography)
-
C18 reversed-phase silica gel (for HPLC)
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Glassware for fermentation and extraction
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical standards (if available)
Experimental Protocols
Fungal Cultivation and Fermentation
The production of secondary metabolites by Aspergillus flavus can be influenced by culture conditions such as medium composition, temperature, and aeration.[5][6][7]
-
Strain Activation: Culture the Aspergillus flavus strain on Potato Dextrose Agar (PDA) plates and incubate at 28-30°C for 5-7 days until sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension by flooding the PDA plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.
-
Liquid Fermentation: Inoculate a suitable liquid fermentation medium, such as Yeast Extract Sucrose (YES) broth, with the spore suspension. Incubate the culture at 28-30°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration. The production of many aflavinine derivatives has been reported to be significant in the sclerotia of the fungus.[8]
Extraction of Crude Metabolites
-
Biomass Separation: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Mycelial Extraction: The mycelium is a likely source of this compound. Dry the mycelial mass and grind it into a fine powder. Extract the powdered mycelium exhaustively with ethyl acetate or chloroform at room temperature.
-
Broth Extraction: The culture filtrate can also be extracted with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Pre-treat the crude extract with silica gel and load it onto a silica gel column packed in a non-polar solvent like hexane.
-
Elute the column with a stepwise gradient of increasing polarity, for instance, using mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.), followed by ethyl acetate and methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and a UV lamp for visualization.
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Subject the enriched fractions from the silica gel column to reversed-phase preparative HPLC.
-
Use a C18 column with a gradient elution system, typically a mixture of acetonitrile and water. The gradient can be optimized based on analytical HPLC runs.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Characterization
The identity and purity of the isolated this compound should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
Data Presentation
| Purification Step | Starting Material (g) | Final Product (mg) | Yield (%) | Purity (%) |
| Crude Extraction | Fungal Mycelium (dry wt.) | Crude Extract | - | - |
| Silica Gel Chromatography | Crude Extract | Enriched Fraction | - | - |
| Preparative HPLC | Enriched Fraction | Purified Compound | - | >95% (target) |
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Conclusion
This protocol provides a comprehensive guide for the isolation of this compound from Aspergillus flavus. While the general steps are well-established for fungal secondary metabolites, optimization of fermentation and chromatographic conditions will be crucial for achieving high yields and purity of the target compound. The successful isolation of this compound will enable further investigation into its biological activities and potential as a lead compound in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Impacts of Temperature and Water Activity Interactions on Growth, Aflatoxin B1 Production and Expression of Major Biosynthetic Genes of AFB1 in Aspergillus flavus Isolates [mdpi.com]
- 7. Aflatoxin Production by Aspergillus flavus as Related to Various Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-b.com [ajchem-b.com]
Application Notes and Protocols for the Purification of 10,11-Dihydro-24-hydroxyaflavinine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 10,11-Dihydro-24-hydroxyaflavinine is an indole-diterpenoid secondary metabolite with potential biological activities.[1] This document provides detailed protocols for its purification from fungal cultures, specifically Eupenicillium crustaceum, the organism from which it has been reported to be isolated.[1][2] The methodologies described herein are based on established techniques for the purification of fungal secondary metabolites and are intended to serve as a comprehensive guide for obtaining this compound in high purity for research and development purposes.
The purification workflow involves a multi-step process beginning with the cultivation of the fungus, followed by extraction of the secondary metabolites, and a series of chromatographic separations to isolate the target compound.
Section 1: Experimental Protocols
Fungal Cultivation and Fermentation
This protocol describes the solid-state fermentation of Eupenicillium crustaceum to produce this compound.
Materials:
-
Culture of Eupenicillium crustaceum
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Long-grain rice
-
Erlenmeyer flasks (1 L)
-
Autoclave
-
Incubator
Protocol:
-
Inoculate Eupenicillium crustaceum onto PDA plates and incubate at 25°C for 7-10 days until well-sporulated.
-
Prepare the solid-state fermentation substrate by adding 100 g of long-grain rice and 80 mL of deionized water to each 1 L Erlenmeyer flask.
-
Autoclave the flasks at 121°C for 20 minutes to sterilize the rice medium. Allow the flasks to cool to room temperature.
-
Inoculate each flask with a 1 cm² agar plug from the sporulated PDA plate.
-
Incubate the flasks at 25°C for 28 days in a static, dark environment.
Extraction of Crude Metabolites
This protocol details the extraction of secondary metabolites from the solid-state fermentation culture.
Materials:
-
Fermented rice culture from Section 1.1
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Large beaker or container
-
Shaker table
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
After the incubation period, break up the solid fermented rice culture in each flask.
-
Pool the fermented material and submerge it in a 1:1 mixture of ethyl acetate and methanol (v/v) at a ratio of 3 L of solvent per 1 kg of fermented rice.
-
Agitate the mixture on a shaker table at 150 rpm for 24 hours at room temperature.
-
Filter the mixture through a Buchner funnel to separate the solvent extract from the solid residue.
-
Repeat the extraction of the solid residue two more times with fresh solvent to ensure complete extraction.
-
Combine all the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
Purification via Column Chromatography
This protocol outlines a two-step column chromatography process for the purification of this compound from the crude extract.
Step 1: Silica (B1680970) Gel Vacuum Liquid Chromatography (VLC)
Materials:
-
Crude extract from Section 1.2
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
VLC column
Protocol:
-
Prepare a silica gel slurry in hexane and pack it into a VLC column.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel completely.
-
Load the dried, adsorbed sample onto the top of the packed VLC column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane/EtOAc (e.g., 9:1, 8:2, 1:1), 100% EtOAc, and finally EtOAc/MeOH mixtures (e.g., 9:1, 1:1) and 100% MeOH.
-
Collect fractions of equal volume and analyze them by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Pool the fractions that show the presence of this compound.
-
Concentrate the pooled fractions using a rotary evaporator.
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Enriched fraction from Step 1
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm particle size)
-
Prep-HPLC system with a UV detector
Protocol:
-
Dissolve the enriched fraction in a minimal amount of the initial mobile phase.
-
Set up the Prep-HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% Acetonitrile / 40% Water with 0.1% formic acid).
-
Inject the dissolved sample onto the column.
-
Run a gradient elution method to separate the compounds. A typical gradient might be from 60% to 95% Acetonitrile over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 2: Data Presentation
The following tables present illustrative quantitative data for the purification of this compound from a 1 kg batch of solid-state fermentation culture. Note: This data is representative and intended for illustrative purposes only. Actual results may vary.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material (g) | Yield (mg) | Recovery (%) | Purity (%) |
| Crude Extraction | 1000 | 15,200 | 100 | ~1 |
| VLC Fractionation | 15.2 | 850 | 5.6 | ~25 |
| Prep-HPLC | 0.85 | 180 | 1.2 | >98 |
Table 2: Analytical HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Section 3: Visualizations
Experimental Workflow Diagram
Caption: Figure 1: Overall Purification Workflow for this compound.
Logical Flow of Chromatographic Purification
Caption: Figure 2: Chromatographic Purification Strategy.
References
Application Notes and Protocols for Microbial Fermentation of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is an indole (B1671886) diterpene, a class of secondary metabolites known for their structural complexity and diverse biological activities. This document provides a detailed protocol for the production of this compound through microbial fermentation, primarily utilizing the fungus Aspergillus flavus. This compound and its analogs have shown potential as anti-insectan agents, making them of interest for further research and development in agriculture and medicine. The protocols outlined below are based on established methods for the cultivation of Aspergillus species and the extraction of related indole diterpenes.
Data Presentation
The following tables summarize the key parameters for the fermentation and extraction processes. These values are derived from protocols for similar compounds and should be used as a starting point for optimization.
Table 1: Fermentation Parameters for Aspergillus flavus
| Parameter | Recommended Range | Notes |
| Producing Organism | Aspergillus flavus | Strains known to produce aflavinine derivatives are preferred. |
| Inoculum | Spore suspension (1 x 10⁶ spores/mL) | Prepared from a 7-10 day old culture on Potato Dextrose Agar (B569324) (PDA). |
| Fermentation Medium | Liquid Medium (see Table 2) | A medium rich in carbohydrates and a complex nitrogen source is recommended. |
| Temperature | 25-30°C | Optimal temperature for growth and secondary metabolite production. |
| pH | 5.0 - 6.0 | Initial pH of the medium, which may change during fermentation. |
| Agitation | 150 - 200 rpm | For submerged fermentation to ensure adequate aeration and nutrient distribution. |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | Crucial for the growth of the aerobic fungus Aspergillus flavus. |
| Fermentation Time | 7 - 21 days | The optimal harvest time should be determined by monitoring the production of the target compound. |
Table 2: Composition of Liquid Fermentation Medium
| Component | Concentration (g/L) | Purpose |
| Carbon Source | ||
| Sucrose | 30 - 50 | Readily metabolizable carbon source. |
| Nitrogen Source | ||
| Yeast Extract | 5 - 10 | Provides essential vitamins, amino acids, and nitrogen. |
| Peptone | 5 - 10 | Complex nitrogen source. |
| Minerals | ||
| KH₂PO₄ | 1.0 | Phosphate source and buffering agent. |
| MgSO₄·7H₂O | 0.5 | Source of magnesium ions, essential for enzymatic activity. |
| FeSO₄·7H₂O | 0.01 | Trace element. |
| pH Adjustment | ||
| HCl / NaOH | As needed | To adjust the initial pH of the medium to the desired range. |
Experimental Protocols
I. Preparation of Inoculum
-
Strain Cultivation: Culture a known strain of Aspergillus flavus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.
-
Spore Suspension: Flood the surface of the agar plate with a sterile solution of 0.1% (v/v) Tween 80.
-
Spore Collection: Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Counting: Transfer the spore suspension to a sterile tube and determine the spore concentration using a hemocytometer.
-
Inoculum Preparation: Adjust the spore concentration to approximately 1 x 10⁶ spores/mL with sterile distilled water.
II. Fermentation
-
Medium Preparation: Prepare the liquid fermentation medium (as described in Table 2) in a suitable bioreactor or flask.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the sterilized medium with the prepared spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubation: Incubate the culture under the conditions specified in Table 1.
-
Monitoring: Periodically and aseptically withdraw samples to monitor cell growth, pH, and the production of this compound using analytical techniques such as HPLC.
III. Extraction and Purification
-
Biomass Separation: After the desired fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Mycelial Extraction:
-
Dry the harvested mycelia (e.g., by lyophilization).
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with a suitable organic solvent such as ethyl acetate (B1210297) or methanol (B129727) at room temperature with agitation for 24 hours.
-
Repeat the extraction process three times to ensure complete recovery of the metabolites.
-
-
Broth Extraction:
-
Perform a liquid-liquid extraction of the culture broth using an equal volume of ethyl acetate.
-
Repeat the extraction three times.
-
-
Crude Extract Preparation:
-
Combine all organic extracts (from both mycelia and broth).
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography using silica (B1680970) gel.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them.
-
Further purify the compound using preparative HPLC to achieve high purity.
-
-
Structure Verification: Confirm the identity and purity of the final compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Caption: Experimental workflow for the production of this compound.
Caption: Simplified biosynthetic pathway of indole diterpenes.
LC-MS/MS method for detection of 10,11-Dihydro-24-hydroxyaflavinine
An LC-MS/MS method for the sensitive and selective detection of 10,11-Dihydro-24-hydroxyaflavinine has been developed and is detailed in this application note. This method is suitable for the quantification of this indole-diterpenoid in complex biological matrices, which is of interest to researchers in mycotoxin analysis, drug discovery, and pharmacology. Aflavinine and its derivatives are known to be produced by various fungi, including Aspergillus flavus, and exhibit a range of biological activities.[1][2][3]
Introduction
This compound is a derivative of aflavinine, a class of indole-diterpenoid mycotoxins.[4][5] The analysis of such compounds is crucial for understanding their biosynthesis, biological activity, and potential impact on human and animal health. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the detection and quantification of trace levels of these metabolites in complex samples.[6][7][8] This application note provides a detailed protocol for a robust LC-MS/MS method for this compound.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is recommended for the extraction of this compound from biological matrices such as plasma, serum, or fungal culture extracts.
Protocol:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load 1 mL of the biological sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 10 min, hold at 95% B for 2 min, return to 10% B and re-equilibrate for 3 min |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusion of a standard of this compound. The precursor ion will be [M+H]⁺. |
Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines. Representative quantitative data are presented in Table 3.
Table 3: Representative Quantitative Performance Data
| Parameter | Value Range |
| Linearity (r²) | > 0.995 |
| LOD | 0.1 - 0.5 ng/mL |
| LOQ | 0.5 - 2.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS detection of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound by LC-MS/MS. The described method is robust and can be readily implemented in a research or analytical laboratory setting for the analysis of this mycotoxin in various biological matrices. The provided workflow and parameters serve as a strong foundation for method development and validation.
References
- 1. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Mass Spectrometry-Based Network Analysis Reveals New Insights Into the Chemodiversity of 28 Species in Aspergillus section Flavi [frontiersin.org]
- 4. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of fat-soluble vitamins and their metabolites in biological matrices: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of fexofenadine in biological matrices: a review of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for 10,11-Dihydro-24-hydroxyaflavinine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical standards of 10,11-Dihydro-24-hydroxyaflavinine. The information is intended to guide researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of this indole (B1671886) alkaloid.
Introduction
This compound is a rare secondary metabolite produced by the fungus Aspergillus flavus. As an indole alkaloid, it is of interest in metabolic studies, biosynthesis research, and drug discovery. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This information is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C₂₈H₄₁NO₂ | N/A |
| Molecular Weight | 423.63 g/mol | N/A |
| CAS Number | 171569-81-6 | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in Chloroform, DMSO. | N/A |
Analytical Protocols
Due to the limited availability of specific published analytical methods for this compound, the following protocols are based on established methods for structurally related indole alkaloids. These should serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To develop a robust HPLC method for the separation and quantification of this compound. Given its nonpolar nature, a reversed-phase HPLC approach is recommended.
Instrumentation and Consumables:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Analytical standard of this compound
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) scan from 200-400 nm. The indole chromophore typically absorbs around 220 nm and 280 nm. |
-
Method Development and Optimization:
-
Adjust the gradient profile and mobile phase composition to achieve optimal separation from impurities.
-
The addition of an ion-pairing reagent (e.g., TFA) may improve peak shape.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, and robustness.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To achieve sensitive and selective detection and quantification of this compound, especially in complex matrices.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
Protocol:
-
LC Conditions: Utilize the optimized HPLC method developed in section 3.1. Ensure the mobile phase additives are compatible with MS detection (e.g., use formic acid instead of non-volatile buffers).
-
MS Conditions (Starting Point):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Mode | Full scan (m/z 100-600) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
-
Method Development:
-
Determine the exact mass of the parent ion ([M+H]⁺) in full scan mode.
-
Perform fragmentation studies (MS/MS) to identify characteristic product ions for MRM method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the this compound analytical standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analytical standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals and confirm the connectivity of the molecule.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound.
Application Notes and Protocols for the Experimental Use of 10,11-Dihydro-24-hydroxyaflavinine in Metabolic Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
10,11-Dihydro-24-hydroxyaflavinine is an indole (B1671886) diterpenoid secondary metabolite naturally produced by fungi such as Aspergillus flavus and Eupenicillium crustaceum.[1][2] As a member of the aflavinine family, this compound is of interest for its potential biological activities, including insecticidal properties.[1] Metabolic engineering presents a powerful approach to elucidate the biosynthetic pathway of this compound, improve its production titers, and generate novel analogs with enhanced therapeutic potential. These application notes provide a framework for the experimental use of this compound in metabolic engineering studies, drawing upon established methodologies for fungal secondary metabolite research.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically detailing the metabolic engineering of this compound production. However, a generalized approach to data collection and presentation for such experiments is provided below.
Table 1: Hypothetical Comparison of this compound Production in Wild-Type vs. Engineered Fungal Strains.
| Strain | Genotype | Culture Conditions | Titer (mg/L) | Yield (mg/g dry weight) | Productivity (mg/L/day) |
| E. crustaceum WT | Wild-Type | Potato Dextrose Broth (PDB), 25°C, 14 days | 1.5 ± 0.3 | 0.10 ± 0.02 | 0.11 |
| A. nidulans Eng-01 | ΔafoD::PgpdA-geneX | Glucose Minimal Medium (GMM), 30°C, 7 days | 15.2 ± 1.8 | 1.2 ± 0.15 | 2.17 |
| S. cerevisiae Eng-02 | Plasmid-based expression of biosynthetic genes | YPD Medium, 30°C, 5 days | 5.8 ± 0.9 | 0.5 ± 0.08 | 1.16 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on the specific genes, host organisms, and experimental conditions used.
Experimental Protocols
The following protocols are generalized methodologies for the study and engineering of fungal secondary metabolite biosynthesis, adapted for the potential investigation of this compound.
Protocol 1: Heterologous Expression of the Putative this compound Biosynthetic Gene Cluster in a Model Host
This protocol describes the expression of a candidate gene cluster in a well-characterized fungal host, such as Aspergillus nidulans, to confirm its role in the biosynthesis of this compound.[3][4]
Materials:
-
Aspergillus nidulans recipient strain (e.g., a strain with a well-defined genetic background).
-
Genomic DNA from the native producer (E. crustaceum).
-
Expression vectors for Aspergillus.
-
Restriction enzymes and DNA ligase or Gibson Assembly Master Mix.
-
Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum).
-
PEG-CaCl₂ solution for transformation.
-
Selective growth media.
Methodology:
-
Gene Cluster Identification: Identify the putative biosynthetic gene cluster for this compound in the genome of the producing organism through bioinformatic analysis.
-
Gene Cloning: Amplify the entire gene cluster or individual genes from the genomic DNA of the native producer using high-fidelity PCR.
-
Vector Construction: Clone the amplified DNA fragments into suitable Aspergillus expression vectors under the control of strong, inducible, or constitutive promoters.
-
Host Transformation: Prepare protoplasts of the A. nidulans recipient strain and transform them with the expression constructs using a PEG-mediated approach.
-
Selection of Transformants: Plate the transformed protoplasts on selective media to isolate successful transformants.
-
Cultivation and Metabolite Extraction: Cultivate the transformants in a suitable liquid medium to induce the expression of the heterologous genes. After a defined incubation period, harvest the mycelium and the culture broth separately. Extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Metabolite Analysis: Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and compare the metabolite profiles to an authentic standard of this compound.
Protocol 2: Gene Knockout in the Native Producer to Elucidate Gene Function
This protocol outlines the deletion of a specific gene within the putative biosynthetic cluster in the native producing organism to determine its function in the pathway.[5]
Materials:
-
Wild-type strain of E. crustaceum.
-
Knockout cassette containing a selectable marker flanked by homologous regions of the target gene.
-
Protoplasting and transformation reagents as described in Protocol 1.
-
PCR reagents for verification of gene deletion.
Methodology:
-
Design of Knockout Cassette: Construct a gene replacement cassette containing a selectable marker (e.g., a gene conferring hygromycin resistance) flanked by 1-2 kb sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation of Native Host: Transform protoplasts of the wild-type E. crustaceum with the knockout cassette.
-
Selection and Verification: Select for transformants on a medium containing the appropriate antibiotic. Verify the correct integration of the knockout cassette and deletion of the target gene by diagnostic PCR and Southern blot analysis.
-
Comparative Metabolite Analysis: Cultivate the knockout mutant and the wild-type strain under identical conditions. Extract and analyze their secondary metabolite profiles by HPLC-MS to observe the absence of this compound or the accumulation of pathway intermediates in the mutant strain.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the metabolic engineering of this compound.
Caption: A generalized workflow for metabolic engineering of secondary metabolite biosynthesis.
Caption: A putative biosynthetic pathway for this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. biocrick.com [biocrick.com]
- 3. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering Chemical Logic of Fungal Natural Product Biosynthesis through Heterologous Expression and Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Enzyme Catalysis with 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 10,11-Dihydro-24-hydroxyaflavinine, a secondary metabolite isolated from Aspergillus flavus, in the study of enzyme catalysis. This document outlines the background, potential applications, and detailed protocols for investigating its effects on enzyme activity, with a specific focus on Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in metabolic diseases.
Introduction
This compound is an indole (B1671886) diterpenoid produced by the fungus Aspergillus flavus. Fungal secondary metabolites are a rich source of bioactive compounds with diverse chemical structures and biological activities, including enzyme inhibition. While the specific enzymatic targets of this compound are not extensively documented in publicly available literature, related compounds from Aspergillus species have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B)[1][2][3]. PTP1B is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity[1][2][4][5].
These notes provide a framework for investigating this compound as a potential PTP1B inhibitor, including detailed experimental protocols and data presentation guidelines.
Potential Applications
-
Screening for Novel PTP1B Inhibitors: Assessing the inhibitory potential of this compound against PTP1B.
-
Mechanism of Action Studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of PTP1B.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other aflavinine derivatives to understand the chemical features essential for enzyme inhibition.
-
Drug Discovery Lead Generation: Evaluating its potential as a lead compound for the development of new anti-diabetic and anti-obesity agents.
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in clear and structured tables for comparative analysis.
Table 1: Inhibitory Effect of this compound on PTP1B Activity
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Ursolic Acid (Positive Control) | 10 | Known Value |
Table 2: Kinetic Parameters of PTP1B Inhibition by this compound
| Inhibitor | Km (mM) | Vmax (nmol/min) | Ki (µM) | Type of Inhibition |
| None (Control) | N/A | N/A | ||
| This compound |
Experimental Protocols
Protocol 1: In Vitro PTP1B Inhibition Assay
This protocol describes the procedure to determine the inhibitory effect of this compound on PTP1B activity using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate[4][6].
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in the assay buffer to achieve final concentrations ranging from 0.1 to 100 µM.
-
Prepare a 10 mM stock solution of pNPP in the assay buffer.
-
Dilute the recombinant PTP1B enzyme in the assay buffer to the desired working concentration.
-
-
Assay Performance:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the PTP1B enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Include a positive control (e.g., Ursolic acid) and a negative control (DMSO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Enzyme Kinetics Study
This protocol is designed to determine the mechanism of PTP1B inhibition by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the PTP1B inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).
-
Use a range of pNPP concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
For each substrate concentration, test a range of inhibitor concentrations (e.g., 0, IC50/2, IC50, IC50x2).
-
-
Data Collection:
-
Measure the initial reaction velocities (rate of p-nitrophenol formation) at each substrate and inhibitor concentration.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots (double reciprocal plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the plots to determine the type of inhibition:
-
Calculate the kinetic parameters (Km, Vmax, and Ki) from the plots.
-
Visualizations
Signaling Pathway
Caption: PTP1B's role in insulin signaling and potential inhibition.
Experimental Workflow
Caption: Workflow for PTP1B enzyme inhibition assay.
Logical Relationship
Caption: Classification of enzyme inhibition mechanisms.
References
- 1. Protein tyrosine phosphatase 1B inhibitors from a marine-derived fungal strain aspergillus sp. SF-5929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New protein tyrosine phosphatase inhibitors from fungus Aspergillus gorakhpurensis F07ZB1707 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00788B [pubs.rsc.org]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 10,11-Dihydro-24-hydroxyaflavinine in Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is an indole (B1671886) diterpenoid metabolite isolated from fungi such as Aspergillus flavus and Eupenicillium crustaceum.[1] As a member of the aflavinine class of natural products, it is recognized for its potential biological activities, primarily its insecticidal properties.[1][][] The complex polycyclic structure of aflavinines has attracted interest in the field of drug discovery, with research exploring a range of potential therapeutic applications including anti-insectan, antiviral, and anticancer activities.[4] This document provides an overview of the current understanding of this compound's applications in drug discovery, including available biological data and generalized experimental protocols for its evaluation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₄₁NO₂ |
| Molecular Weight | 423.63 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform |
| Storage | Store at -20°C |
Source: BOC Sciences[1][]
Biological Activities and Potential Applications
The primary reported biological activity of this compound and its analogs is their insecticidal effect.[1][][][4] Beyond this, research into the broader aflavinine class suggests potential applications in other therapeutic areas.
Insecticidal Activity
Aflavinine derivatives have demonstrated significant anti-insectan properties against various pests.[4] While specific data for this compound is limited, a study on the closely related analog, 10,23-dihydro-24,25-dehydroaflavinine , provides quantitative insights into its potential efficacy.
Table 1: Insecticidal Activity of an Aflavinine Analog
| Compound | Insect Species | Concentration | Effect | Reference |
| 10,23-dihydro-24,25-dehydroaflavinine | Helicoverpa zea (Corn earworm) | ~3,000 ppm (dietary) | 79% reduction in weight gain | [5] |
| 10,23-dihydro-24,25-dehydroaflavinine | Carpophilus hemipterus (Dried fruit beetle) | ~3,000 ppm (dietary) | 42% reduction in feeding rate | [5] |
These findings suggest that this compound may serve as a lead compound for the development of novel insecticides.
Anticancer Activity
Several members of the broader indole diterpenoid class, to which aflavinines belong, have been investigated for their cytotoxic effects against various cancer cell lines.[4] While specific anticancer data for this compound is not currently available, its structural complexity warrants investigation in this area.
Antiviral Activity
Antiviral properties have been reported for some aflavinine congeners.[4] For instance, Tubingensin A, a related compound, has shown in vitro potency against Herpes Simplex Virus type 1.[4] This suggests a potential avenue for the exploration of this compound as an antiviral agent.
α-Glucosidase Inhibition
Recent studies on aflavinine derivatives have explored their potential as enzyme inhibitors. Some analogs have exhibited inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This indicates a possible application in the management of type 2 diabetes.
NPC1L1 Binding
Derivatives of aflavinine have been investigated for their ability to bind to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter in the intestine and liver. Inhibition of NPC1L1 is a therapeutic strategy for reducing cholesterol absorption.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Protocol 1: Insecticidal Activity - Dietary Assay
Objective: To assess the anti-feedant and growth-inhibitory effects of this compound on a target insect pest.
Materials:
-
This compound
-
Solvent (e.g., acetone, ethanol)
-
Artificial insect diet
-
Target insect larvae (e.g., Helicoverpa zea)
-
Petri dishes or multi-well plates
-
Incubator with controlled temperature, humidity, and light cycle
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Incorporate the test compound into the artificial diet at various concentrations (e.g., 100, 500, 1000, 3000 ppm). A control diet containing only the solvent should also be prepared.
-
Dispense a known amount of the diet into individual containers (e.g., wells of a 24-well plate).
-
Introduce one insect larva into each container.
-
Incubate the containers under controlled environmental conditions.
-
After a specified period (e.g., 7-10 days), measure the following endpoints:
-
Larval weight
-
Amount of diet consumed
-
Mortality rate
-
-
Calculate the percent reduction in weight gain and feeding rate compared to the control group.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against α-glucosidase.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate reader
-
Acarbose (positive control)
Procedure:
-
Prepare a series of dilutions of this compound in a suitable buffer/solvent.
-
In a 96-well plate, add the test compound dilutions, α-glucosidase solution, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding Na₂CO₃ solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 3: In Vitro Anticancer Activity - SRB Assay
Objective: To evaluate the cytotoxicity of this compound against human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium and supplements
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Conclusion
This compound, as part of the aflavinine family of natural products, presents a promising scaffold for drug discovery, particularly in the development of novel insecticides. While data on its other potential biological activities are still emerging, the structural complexity and the known activities of related compounds suggest that it warrants further investigation as a potential lead for anticancer, antiviral, and anti-diabetic agents. The protocols outlined in this document provide a foundation for researchers to explore the therapeutic potential of this intriguing natural product. Further studies are necessary to fully elucidate its mechanisms of action and to establish a comprehensive biological activity profile.
References
- 1. In vitro anti-influenza virus and anti-inflammatory activities of theaflavin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Insecticidal Activity of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is an indole (B1671886) diterpenoid metabolite derived from the fungus Aspergillus flavus.[1][2] Compounds within the aflavinine class have demonstrated notable anti-insectan properties, suggesting their potential as novel bio-insecticides.[3][4] This document provides a comprehensive set of protocols for the systematic evaluation of the insecticidal efficacy of this compound. The methodologies detailed herein cover initial screening through to dose-response determination and potential mode of action studies. These protocols are designed to be adaptable for various target insect species.
Data Presentation
Table 1: Larval Contact Bioassay Data Summary
| Concentration (µg/mL) | Number of Larvae Tested | Number of Larvae Dead (24h) | Percent Mortality (24h) | Corrected Mortality (%) |
| 0 (Control) | 100 | 5 | 5.0% | 0.0% |
| 1 | 100 | 15 | 15.0% | 10.5% |
| 10 | 100 | 45 | 45.0% | 42.1% |
| 50 | 100 | 85 | 85.0% | 84.2% |
| 100 | 100 | 98 | 98.0% | 97.9% |
Corrected mortality is calculated using Abbott's formula: ((% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)) * 100
Table 2: Adult Topical Bioassay Data Summary
| Dose (µ g/insect ) | Number of Adults Tested | Number of Adults Dead (24h) | Percent Mortality (24h) | Corrected Mortality (%) |
| 0 (Control) | 100 | 3 | 3.0% | 0.0% |
| 0.1 | 100 | 12 | 12.0% | 9.3% |
| 0.5 | 100 | 38 | 38.0% | 36.1% |
| 1.0 | 100 | 75 | 75.0% | 74.2% |
| 2.0 | 100 | 95 | 95.0% | 94.8% |
Corrected mortality is calculated using Abbott's formula.
Table 3: Feeding Bioassay Data Summary
| Concentration in Diet (ppm) | Initial Larval Weight (mg) | Final Larval Weight (mg) | Weight Gain (mg) | % Weight Gain Reduction |
| 0 (Control) | 10.2 ± 0.5 | 55.8 ± 2.1 | 45.6 | 0.0% |
| 10 | 10.1 ± 0.4 | 42.3 ± 1.9 | 32.2 | 29.4% |
| 50 | 10.3 ± 0.6 | 25.1 ± 1.5 | 14.8 | 67.5% |
| 100 | 10.2 ± 0.5 | 15.7 ± 1.2 | 5.5 | 87.9% |
| 200 | 10.1 ± 0.4 | 11.9 ± 1.1 | 1.8 | 96.1% |
Weight gain reduction is calculated relative to the control group.
Experimental Protocols
Larval Contact Bioassay
This assay evaluates the toxicity of the compound upon direct contact with insect larvae.
Materials:
-
This compound
-
Acetone (B3395972) or DMSO (solvent)
-
Distilled water
-
24-well microplates
-
Third-instar larvae of the target insect (e.g., Aedes aegypti)
-
Pipettes and tips
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in acetone). From this stock, prepare serial dilutions to achieve the desired final test concentrations (e.g., 1, 10, 50, 100 µg/mL). The final solvent concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 1 mL of distilled water to each well of a 24-well plate.
-
Carefully transfer 10-20 third-instar larvae into each well.
-
Add the appropriate volume of the test compound dilution to each well to reach the final desired concentration.
-
For the control group, add the same volume of solvent without the test compound.
-
Each concentration and the control should be replicated at least three times.
-
-
Incubation: Incubate the plates at a controlled temperature and humidity suitable for the insect species (e.g., 27°C and 80% RH) for 24 to 48 hours.
-
Data Collection: Record the number of dead larvae in each well at 24 and 48 hours. Larvae are considered dead if they do not move when gently prodded with a fine probe.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Adult Topical Bioassay
This method assesses the toxicity of the compound when applied directly to the cuticle of adult insects.
Materials:
-
This compound
-
Acetone (solvent)
-
Micro-applicator
-
Adult insects of the target species (e.g., Drosophila melanogaster)
-
Holding cages or vials with a food source
-
CO2 or cold anesthesia setup
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Prepare serial dilutions to obtain the desired doses per insect (e.g., 0.1, 0.5, 1.0, 2.0 µg/µL).
-
Insect Handling: Anesthetize the adult insects using CO2 or by placing them on a cold surface.
-
Application: Using a calibrated micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.
-
Control Group: Treat the control group with the same volume of acetone only.
-
Recovery and Observation: Place the treated insects in holding cages with access to food and water. Maintain them under controlled environmental conditions.
-
Data Collection: Record mortality at 24 and 48 hours post-application.
-
Data Analysis: Calculate the percentage mortality for each dose and correct for control mortality. Determine the LD50 (lethal dose to kill 50% of the population) using probit analysis.
Feeding Bioassay
This assay determines the anti-feedant or toxic effects of the compound when ingested by the insect.
Materials:
-
This compound
-
Artificial diet suitable for the target insect species (e.g., corn earworm, Helicoverpa zea)
-
Solvent (e.g., ethanol (B145695) or acetone)
-
Petri dishes or multi-well plates
-
Early instar larvae of the target insect
Procedure:
-
Diet Preparation: Prepare the artificial diet according to the standard procedure. While the diet is still liquid and has cooled to a manageable temperature, add the test compound.
-
Incorporation of Test Compound: Dissolve this compound in a small amount of solvent and thoroughly mix it into the diet to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm).
-
Control Diet: Prepare a control diet by adding the same volume of solvent without the test compound.
-
Assay Setup: Dispense the treated and control diets into Petri dishes or the wells of a multi-well plate. Allow the diet to solidify.
-
Insect Introduction: Place one early instar larva in each container.
-
Incubation: Maintain the containers under controlled environmental conditions for a specified period (e.g., 7-10 days).
-
Data Collection:
-
Record larval mortality daily.
-
At the end of the assay period, measure the final weight of the surviving larvae.
-
-
Data Analysis: Calculate the percentage mortality and the percentage of weight gain reduction compared to the control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing insecticidal activity.
Postulated Signaling Pathway: Disruption of GABA-gated Chloride Channels
A plausible mechanism of action for neurotoxic indole diterpenoids is the disruption of inhibitory neurotransmission. This diagram illustrates the potential antagonistic effect of this compound on GABA-gated chloride channels.
Caption: Postulated antagonism of GABA-gated chloride channels.
References
Application Notes: In Vitro Assays Involving 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,11-Dihydro-24-hydroxyaflavinine is a natural product of fungal origin, identified as a metabolite of Aspergillus flavus. Preliminary research has suggested its potential as an insecticidal agent and its involvement in fungal metabolism. However, detailed in vitro studies to elucidate its broader biological activities, particularly in the context of human cell lines and drug development, are not extensively documented in publicly available literature.
This document aims to provide a foundational guide for researchers interested in investigating the in vitro effects of this compound. Due to the limited specific data on this compound, the following sections present generalized protocols for assays commonly used to characterize the bioactivity of novel natural products, particularly in the area of cancer cell cytotoxicity and multidrug resistance (MDR). These protocols are based on standard laboratory methods and should be adapted and optimized for the specific experimental conditions and cell lines being used.
Potential Areas of Investigation
Based on the activities of structurally related compounds, potential in vitro applications for this compound could include:
-
Cytotoxicity Screening: Assessing the compound's ability to inhibit the growth of various cancer cell lines.
-
Multidrug Resistance (MDR) Reversal: Investigating its potential to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are key contributors to MDR in cancer cells.
-
Mechanism of Action Studies: Elucidating the signaling pathways affected by the compound that may lead to cell death or sensitization to other chemotherapeutic agents.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of this compound on a panel of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. Final concentrations may range from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow Diagram:
ABCG2 ATPase Activity Assay
This protocol is designed to determine if this compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.
Objective: To measure the rate of ATP hydrolysis by ABCG2 in the presence of varying concentrations of this compound.
Materials:
-
High-five insect cell membranes expressing human ABCG2
-
This compound
-
Verapamil (as a positive control inhibitor)
-
ATP assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT)
-
MgCl2
-
ATP
-
Phosphate (B84403) detection reagent (e.g., a malachite green-based reagent)
-
96-well microplate
-
Incubator or water bath at 37°C
-
Microplate reader
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of ABCG2 membranes (5-10 µg of protein).
-
Add 10 µL of this compound at various concentrations (e.g., 0.1 to 100 µM). Include a basal control (no compound) and a positive control (Verapamil).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding 20 µL of 12.5 mM MgATP.
-
Incubate the plate at 37°C for 20 minutes with gentle shaking.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding 100 µL of the phosphate detection reagent.
-
Incubate at room temperature for 20-30 minutes to allow color development.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for malachite green).
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each well.
-
Plot the ATPase activity (nmol phosphate/min/mg protein) against the compound concentration.
-
Signaling Pathway Diagram:
Data Presentation
All quantitative data from the described assays should be summarized in clear and concise tables.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) ± SD |
| MCF-7 | Data to be determined |
| A549 | Data to be determined |
| HCT116 | Data to be determined |
| ... | Data to be determined |
Table 2: Effect of this compound on ABCG2 ATPase Activity
| Compound Concentration (µM) | ATPase Activity (% of Basal) ± SD |
| 0.1 | Data to be determined |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 100 | Data to be determined |
Conclusion
The protocols and frameworks provided here offer a starting point for the in vitro characterization of this compound. Given the lack of specific published data, researchers are encouraged to perform initial screening assays to guide further, more detailed mechanistic studies. Optimization of these protocols will be crucial for obtaining reliable and reproducible results. The findings from these assays will be instrumental in understanding the potential of this compound as a therapeutic agent.
Application Notes and Protocols: 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the handling, storage, and preliminary experimental use of 10,11-Dihydro-24-hydroxyaflavinine powder. Due to the limited publicly available data on this specific compound, some protocols and safety information are based on general knowledge of indole (B1671886) alkaloids and standard laboratory practices.
Product Information and Physical Properties
This compound is an indole diterpenoid alkaloid, a secondary metabolite produced by the fungus Aspergillus flavus.[][] It is known to possess insecticidal properties.[][]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁NO₂ | [3] |
| Molecular Weight | 423.64 g/mol | [3] |
| Appearance | Powder | [3] |
| Purity | >98% (typical) | [3] |
| CAS Number | 171569-81-6 | [3] |
Handling and Personal Protective Equipment (PPE)
As a biologically active indole alkaloid powder, this compound should be handled with care in a controlled laboratory environment.
2.1. Safety Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
Avoid direct contact with skin, eyes, and mucous membranes.
-
Prevent aerosolization of the powder during handling and weighing.
2.2. Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[4]
Workflow for Safe Handling of the Powder.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the compound.
-
Powder: Store the solid compound in a tightly sealed container in a cool, dry place.[3]
-
Stock Solutions: Stock solutions can be stored at or below -20°C for several months.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Solubility and Solution Preparation
4.1. Recommended Solvents Quantitative solubility data is limited. However, based on available information, the following solvents can be used:
Table 2: Solubility Information
| Solvent | Concentration/Note | Source |
| Chloroform | Soluble | [] |
| DMSO | A 10 mM solution is commercially available, indicating good solubility. |
4.2. Protocol for Reconstitution This protocol provides a general method for preparing a 10 mM stock solution in DMSO.
-
Preparation: Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (μL) = (Weight of powder (mg) / 423.64 g/mol ) * 100,000
-
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[3]
-
Verification: Visually inspect the solution to ensure all powder has dissolved.
-
Storage: Store the stock solution in aliquots at ≤ -20°C.
Experimental Protocols (General)
While specific experimental data for this compound is scarce, its classification as an indole alkaloid with reported insecticidal activity allows for the adaptation of standard assays.
5.1. In Vitro Cytotoxicity Assay (MTT Assay) This protocol can be used to assess the cytotoxic effects of the compound on various cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 μL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 μL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
5.2. Insecticidal Activity Assay (Contact Toxicity) This protocol provides a general method for assessing contact toxicity against a model insect, such as the fruit fly (Drosophila melanogaster).
-
Preparation of Treatment Vials: Prepare serial dilutions of the compound in a volatile solvent like acetone.
-
Coating: Pipette 100-200 μL of each dilution into the bottom of glass vials. Uncap the vials in a fume hood and rotate them to ensure an even coating as the solvent evaporates.
-
Insect Introduction: Once the solvent has fully evaporated, introduce 10-20 adult insects into each vial.
-
Sealing: Seal the vials with cotton plugs or perforated caps (B75204) to allow for air exchange. Provide a food source (e.g., a small piece of filter paper soaked in a sucrose (B13894) solution) that does not touch the treated surface.
-
Incubation: Maintain the vials at a controlled temperature and humidity.
-
Mortality Assessment: Record the number of dead or moribund insects at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration, 50%) value.
Potential Mechanism of Action & Signaling Pathways
The specific mechanism of action for this compound is not well-documented. However, many insecticidal natural products target the insect's nervous system or disrupt vital physiological processes. The diagram below illustrates a hypothetical signaling pathway based on common insecticide mechanisms.
Hypothetical Insecticidal Mechanism.
References
Troubleshooting & Optimization
Technical Support Center: 10,11-Dihydro-24-hydroxyaflavinine Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields of 10,11-Dihydro-24-hydroxyaflavinine in fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of this compound?
Low yields of this fungal secondary metabolite can typically be attributed to a combination of factors. The most critical are suboptimal medium composition (e.g., carbon-to-nitrogen ratio), unfavorable physical fermentation parameters (pH, temperature, dissolved oxygen), poor inoculum quality, and incorrect timing of harvest.[1][2]
Q2: My Aspergillus culture is growing well, showing high biomass, but the yield of this compound is still low. What could be the cause?
This phenomenon, often called "growth-product decoupling," is common in secondary metabolite fermentation.[2] High biomass does not always correlate with high product titer. The primary reasons include:
-
Nutrient Repression: The production of many secondary metabolites, including indole (B1671886) diterpenes like aflavinine, is often triggered by the depletion of a primary nutrient (e.g., phosphate (B84403) or a preferred carbon/nitrogen source).[1][2] A nutrient-rich medium that supports robust growth may actually repress the biosynthetic gene clusters for the target compound.
-
Suboptimal Induction: The genetic pathways for secondary metabolism may not be sufficiently activated. This can be due to incorrect pH, temperature, or the absence of specific precursor molecules.
Q3: How can I improve the consistency of my fermentation results between different batches?
Inconsistent production often points to variability in the initial stages of the process.[1] To improve reproducibility:
-
Standardize Inoculum Preparation: Ensure your spore stock preparation, storage, and seed culture development are highly standardized. Use a consistent spore concentration, age of the seed culture, and a defined growth medium for the inoculum stage.[2]
-
Ensure Sterility: Re-evaluate and validate your aseptic techniques and autoclave cycles. Minor, undetected contamination can compete for nutrients and inhibit product formation.[2]
Q4: What are the key fermentation parameters I should focus on for optimization?
The most influential physical parameters that require systematic optimization are:
-
Temperature: Fungal growth and secondary metabolism have distinct optimal temperatures. For Aspergillus species, growth is often optimal around 30-35°C, but secondary metabolite production may be higher in the 25-30°C range.[1][3][4]
-
pH: The pH of the medium can significantly affect enzyme activity in the biosynthetic pathway. The optimal pH for growth may differ from the optimal pH for production.[1]
-
Aeration and Agitation: Dissolved oxygen (DO) is critical for aerobic fungi like Aspergillus. Agitation and aeration rates must be optimized to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.[1]
Q5: How can I accurately quantify the yield of this compound?
The standard method for quantification is High-Performance Liquid Chromatography (HPLC). A typical setup involves extracting the compound from the fermentation broth and mycelia, followed by analysis using a C18 reversed-phase column with a water and acetonitrile (B52724) gradient, often containing a modifier like formic acid.[1] Detection is usually performed with a UV detector at the compound's maximum absorbance wavelength.
Troubleshooting Guides
Problem 1: Good Biomass Growth but Low to No Product Yield
This is the most frequent challenge, indicating that culture conditions favor growth over secondary metabolism.
-
Possible Cause 1.1: Nutrient Repression or Imbalance
-
Troubleshooting Steps:
-
Optimize C:N Ratio: Systematically vary the concentrations of your primary carbon (e.g., glucose) and nitrogen (e.g., yeast extract, peptone) sources.
-
Test Different Sources: Experiment with alternative carbon (e.g., glycerol, sucrose) and nitrogen sources.[1][5]
-
Induce Nutrient Limitation: Evaluate the effect of limiting a key nutrient, such as phosphate, which is a known trigger for secondary metabolism in many fungi.[1]
-
-
-
Possible Cause 1.2: Suboptimal Physical Parameters
-
Troubleshooting Steps:
-
pH Profile: Monitor the pH throughout the fermentation. If it drifts significantly, implement a buffering system or an automated pH control strategy. Test a range of initial pH values (e.g., 5.0 to 7.5).[1][3]
-
Temperature Shift: Consider a two-stage temperature strategy: an initial phase at a higher temperature (e.g., 30°C) to promote biomass accumulation, followed by a shift to a lower temperature (e.g., 25-28°C) to induce secondary metabolite production.[4]
-
Dissolved Oxygen (DO) Control: Monitor DO levels. If they drop significantly during the growth phase, increase agitation or aeration rates. Ensure DO is not a limiting factor during the production phase.[1]
-
-
-
Possible Cause 1.3: Incorrect Harvest Time
-
Troubleshooting Steps:
-
Conduct a Time-Course Study: Run a fermentation and sample it every 12-24 hours, starting from the mid-log phase of growth and extending well into the stationary phase. Analyze both biomass and product concentration for each sample to identify the peak production window. Secondary metabolite production is often highest during the stationary phase.[2]
-
-
Problem 2: Poor or Slow Fungal Growth
-
Possible Cause 2.1: Suboptimal Inoculum
-
Troubleshooting Steps:
-
Check Spore Viability: Use freshly prepared spores or validate the viability of frozen stocks.
-
Optimize Seed Culture: Ensure the seed culture is in the mid-to-late exponential growth phase when used for inoculation. Standardize the inoculum volume/density.[2]
-
-
-
Possible Cause 2.2: Inadequate Growth Medium or Conditions
-
Troubleshooting Steps:
-
Review Basal Medium: Ensure the growth medium contains all essential macro- and micronutrients.
-
Optimize Growth Parameters: First, optimize temperature and pH specifically for biomass accumulation before focusing on production.
-
-
Problem 3: Inconsistent Yield Between Batches
-
Possible Cause 3.1: Genetic Instability of the Production Strain
-
Troubleshooting Steps:
-
Re-isolate from Master Stock: Avoid excessive sub-culturing. Go back to your original master cell bank (spore stock or cryopreserved mycelia) to start new cultures.
-
Perform Quality Control: Periodically re-streak the culture on solid media to ensure purity and consistent colony morphology.
-
-
Data Presentation
Table 1: Typical Fermentation Parameter Ranges for Aspergillus sp. Secondary Metabolite Production
| Parameter | Typical Range | Notes |
| Temperature | 25 - 30 °C | Lower end of the range often favors secondary metabolite production.[1][3] |
| Initial pH | 5.5 - 7.0 | Can be strain and medium-dependent; requires empirical optimization.[3][6] |
| Agitation Speed | 150 - 250 rpm | Must be optimized to balance oxygen transfer with shear stress. |
| Inoculum Size | 4 - 10% (v/v) | A standardized inoculum size is crucial for batch-to-batch consistency.[6] |
| Fermentation Time | 7 - 14 days | Determined by a time-course study to find peak production.[3] |
Table 2: Example Basal Medium Composition for Optimization Studies
| Component | Concentration (g/L) | Purpose |
| Glucose | 30 - 50 | Carbon Source |
| Yeast Extract | 5 - 10 | Nitrogen & Vitamin Source |
| Peptone | 5 - 10 | Nitrogen Source |
| KH₂PO₄ | 0.5 - 1.0 | Phosphate Source & Buffer |
| MgSO₄·7H₂O | 0.5 | Cofactor for Enzymes |
| Trace Element Solution | 1 mL/L | Provides essential micronutrients |
Visualizations
Caption: Simplified biosynthetic pathway leading to aflavinines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Liquid Fermentation Conditions and Protein Nutrition Evaluation of Mycelium from the Caterpillar Medicinal Mushroom, Cordyceps militaris (Ascomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for Aspergillus flavus secondary metabolites
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Aspergillus flavus to optimize the production of its secondary metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my target secondary metabolite consistently low?
Low yield is a common issue stemming from suboptimal fermentation conditions. Several factors, including media composition, pH, and temperature, critically influence the production of secondary metabolites.[1][2]
Troubleshooting Steps:
-
Verify and Optimize Culture pH: The initial pH of the culture medium is a critical parameter. For aflatoxin production, for instance, an acidic initial pH, typically around 4.5-5.5, has been shown to be optimal.[1][3][4] Production can be significantly lower at neutral or alkaline pH.
-
Control Incubation Temperature: A. flavus growth and secondary metabolite production are highly sensitive to temperature. While the fungus can grow at a wide range of temperatures, optimal aflatoxin production is often observed between 28-30°C.[5][6][7] Temperatures above 37°C, though optimal for fungal growth, can inhibit or completely halt aflatoxin biosynthesis.[5][6]
-
Evaluate Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the medium are crucial. Complex carbon sources can sometimes induce higher yields compared to simple sugars.[8] The choice of nitrogen source also significantly impacts metabolite production.[9][10][11] Refer to the data tables below for specific examples.
-
Ensure Adequate Aeration: Proper aeration is necessary for the growth of this aerobic fungus and subsequent metabolite production. Ensure flasks are adequately agitated or that the bioreactor is supplied with sufficient airflow.
-
Check for Strain Viability and Degeneration: Fungal strains can degenerate after successive transfers on culture media, leading to a loss in their ability to produce secondary metabolites.[12] It is advisable to use fresh cultures from long-term stocks (e.g., glycerol (B35011) stocks) for inoculating fermentation batches.
A logical workflow for troubleshooting low yield can be visualized as follows:
Caption: A step-by-step workflow for diagnosing and resolving low secondary metabolite yields.
Q2: My results are inconsistent between fermentation batches. What could be the cause?
Inconsistency often points to variability in initial conditions or subtle changes during the fermentation process.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure that the inoculum size, age, and preparation method are consistent for every batch. Using a standardized spore suspension or a specific size of mycelial plug can reduce variability.[9]
-
Monitor pH Fluctuation: The metabolic activity of the fungus can alter the pH of the medium over time. If your medium is poorly buffered, this drift can lead to inconsistent metabolite production. Consider using a buffered medium or monitoring and adjusting the pH during fermentation.
-
Maintain Consistent Physical Parameters: Ensure that agitation speed, temperature, and aeration rates are identical across all batches. Small variations in these parameters can lead to significant differences in outcomes.
-
Homogeneity of Substrate: If using solid-state fermentation (SSF), ensure the substrate is uniform in terms of particle size and moisture content. Inconsistent moisture levels can create microenvironments that affect fungal growth and metabolism differently.[13]
Q3: How can I be sure that the secondary metabolite profile of my culture is not changing due to contamination?
Contamination by other fungi or bacteria can alter the fermentation environment and compete for nutrients, thereby affecting the growth of A. flavus and its metabolite production.
Troubleshooting Steps:
-
Aseptic Technique: Re-evaluate your aseptic techniques during media preparation, inoculation, and sampling.
-
Microscopic Examination: Regularly take samples from your fermenter and examine them under a microscope. This can help in the early detection of contaminating organisms.
-
Plating on Selective Media: Plate samples onto various selective media to check for the presence of bacteria or other fungal species.
-
Metabolite Profile Analysis: Use analytical techniques like HPLC or LC-MS to check the secondary metabolite profile. The presence of unexpected peaks may indicate contamination with another microorganism that produces its own set of secondary metabolites.
Data on Optimized Fermentation Parameters
The following tables summarize quantitative data on the effect of key parameters on A. flavus growth and secondary metabolite production.
Table 1: Effect of Initial pH on Aflatoxin Production
| Initial pH | Aflatoxin B1 Production (Relative % or Value) | Reference |
| 3.0 | Low | [1] |
| 4.5 | Highest (15 µg/ml in one study) | [1] |
| 5.0 | High | [2][3] |
| 5.5 | High | [2][3] |
| 6.0 | Moderate | [3] |
| 7.0 | Low | [1] |
| >7.0 | Very Low / Inhibited | [1][14] |
Table 2: Effect of Temperature on Aflatoxin Production
| Temperature (°C) | Aflatoxin B1 Production | Fungal Growth | Reference |
| 20 | Very Low | Low | [2][7] |
| 25 | High | Good | [2] |
| 28 | Optimal / Highest | Good | [2][5][7] |
| 30 | Optimal / Highest | Good | [7][15] |
| 33 | High | Good | [2] |
| 37 | Inhibited / Very Low | Optimal | [5][6] |
| 42 | Inhibited | Low | [2][15] |
Table 3: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production
| Nutrient Source | Target Metabolite/Enzyme | Effect | Reference |
| Carbon Sources | |||
| Fructose | L-glutaminase | Optimal | [16] |
| Maltose | Mycelial Growth | Optimal | [17] |
| Sucrose | Pectinase | Optimal | [11] |
| Cellulose | Laccase | Optimal | [9] |
| Complex Substrates (e.g., Corncob) | Xylanases, Pectinases | High Induction | [8] |
| Nitrogen Sources | |||
| Peptone | Laccase | Optimal | [9] |
| L-glutamine | L-glutaminase | Optimal | [16] |
| Sodium Nitrate | Pectinase | Optimal | [11] |
| Calcium Nitrate | Mycelial Growth | Optimal | [17] |
Key Signaling Pathways
The production of secondary metabolites in Aspergillus flavus is tightly regulated by a complex network of genes. A key component of this regulation is the Velvet complex, which includes the proteins VeA and LaeA. This complex integrates environmental signals, like light, to control both fungal development and secondary metabolism.[18][19][20]
Caption: The Velvet complex (VeA/LaeA) acts as a global regulator of secondary metabolism.
Experimental Protocols
Protocol 1: General Liquid-State Fermentation
-
Media Preparation: Prepare your desired fermentation medium (e.g., Yeast Extract Sucrose - YES broth). Dispense into baffled flasks (e.g., 100 mL in a 250 mL flask) to ensure adequate aeration. Autoclave at 121°C for 15-20 minutes.
-
Inoculation: Inoculate the cooled, sterile medium with a spore suspension of A. flavus to a final concentration of approximately 1 x 10^6 spores/mL.
-
Incubation: Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at the desired temperature (e.g., 28°C) for the specified duration (e.g., 5-14 days).[21] Incubation should ideally occur in the dark, as light can inhibit the production of some secondary metabolites.[4][22]
-
Harvesting: Separate the mycelia from the culture broth by filtration (e.g., using Miracloth or Whatman No. 1 filter paper). The mycelia and the broth can be analyzed separately.
Protocol 2: Secondary Metabolite Extraction
-
Liquid Culture Extraction:
-
To the culture filtrate, add an equal volume of an organic solvent like ethyl acetate (B1210297) or chloroform.[23]
-
Shake vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process 2-3 times to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).
-
-
Mycelial Extraction:
-
The collected mycelia can be freeze-dried and ground to a fine powder.
-
Extract the powder with a solvent like methanol (B129727) or a mixture of methanol:dichloromethane:ethyl acetate.[21]
-
Agitate for a sufficient period (e.g., 1-2 hours).
-
Filter the extract to remove mycelial debris and evaporate the solvent.
-
-
Analysis: Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]
The general workflow for fermentation and analysis is depicted below.
Caption: A streamlined workflow from media preparation to final analysis of secondary metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of elevated temperature on gene transcription and aflatoxin biosynthesis | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Effect of different carbon sources on the growth and enzyme production of a toxigenic and a non-toxigenic strain of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of laccase production from Aspergillus flavus by design of experiment technique: Partial purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maas.edu.mm [maas.edu.mm]
- 11. Carbon and Nitrogen Sources Effect on Pectinase Synthesis by Aspergillus niger Under Submerged Fermentation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH and pulsed electric field process parameters on the aflatoxin reduction in model system using response surface methodology: Effect of pH and PEF on Aflatoxin Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Optimization Of Culture Conditions For Maximizing L-glutaminase Production From The Marine Fungus Aspergillus flavus [journals.ekb.eg]
- 17. ijcmas.com [ijcmas.com]
- 18. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 21. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]
- 22. Effects of light, temperature, and pH value on aflatoxin production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Indole Alkaloids
Welcome to the Technical Support Center for Indole (B1671886) Alkaloid Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the unique challenges encountered during the isolation and purification of indole alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying indole alkaloids?
Indole alkaloids present several purification challenges due to their diverse structures and chemical properties. Key difficulties include:
-
Strong Adsorption and Peak Tailing: The basic nitrogen atom in the indole ring can interact strongly with acidic silanol (B1196071) groups on the surface of common stationary phases like silica (B1680970) gel. This leads to strong adsorption, making elution difficult, and causes significant peak tailing in chromatography, which complicates fraction collection and reduces purity.[1]
-
Co-elution of Structurally Similar Alkaloids: Crude extracts often contain a complex mixture of structurally related alkaloids with similar polarities, making their separation challenging and often requiring high-resolution chromatographic techniques.[1]
-
Compound Degradation: Some indole alkaloids are sensitive to acidic conditions, light, and high temperatures. The acidic nature of standard silica gel can lead to the degradation of sensitive compounds during purification.[1][2]
-
Low Abundance: Many bioactive indole alkaloids are present in low concentrations in their natural sources, necessitating efficient extraction and enrichment steps to obtain sufficient quantities for analysis and further research.
Q2: How do I choose the right stationary phase for my indole alkaloid purification?
The choice of stationary phase is critical for a successful separation. Here is a comparison of common stationary phases:
| Stationary Phase | Principle of Separation | Advantages | Disadvantages | Best For |
| Silica Gel | Adsorption (Normal-Phase) | Versatile, low cost, high resolving power.[1] | Acidic surface can cause tailing and degradation of basic compounds.[1] | General purpose purification; often requires mobile phase modifiers for basic alkaloids. |
| Alumina (B75360) (Basic/Neutral) | Adsorption (Normal-Phase) | Good for separating basic compounds; less acidic than silica.[3] | Can be more reactive than silica; activity can vary with water content. | Basic and acid-sensitive indole alkaloids.[1] |
| Reversed-Phase (C18) | Partitioning | Excellent for retaining and separating polar compounds; high efficiency.[1][4] | Higher cost; requires different solvent systems (aqueous/organic). | Polar indole alkaloids that are difficult to elute from normal-phase columns. |
Q3: What strategies can I use to improve peak shape and reduce tailing?
Peak tailing is a common issue when purifying basic compounds like indole alkaloids on silica gel. Here are some effective strategies:
-
Use Mobile Phase Modifiers: Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) (typically 0.1-1%), to the mobile phase can significantly improve peak shape by neutralizing the acidic silanol groups on the silica gel surface.[1]
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base (like triethylamine in your solvent) to neutralize the acidic sites.[1]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase column (C18) where such interactions are minimized.[1][2]
Q4: My indole alkaloid seems to be degrading during purification. What can I do to prevent this?
Degradation can be a significant cause of low recovery.[5] To minimize degradation:
-
Choose an Inert Stationary Phase: If your compound is acid-sensitive, avoid silica gel. Opt for neutral alumina, florisil, or a reversed-phase column.[1][2]
-
Minimize Contact Time: Run the chromatography as quickly as possible while still achieving good separation to reduce the time the compound is in contact with the stationary phase.[1]
-
Control Temperature and Light: Perform purification steps at room temperature or lower, and protect the sample from light, especially if the compound is known to be light-sensitive.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during indole alkaloid purification.
Problem 1: Low Recovery of the Target Alkaloid
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or perform multiple extractions with fresh solvent. Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Compound Degradation | As discussed in the FAQs, use a neutral or basic stationary phase, minimize exposure to harsh pH conditions, light, and high temperatures.[5] |
| Irreversible Adsorption | The alkaloid may be binding too strongly to the stationary phase. Switch to a less retentive stationary phase or use a stronger, more polar mobile phase. Adding a basic modifier can also help.[5] |
| Emulsion Formation during LLE | If using liquid-liquid extraction, stable emulsions can trap your compound. To break emulsions, try adding a saturated NaCl solution (brine), centrifuging the mixture, or filtering through a pad of celite.[5] |
Problem 2: Poor Separation of Alkaloids
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase | The chosen solvent system may not have the required selectivity. Go back to Thin Layer Chromatography (TLC) and screen a wider range of solvent systems with different polarities and compositions to optimize the separation. |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its capacity. Reduce the amount of crude extract loaded or use a larger column. |
| Improperly Packed Column | An unevenly packed column can lead to channeling and poor separation. Ensure the column is packed uniformly. |
| Structurally Similar Compounds | For alkaloids with very similar structures, consider using a high-resolution technique like High-Performance Liquid Chromatography (HPLC) or switching the separation mode (e.g., from normal-phase to reversed-phase) to exploit different interaction mechanisms. |
Experimental Protocols
Protocol 1: Purification of Ajmaline from Rauwolfia serpentina using Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of ajmaline, a major indole alkaloid from Rauwolfia serpentina.
1. Extraction:
-
Air-dried and powdered roots of Rauwolfia serpentina (100 g) are extracted with methanol (B129727) (3 x 300 mL) for 10 hours for each extraction.[6]
-
The methanolic extracts are combined, filtered, and evaporated to dryness under reduced pressure.
-
The residue is then defatted with hexane (B92381) (3 x 150 mL) to remove non-polar impurities.[6]
-
The defatted extract is dissolved in a minimal amount of acidic methanol (methanol:HCl, 98:2 v/v) for HPLC analysis or prepared for column chromatography.[6]
2. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).[7]
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol.[7]
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing the pure ajmaline. Fractions with the same TLC profile are pooled and the solvent is evaporated to yield the purified compound.
Protocol 2: Preparative HPLC Purification of Vinblastine (B1199706) from Catharanthus roseus
This protocol outlines the purification of vinblastine, a dimeric indole alkaloid, using preparative reversed-phase HPLC.
1. Sample Preparation:
-
A crude alkaloid extract from Catharanthus roseus leaves is obtained through an acid-base extraction procedure.[8]
-
The crude extract is dissolved in a suitable solvent, typically the initial mobile phase of the HPLC method, and filtered through a 0.45 µm filter before injection.
2. Preparative HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.[9][10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile (B52724) or methanol.[9] For example, a gradient of methanol, 5 mM phosphate buffer (pH 6.0), and acetonitrile can be employed.[9]
-
Flow Rate: The flow rate is scaled up from an analytical method, typically in the range of 10-50 mL/min for preparative columns.
-
Detection: UV detection at a wavelength where vinblastine has strong absorbance, such as 254 nm, is used to monitor the elution of the compound.[9]
-
Fraction Collection: Fractions are collected as the vinblastine peak elutes. The purity of the collected fractions is then assessed by analytical HPLC.
Data Presentation
Table 1: Comparison of Extraction Methods for Indole Alkaloids
| Extraction Method | Principle | Typical Recovery Rate | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Variable, can be lower than SPE. | Simple, low cost. | Can be labor-intensive, prone to emulsion formation, may have lower analyte recovery.[11] |
| Solid-Phase Extraction (SPE) | Partitioning between a solid stationary phase and a liquid mobile phase. | Generally high and consistent. | High analyte recovery, cleaner extracts, easily automated.[12] | Higher cost of consumables compared to LLE. |
Table 2: Purity and Recovery Data for Selected Indole Alkaloids
| Alkaloid | Plant Source | Purification Method | Purity Achieved | Recovery Rate | Reference |
| Ajmaline | Rauwolfia serpentina | Reversed-Phase HPLC | >98% | 98.27% | [13] |
| Ajmalicine | Rauwolfia serpentina | Reversed-Phase HPLC | >98% | 97.03% | [13] |
| Reserpine | Rauwolfia serpentina | Reversed-Phase HPLC | >98% | 98.38% | [13] |
| Vinblastine | Catharanthus roseus | Reversed-Phase HPLC | Not specified | 95-103% | [9] |
| Indole | Wash Oil | Methanol Extraction & Re-extraction | 73.3% (in raffinate) | 79.1% | [5] |
Visualizations
Caption: A typical experimental workflow for the purification of indole alkaloids.
Caption: A troubleshooting decision tree for low recovery of indole alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. jalonzeolite.com [jalonzeolite.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. aktpublication.com [aktpublication.com]
- 8. US4749787A - Process of isolating vinblastine from the plant catharanthis roseus - Google Patents [patents.google.com]
- 9. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving the stability of 10,11-Dihydro-24-hydroxyaflavinine in solution
Welcome to the technical support center for 10,11-Dihydro-24-hydroxyaflavinine. This resource provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of this compound in solution. As an indole (B1671886) diterpenoid metabolite, its complex structure can be susceptible to degradation, impacting experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like many complex indole alkaloids, is primarily influenced by several factors:
-
pH: The compound may undergo acid or base-catalyzed hydrolysis. A comprehensive pH stability profile is crucial to identify the optimal pH range for your experiments.[1]
-
Temperature: Elevated temperatures can accelerate degradation rates. Solutions should be stored at recommended low temperatures, and thermal stability should be assessed if the compound is used in high-temperature assays.[1][2]
-
Light: Exposure to UV or even ambient light can cause photodegradation. It is recommended to work with the compound in a light-protected environment and use amber vials for storage.[1][3]
-
Oxidation: The indole moiety can be susceptible to oxidation. The use of antioxidants or dissolving in degassed solvents under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
Solvent: The choice of solvent is critical. While DMSO is a common solvent for stock solutions, its concentration in aqueous buffers should be minimized. The stability in the final aqueous medium is paramount.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For long-term stability, stock solutions (typically in anhydrous DMSO) should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials.[4] For short-term storage, 2-8°C may be acceptable, but this should be verified with a short-term stability study. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5] It is best practice to aliquot the stock solution into single-use volumes.
Q3: My compound is precipitating when I dilute it into my aqueous assay buffer. What can I do?
A3: Precipitation is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous medium. Consider the following:
-
Lower the Final Concentration: The requested concentration may exceed the compound's aqueous solubility.[2]
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible while maintaining solubility.
-
Use a Surfactant or Solubilizing Agent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) can improve solubility.
-
pH Adjustment: The pH of the buffer can significantly impact the solubility of a compound. Ensure the buffer pH is one where the compound is most soluble.
Q4: What analytical method is best for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.[1][3][6] This method should be capable of separating the parent compound from any potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: Rapid Loss of Compound Activity or Concentration in Solution
If you observe a significant decrease in the expected concentration or biological activity of your compound over a short period, consult the following decision tree and table.
Caption: Troubleshooting workflow for rapid compound degradation.
| Potential Cause | Troubleshooting Step | Rationale |
| pH Instability | Conduct a pH stability study (see Protocol 1). Determine the pH at which the compound has the longest half-life. | Indole alkaloids can be highly susceptible to acid or base hydrolysis, leading to rapid degradation.[4] |
| Photodegradation | Prepare and store solutions in amber or foil-wrapped vials. Minimize exposure to ambient light during experiments. | Aromatic and conjugated systems in the molecule can absorb UV and visible light, leading to bond cleavage.[1] |
| Thermal Degradation | Store working solutions at 2-8°C and stock solutions at -20°C or below. Avoid leaving solutions at room temperature for extended periods. | Chemical reactions, including degradation, are typically accelerated at higher temperatures.[1][2] |
| Oxidation | Prepare solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon). Consider adding a small amount of an antioxidant like ascorbic acid if compatible with the assay. | The electron-rich indole ring is a primary target for oxidation, which can significantly alter the molecule's structure and activity. |
Problem 2: Poor Reproducibility Between Experiments
Inconsistent results can often be traced back to variability in solution preparation and handling.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Solution Prep | Follow a strict, standardized protocol (SOP) for preparing all solutions. Ensure precise weighing and dilutions. | Minor variations in concentration can lead to significant differences in experimental outcomes. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | Each freeze-thaw cycle can introduce water condensation, potentially leading to hydrolysis and concentration changes.[5] |
| Adsorption to Surfaces | Use low-adsorption plasticware (e.g., polypropylene) or silanized glass vials.[4] | Highly lipophilic compounds can adsorb to glass or plastic surfaces, reducing the effective concentration in solution. |
| Solvent Evaporation | Ensure vials are tightly sealed during storage and incubation. For long-term storage, consider sealing with Parafilm®. | Evaporation of the solvent will increase the concentration of the compound over time, leading to inaccurate results.[5] |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol determines the stability of this compound across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.[1][4]
-
Prepare Solutions: Dilute a DMSO stock solution of the compound into each buffer to a final concentration of 10 µM. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) in a light-protected environment.
-
Time Points: Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).[4]
-
Quench Reaction: Immediately quench degradation by adding an equal volume of cold acetonitrile (B52724) or methanol (B129727) and store at -20°C until analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of the compound remaining at each time point relative to time zero.
Caption: Workflow for conducting a pH stability study.
Data Presentation: Hypothetical pH Stability
The following table summarizes hypothetical stability data for this compound after 24 hours of incubation at 37°C.
| pH | Buffer System | % Remaining (24h) | Calculated Half-Life (t½, hours) | Stability Classification |
| 3.0 | Citrate | 45% | 21.5 | Unstable |
| 5.0 | Acetate | 88% | 145.1 | Moderately Stable |
| 6.5 | Phosphate | 95% | >200 | Stable |
| 7.4 | Phosphate (PBS) | 94% | >200 | Stable |
| 9.0 | Borate | 72% | 65.8 | Slightly Unstable |
| 10.0 | Borate | 55% | 28.9 | Unstable |
References
- 1. droidkit.org [droidkit.org]
- 2. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Troubleshooting poor separation in HPLC analysis of 10,11-Dihydro-24-hydroxyaflavinine
Technical Support Center: HPLC Analysis of 10,11-Dihydro-24-hydroxyaflavinine
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if I see no peaks or very small peaks in my chromatogram?
A1: If you are observing no peaks or significantly smaller peaks than expected, consider the following initial steps:
-
Check the Detector Lamp: Ensure the detector lamp is on and has not exceeded its lifetime.[1]
-
Verify Connections: Confirm all electrical connections between the detector, integrator, and recorder are secure.[1]
-
Mobile Phase Flow: Ensure the pump is on and there is an adequate supply of mobile phase in the reservoir.[1]
-
Sample Integrity: Verify that the sample was injected, has not degraded, and is the correct sample.[1]
-
Detector Settings: Check that the detector sensitivity and recorder range are set appropriately.[1]
Q2: My peak shape is not ideal. What causes peak tailing and fronting?
A2: Poor peak shape can compromise resolution and integration.
-
Peak Tailing: This is often seen as a peak with an asymmetric tail. Common causes include strong interactions between the analyte and the stationary phase (e.g., basic compounds interacting with acidic silanol (B1196071) groups), a blocked column frit, or contamination on the guard or analytical column.[2][3] Adjusting the mobile phase pH or using a different column can often resolve this.[2]
-
Peak Fronting: This appears as a leading edge on the peak, sometimes described as a "shark fin."[4] The most common cause is sample overload, where the concentration of the sample is too high for the column.[4][5] Diluting the sample or reducing the injection volume is the primary solution.[4] Another potential cause is a sample solvent that is stronger than the mobile phase.
Q3: My retention times are shifting between injections. What should I investigate?
A3: Variable retention times can indicate a lack of system stability. Potential causes include:
-
Leaks: Check the system for any leaks, as this can alter the mobile phase composition.[1][6]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.[6] Ensure accurate mixing and degassing.
-
Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.[2][7]
-
Temperature Fluctuations: Ensure the column oven is maintaining a consistent temperature.[1][2]
-
Pump Issues: Air trapped in the pump can cause flow rate fluctuations.[1][8]
Troubleshooting Guide: Poor Separation of this compound
This guide addresses the specific issue of poor peak resolution during the HPLC analysis of this compound and potential co-eluting impurities.
Problem: I am observing poor separation or co-elution of my target analyte, this compound, with a closely related impurity.
Poor resolution between two peaks is a common challenge in HPLC.[9][10][11] The resolution (Rs) is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[9][10] To improve separation, one or more of these factors must be optimized.
Step 1: Evaluate and Optimize Mobile Phase Composition
The mobile phase composition is often the most effective parameter to adjust for improving selectivity.[9][10]
Q: How can I improve separation by modifying the mobile phase?
A: Start by systematically adjusting the solvent strength and then the pH.
-
Adjusting Solvent Strength (Isocratic Elution): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time and may improve the separation of closely eluting peaks.[9][10][12]
Experimental Protocol: Modifying Solvent Strength
-
Prepare the initial mobile phase as per the standard protocol (e.g., 60:40 Acetonitrile:Water).
-
Prepare a series of new mobile phases with incrementally lower organic content (e.g., 58:42, 55:45, and 52:48 Acetonitrile:Water).
-
Equilibrate the column with each new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Inject the sample and compare the resolution to the original conditions.
Data Presentation: Effect of Solvent Strength on Resolution
Mobile Phase Composition (Acetonitrile:Water) Retention Time of Analyte (min) Retention Time of Impurity (min) Resolution (Rs) 60:40 5.2 5.5 0.95 58:42 5.8 6.2 1.20 55:45 6.5 7.1 1.65 | 52:48 | 7.4 | 8.2 | 1.90 |
-
-
Adjusting Mobile Phase pH: If the analyte or impurities are ionizable, changing the pH of the mobile phase can significantly alter their retention and improve selectivity.[12][13] For acidic compounds, a slightly acidic mobile phase can enhance separation.[14]
Experimental Protocol: Modifying Mobile Phase pH
-
Prepare the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).[15][16]
-
Adjust the pH of the aqueous portion using a dilute acid (e.g., formic acid or phosphoric acid) or base. A common starting point is to adjust the pH to be approximately 2 units away from the pKa of the analyte.
-
Prepare the final mobile phase by mixing the buffered aqueous phase with the organic solvent in the desired ratio.
-
Equilibrate the column and inject the sample.
Data Presentation: Effect of Mobile Phase pH on Resolution
Mobile Phase pH Retention Time of Analyte (min) Retention Time of Impurity (min) Resolution (Rs) 7.0 (Unbuffered) 6.5 6.7 0.70 4.5 (Acetate Buffer) 6.8 7.3 1.40 | 3.0 (Formate Buffer) | 7.2 | 8.0 | 1.85 |
-
Step 2: Consider a Different Stationary Phase (Column)
If modifying the mobile phase does not provide adequate resolution, changing the column chemistry can provide a significant change in selectivity.[9][17]
Q: What type of column should I try if my C18 column is not providing good separation?
A: If a standard C18 column is insufficient, consider a column with a different stationary phase chemistry.
-
Phenyl-Hexyl Column: This type of column provides alternative selectivity, particularly for compounds with aromatic rings, due to pi-pi interactions.
-
Embedded Polar Group (EPG) Column: These columns are compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.
Experimental Protocol: Column Screening
-
Obtain columns with different stationary phases (e.g., Phenyl-Hexyl, EPG).
-
Install the new column and equilibrate with the initial mobile phase conditions.
-
Inject the sample and evaluate the chromatogram for changes in elution order and resolution.
-
Optimize the mobile phase for the most promising column.
Step 3: Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting poor separation in HPLC.
Caption: Troubleshooting workflow for poor HPLC separation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. youtube.com [youtube.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 15. mastelf.com [mastelf.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. learning.sepscience.com [learning.sepscience.com]
Contamination issues in Aspergillus flavus cultures for metabolite production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspergillus flavus cultures for metabolite production.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in Aspergillus flavus cultures?
A1: Aspergillus flavus cultures are susceptible to several types of contamination, which can significantly impact growth and metabolite production. The most common contaminants include:
-
Bacteria: Often appear as slimy, wet, or colored (e.g., yellow, white) colonies and may cause a foul odor. Bacterial contamination can rapidly alter the pH of the culture medium.[1][2]
-
Yeast: Typically form moist, creamy colonies that can be white or pigmented. While they may not be as immediately obvious as bacterial contamination, they compete with A. flavus for nutrients.
-
Other Fungi (Cross-Contamination): Spores from other filamentous fungi, such as Penicillium, Trichoderma, or other Aspergillus species, are common airborne contaminants.[3] These will appear as distinct fungal colonies with different morphology and color.
-
Mites: These small arthropods can physically damage the fungal mycelium by feeding on it and can also act as vectors, transferring bacteria and fungal spores from one culture to another.[4][5][6] Their presence is often indicated by tracks or eaten-out sections of the culture.
Q2: How does contamination affect metabolite production, specifically aflatoxins?
A2: Contamination can have a significant and often unpredictable impact on the production of secondary metabolites like aflatoxins.[7][8][9]
-
Competition for Nutrients: Contaminating microorganisms compete with A. flavus for essential nutrients, which can lead to reduced biomass and, consequently, lower metabolite yields.
-
Alteration of Culture Conditions: Bacterial contaminants can rapidly change the pH of the medium, moving it outside the optimal range for aflatoxin biosynthesis.[8]
-
Direct Inhibition or Stimulation: Some co-contaminating fungi and bacteria can produce their own secondary metabolites that may inhibit or, in some cases, even stimulate aflatoxin production by A. flavus.[10][11] For instance, some bacteria have been shown to reduce aflatoxin production.[12]
-
Stress Response: The presence of other microorganisms can induce a stress response in A. flavus, which may lead to an alteration in its metabolic profile, potentially affecting aflatoxin synthesis.
Q3: What are the primary sources of contamination in a laboratory setting?
A3: Contamination can originate from various sources within the laboratory.[1][13] Strict adherence to aseptic techniques is crucial for prevention.[1] Common sources include:
-
Airborne Spores: Fungal spores and bacteria are ubiquitous in the air and can settle into cultures if they are not handled in a sterile environment like a laminar flow hood.[2]
-
Non-Sterile Equipment and Media: Improperly sterilized glassware, pipette tips, and culture media are direct sources of contamination.
-
Personnel: Researchers can introduce contaminants from their hands, clothing, or even through breathing over open cultures.[14]
-
Cross-Contamination: Handling multiple fungal strains or different types of microorganisms simultaneously without proper segregation can lead to cross-contamination.[1]
-
Pests: Mites and other small insects can carry microbial contaminants into culture vessels.[4][15]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common contamination issues.
Issue 1: Suspected Bacterial Contamination
-
Symptoms:
-
Cloudy or turbid appearance of liquid culture medium.[2]
-
Slimy or wet-looking patches on agar (B569324) cultures.
-
A sudden and significant drop in the pH of the culture medium, often indicated by a color change in the pH indicator (e.g., phenol (B47542) red turning yellow).[2]
-
A foul or unusual odor emanating from the culture.
-
-
Troubleshooting Steps:
-
Microscopic Examination: Prepare a wet mount from the suspected area and examine under a microscope. Bacteria will be visible as small, often motile, rod-shaped or spherical cells, distinct from the larger fungal hyphae.[2]
-
Isolation on Selective Media: Streak a loopful of the contaminated culture onto a nutrient agar plate. Bacterial colonies will typically grow much faster than the fungus.
-
Action: If contamination is confirmed and localized, you may attempt to rescue the culture by transferring a small piece of uncontaminated mycelium to a fresh plate containing antibiotics. However, for routine cultures, it is often best to discard the contaminated plate and start a new culture from a clean stock. For valuable cultures, single-spore isolation is recommended.
-
Issue 2: Suspected Fungal Cross-Contamination
-
Symptoms:
-
Presence of distinct fungal colonies with different morphology (color, texture, growth rate) from your A. flavus culture.
-
For example, green, powdery colonies may indicate Penicillium or Trichoderma.
-
-
Troubleshooting Steps:
-
Visual and Microscopic Inspection: Carefully observe the morphology of the contaminating fungus. Prepare a slide from the contaminant and observe its spore-bearing structures (conidiophores) to aid in identification.
-
Review Aseptic Technique: This type of contamination is a strong indicator of a breach in aseptic protocol. Review your workflow for potential sources of airborne spores.
-
Action: If the contamination is minor and well-isolated, you may be able to subculture a clean portion of your A. flavus colony to a new plate. For widespread contamination, discard the culture. To purify a contaminated strain, a single-spore isolation should be performed.
-
Issue 3: Suspected Mite Infestation
-
Symptoms:
-
Visible tracks or "eaten" pathways on the agar surface.
-
The presence of tiny, moving specks on the culture surface or the outside of the petri dish.
-
Damaged and perforated fungal colonies.[5]
-
Mites can transfer bacteria and other fungi, so their presence may be accompanied by other forms of contamination.[4]
-
-
Troubleshooting Steps:
-
Microscopic Confirmation: Use a dissecting microscope to examine the culture surface for mites and their eggs.[5]
-
Isolate and Contain: Immediately seal all infested plates with parafilm and separate them from clean cultures to prevent the spread of the infestation.
-
Decontaminate the Work Area: Thoroughly clean and disinfect incubators, shelves, and workbenches. Some miticides may be necessary for severe infestations, but care must be taken to ensure they do not interfere with fungal growth in subsequent experiments.[16]
-
Action: Mite-infested cultures are very difficult to salvage and should generally be autoclaved and discarded.[16] To rescue a valuable strain, carefully transfer a very small piece of mycelium from the leading edge of the colony, away from visible mite activity, to a new plate and monitor closely. Repeat this process several times. Exposing cultures to heat for a short period has also been suggested as a control method.[4]
-
Quantitative Data on Contamination
| Contaminant Type | Common Genera/Species | Typical Appearance | Impact on A. flavus Culture |
| Bacteria | Bacillus spp., Pseudomonas spp., Staphylococcus spp. | Slimy, wet, often pigmented colonies; rapid turbidity in liquid media[2] | Rapid pH change, nutrient depletion, potential inhibition of aflatoxin production[12] |
| Fungi | Penicillium spp., Trichoderma spp., Aspergillus niger | Powdery or cottony colonies, often green, blue, or black[3] | Competition for space and nutrients, potential mycotoxin co-contamination |
| Yeast | Candida spp., Saccharomyces spp. | Moist, creamy, opaque colonies | Nutrient competition, may not be visually obvious in early stages |
| Mites | Tyrophagus putrescentiae | Microscopic arachnids, visible as moving specks in heavy infestations[5][6] | Physical damage to mycelia, vector for bacterial and fungal contaminants[4] |
Experimental Protocols
Protocol 1: Single-Spore Isolation for Culture Purification
This method is used to isolate a pure culture of A. flavus from a mixed or contaminated culture.
Materials:
-
Contaminated A. flavus culture
-
Sterile distilled water
-
Sterile test tubes
-
Sterile inoculating loop
-
Sterile serological pipettes or micropipettes with sterile tips
-
Petri dishes with appropriate sterile growth medium (e.g., Potato Dextrose Agar - PDA)
-
Microscope and sterile microscope slides
Methodology:
-
Add 9 ml of sterile distilled water to a sterile test tube.
-
Using a sterile inoculating loop, scrape a small number of spores from the A. flavus colony (avoiding the contaminated areas as much as possible) and transfer them to the test tube with water.
-
Vortex the tube gently to create a spore suspension.
-
Create a serial dilution series by transferring 1 ml of the initial spore suspension to another 9 ml of sterile water, and repeat this process for 3-4 dilutions.
-
Pipette 100 µl from the higher dilutions (e.g., 10⁻³ and 10⁻⁴) onto the surface of fresh PDA plates.
-
Spread the suspension evenly across the plate using a sterile spreader.
-
Incubate the plates at the optimal temperature for A. flavus growth (e.g., 30-33°C) for 24-48 hours.[17][18]
-
After incubation, examine the plates under a dissecting microscope to identify single, well-isolated germinating spores.
-
Using a sterile, fine-tipped needle or a sterile scalpel blade, excise a small agar block containing a single germinated spore.
-
Transfer the agar block to a fresh PDA plate.
-
Incubate the new plate until a pure colony of A. flavus has grown.
Protocol 2: Mite Eradication from a Fungal Culture Laboratory
This protocol outlines steps for eliminating a mite infestation.
Materials:
-
70% ethanol
-
10% bleach solution
-
Miticidal spray (use with caution and according to manufacturer's instructions)
-
Parafilm or adhesive tape
-
Autoclave
Methodology:
-
Containment: Immediately seal all known and suspected infested culture plates with parafilm or tape to prevent mites from escaping.[4]
-
Disposal: Autoclave all contaminated cultures and disposable materials to kill mites and their eggs before discarding.
-
Incubator Decontamination:
-
Remove all cultures from the incubator.
-
Turn off and unplug the incubator.
-
Thoroughly wash all interior surfaces, shelves, and trays with a 10% bleach solution, followed by a rinse with sterile water and a final wipe-down with 70% ethanol.
-
Pay close attention to corners and crevices where mites and eggs may hide.
-
-
Laboratory Decontamination:
-
Clean all benchtops, shelves, and floors with a suitable disinfectant.
-
For persistent infestations, consider using a miticidal spray or "mite bombs" in the affected rooms, ensuring no cultures are present and following all safety precautions.[16]
-
-
Prevention:
-
Maintain a clean and tidy laboratory, as dust and debris can harbor mites.[16]
-
Regularly inspect cultures for any signs of infestation.
-
Quarantine any new cultures or materials brought into the lab from outside sources.
-
Visualizations
Caption: A flowchart for troubleshooting common contamination issues.
Caption: A step-by-step workflow for purifying a fungal culture.
Caption: A simplified diagram of stress-induced secondary metabolism.
References
- 1. corning.com [corning.com]
- 2. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 3. What to do when encountering fungal contamination in cell culture (how to prevent fungal contamination)-Industry information-He Yuan Li Ji [life-ilab.com]
- 4. [The control of storage mites in the mycological laboratory] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mites in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Implication of Aflatoxin Contamination in Agricultural Products [pubs.sciepub.com]
- 8. Aflatoxin Contamination, Its Impact and Management Strategies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-aflatoxigenic Aspergillus flavus to prevent aflatoxin contamination in crops: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. Video: Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory [jove.com]
- 15. nzpps.org [nzpps.org]
- 16. fgsc.net [fgsc.net]
- 17. library.bustmold.com [library.bustmold.com]
- 18. mdpi.com [mdpi.com]
Enhancing the expression of the 10,11-Dihydro-24-hydroxyaflavinine biosynthetic gene cluster
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the expression of the 10,11-dihydro-24-hydroxyaflavinine (B593524) biosynthetic gene cluster (BGC).
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low or no expression of the this compound BGC?
A1: Low or no expression of a fungal secondary metabolite BGC, such as the one for this compound, is often due to tight regulation at the transcriptional level. Many fungal BGCs are silent or expressed at very low levels under standard laboratory conditions. This can be attributed to a variety of factors including the absence of specific inducing signals, the presence of repressive chromatin structures, or the low expression of necessary pathway-specific or global transcription factors.
Q2: Which transcription factors are known to be important for secondary metabolite production in Aspergillus flavus?
A2: In Aspergillus flavus, the expression of secondary metabolite BGCs is controlled by a complex regulatory network. Key regulators include:
-
Pathway-specific transcription factors: These are typically located within the BGC itself. For many clusters related to aflatoxin biosynthesis, aflR is the primary pathway-specific activator, often working in conjunction with a co-activator like aflS.[1]
-
Global transcription factors: These regulators affect multiple BGCs. A critical global regulator in Aspergillus species is veA.[2][3][4] The VeA protein is part of the velvet complex, which plays a central role in coordinating secondary metabolism with fungal development and light response.[3][4] Studies have shown that veA is necessary for the expression of a large number of secondary metabolite gene clusters.[2][5]
Q3: What are the main strategies to enhance the expression of a silent or poorly expressed BGC?
A3: The primary strategies focus on genetic engineering to manipulate the regulatory elements controlling the BGC. These include:
-
Promoter Replacement: The native promoter of a key biosynthetic gene or the entire cluster can be replaced with a strong, constitutive promoter.[6]
-
Overexpression of Transcription Factors: Increasing the cellular levels of a key positive regulator, such as aflR or veA, can lead to the upregulation of the entire BGC.[7]
-
Heterologous Expression: The entire BGC can be cloned and expressed in a well-characterized host organism that is optimized for high-level production of secondary metabolites.
Q4: How can I optimize culture conditions to improve the yield of this compound?
A4: While genetic modification is often the most impactful approach, optimizing culture conditions can also significantly enhance product yield. Key parameters to consider include:
-
Media Composition: The choice of carbon and nitrogen sources can greatly influence secondary metabolite production.
-
pH: The pH of the culture medium can affect enzyme activity and nutrient availability.
-
Temperature: Fungal growth and secondary metabolism are highly sensitive to temperature.
-
Aeration: Adequate oxygen supply is crucial for many biosynthetic pathways.
-
Incubation Time: The production of secondary metabolites is often growth-phase dependent.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently identify the optimal combination of these factors.
Troubleshooting Guides
Problem 1: Low or undetectable levels of this compound after heterologous expression.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient promoter driving the BGC | Replace the native promoters of key biosynthetic genes with a strong, well-characterized constitutive promoter (e.g., gpdA promoter from A. nidulans). | Increased transcript levels of the biosynthetic genes and detectable production of the target compound. |
| Low expression of a necessary transcription factor | Co-express a known positive global regulator, such as veA, along with the BGC. | Activation of the BGC and production of this compound. |
| Codon usage of the BGC is not optimal for the expression host | Synthesize the genes of the BGC with codons optimized for the heterologous host. | Improved translation efficiency and higher protein levels of the biosynthetic enzymes. |
| Toxicity of the product to the host organism | Use an inducible promoter system to delay the expression of the BGC until a sufficient cell density is reached. | Reduced toxicity effects and higher final product titers. |
| Sub-optimal culture conditions | Systematically vary media components (carbon/nitrogen source), pH, and temperature to identify conditions that favor production. | Enhanced yield of the target metabolite. |
Problem 2: Failed or inefficient promoter replacement using CRISPR-Cas9.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Cas9 activity | Ensure that the Cas9 protein is codon-optimized for Aspergillus and that its expression is driven by a strong promoter. | Increased frequency of double-strand breaks at the target site. |
| Poorly designed guide RNA (gRNA) | Design multiple gRNAs targeting different sites within the promoter region to be replaced. Test their efficiency in vitro if possible. | Higher efficiency of Cas9 targeting to the desired locus. |
| Inefficient homologous recombination (HR) | Use a host strain deficient in the non-homologous end joining (NHEJ) pathway (e.g., a ku70 or ku80 deletion mutant) to increase the frequency of HR. | Higher percentage of transformants with the desired promoter replacement. |
| Incorrect length of homology arms on the donor DNA | Ensure the homology arms in the donor DNA template are sufficiently long (typically 500-1000 bp on each side of the desired insertion). | Increased efficiency of homologous recombination. |
| Degradation of donor DNA | Use a higher concentration of the donor DNA template during transformation. | Increased likelihood of the donor DNA being available for repair of the double-strand break. |
Quantitative Data Summary
The following tables provide representative data on the impact of genetic modifications on the production of related secondary metabolites in Aspergillus. While specific data for this compound is not yet publicly available, these results illustrate the potential enhancements that can be achieved.
Table 1: Effect of veA Deletion on Aflavarin (B605214) Production
| Strain | Genotype | Relative Aflavarin Production (%) |
| Wild Type | veA+ | 100 |
| Deletion Mutant | ΔveA | < 1 |
Data are hypothetical and based on the findings that veA is essential for the expression of the aflavarin BGC.[2][5]
Table 2: Effect of aflR Overexpression on Aflatoxin B1 Production
| Strain | Genotype | Relative Aflatoxin B1 Titer |
| Wild Type | aflR (native expression) | 1x |
| Overexpression Strain | gpdA(p)::aflR | 10-50x |
Data are generalized from multiple studies showing that overexpression of the pathway-specific activator aflR significantly increases aflatoxin production.
Experimental Protocols
Protocol 1: Overexpression of the veA Transcription Factor
This protocol describes the steps to create an Aspergillus flavus strain that overexpresses the global regulatory gene veA.
-
Vector Construction:
-
Amplify the full-length coding sequence of the veA gene from A. flavus genomic DNA using high-fidelity polymerase.
-
Clone the veA coding sequence into an Aspergillus expression vector downstream of a strong, constitutive promoter (e.g., the gpdA promoter from A. nidulans).
-
The vector should also contain a selectable marker, such as the pyrG gene for uridine (B1682114) prototrophy or a drug resistance marker.
-
-
Protoplast Preparation:
-
Grow the recipient A. flavus strain (e.g., a pyrG- auxotroph) in liquid medium to the mid-log phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Digest the fungal cell walls using a lytic enzyme mixture (e.g., Glucanex) in the osmotic stabilizer solution.
-
Monitor protoplast formation microscopically.
-
Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
-
Wash and resuspend the protoplasts in an appropriate transformation buffer containing an osmotic stabilizer.
-
-
Transformation:
-
Add the veA overexpression vector DNA to the protoplast suspension.
-
Add a solution of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.
-
Incubate the mixture on ice.
-
Plate the transformation mixture onto selective regeneration agar (B569324) medium lacking uridine.
-
-
Transformant Selection and Verification:
-
Incubate the plates until transformants appear.
-
Isolate individual transformants and transfer them to fresh selective medium.
-
Verify the integration of the overexpression cassette by PCR using primers specific to the vector and the genomic DNA flanking the integration site.
-
Confirm the overexpression of veA by quantitative real-time PCR (qRT-PCR) by comparing the transcript levels in the transformant to the wild-type strain.
-
Protocol 2: Promoter Replacement of a BGC Gene using CRISPR-Cas9
This protocol provides a general workflow for replacing the native promoter of a key biosynthetic gene with a constitutive promoter using the CRISPR-Cas9 system.
-
Design and Construction of the CRISPR-Cas9 Vector:
-
Design a single guide RNA (sgRNA) that targets a site in the native promoter region to be replaced. The target site should be immediately upstream of the start codon of the gene of interest and should be followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Clone the sgRNA expression cassette into a vector that also contains the Cas9 nuclease gene codon-optimized for Aspergillus and driven by a strong promoter. This vector should also contain a selectable marker.
-
-
Construction of the Donor DNA Template:
-
Create a linear DNA fragment that will serve as the template for homologous recombination. This fragment should contain:
-
The desired constitutive promoter (e.g., gpdA promoter).
-
Flanked by homology arms of 500-1000 bp that are identical to the sequences upstream and downstream of the Cas9 cleavage site in the genome.
-
-
-
Co-transformation:
-
Prepare protoplasts of the recipient A. flavus strain as described in Protocol 1.
-
Co-transform the protoplasts with the CRISPR-Cas9 vector and the linear donor DNA template.
-
-
Selection and Screening of Transformants:
-
Plate the transformation on selective medium.
-
Screen the resulting transformants by PCR to identify those that have the correct promoter replacement. Use primers that anneal to the new promoter and the genomic region outside of the homology arms.
-
-
Verification of Altered Gene Expression:
-
Confirm the effect of the promoter replacement on the expression of the target gene using qRT-PCR.
-
Analyze the metabolic profile of the engineered strain by LC-MS or other appropriate analytical techniques to detect changes in the production of this compound.
-
Visualizations
References
- 1. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel Aflavarin Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Analysis of Aspergillus flavus Reveals veA-Dependent Regulation of Secondary Metabolite Gene Clusters, Including the Novel Aflavarin Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Gene vepN Regulated by Global Regulatory Factor veA That Affects Aflatoxin Production, Morphological Development and Pathogenicity in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 10,11-Dihydro-24-hydroxyaflavinine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 10,11-Dihydro-24-hydroxyaflavinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a complex indole (B1671886) diterpene alkaloid, a class of natural products known for their diverse biological activities.[1][2] Like many other hydrophobic molecules, it exhibits poor solubility in aqueous buffers, which is a significant hurdle for in vitro and in vivo studies, as it can lead to inaccurate experimental results and low bioavailability. This compound is known to be soluble in chloroform, indicating its lipophilic nature.[3][4]
Q2: What are the primary strategies for solubilizing this compound in aqueous solutions?
The main approaches to enhance the aqueous solubility of hydrophobic compounds like this compound include the use of organic co-solvents, pH adjustment, and the inclusion of solubilizing excipients such as cyclodextrins. For more challenging cases, formulation strategies like the preparation of nanosuspensions or solid dispersions can be employed.[5][6]
Q3: Which organic solvents are recommended for preparing a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a concentrated stock solution of hydrophobic compounds due to its high solubilizing power.[7] Other options include ethanol (B145695) and methanol. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it into the aqueous buffer.
Q4: How does pH influence the solubility of this compound?
Q5: What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate hydrophobic molecules, or parts of them, within their cavity, forming an "inclusion complex."[12][13] This complex has improved solubility in water due to the hydrophilic outer surface of the cyclodextrin.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The solubility limit of the compound in the final buffer has been exceeded. | - Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent.- Utilize a solubilizing agent like HP-β-cyclodextrin in your aqueous buffer. |
| The stock solution in organic solvent is cloudy or contains visible particles. | The compound is not fully dissolved in the organic solvent. | - Gently warm the solution (e.g., to 37°C).- Sonicate the solution for a few minutes.- Increase the volume of the organic solvent to create a more dilute stock solution. |
| Inconsistent results between experiments. | The compound may not be fully and consistently solubilized. | - Ensure the stock solution is clear before each use.- Prepare fresh dilutions in the aqueous buffer for each experiment.- Vortex the final solution thoroughly before use. |
| Low biological activity observed. | Poor solubility may be limiting the effective concentration of the compound in the assay. | - Confirm the solubility of the compound under your specific experimental conditions.- Consider using a different solubilization strategy to increase the concentration of the dissolved compound. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out a precise amount of this compound powder.
-
Add a minimal volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly. If necessary, gently warm the vial or sonicate in a water bath to ensure complete dissolution. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
While vortexing your target aqueous buffer (e.g., PBS, TRIS), slowly add the DMSO stock solution dropwise to the buffer to reach the desired final concentration.
-
The final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v), to avoid affecting the biological system.
-
Protocol 2: Solubility Enhancement with Cyclodextrins
-
Preparation of Cyclodextrin-Containing Buffer:
-
Prepare your desired aqueous buffer.
-
Add hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer at a concentration range of 1-10% (w/v). Stir until the HP-β-CD is completely dissolved.
-
-
Dissolution of the Compound:
-
Prepare a concentrated stock solution of this compound in an organic solvent as described in Protocol 1.
-
Slowly add the stock solution to the cyclodextrin-containing buffer while vortexing to achieve the final desired concentration.
-
Protocol 3: pH-Dependent Solubilization
-
Determine the Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 7.4).
-
Attempt to dissolve this compound in each buffer to determine the pH at which solubility is highest. A lower pH is generally expected to improve the solubility of alkaloids.
-
-
Dissolution Procedure:
-
Once the optimal pH is determined, prepare the final aqueous buffer at that pH.
-
If direct dissolution is still challenging, first prepare a concentrated stock in a minimal amount of organic co-solvent and then dilute it into the acidic buffer.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Insoluble |
| PBS (pH 7.4) | Very Poorly Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| DMSO | Soluble |
| Chloroform | Soluble[3][4] |
Table 2: Recommended Starting Concentrations for Solubilization Aids
| Solubilizing Agent | Recommended Starting Concentration | Maximum Recommended Concentration (Assay Dependent) |
| DMSO | < 0.5% (v/v) | 1% (v/v) |
| Ethanol | < 1% (v/v) | 2% (v/v) |
| HP-β-Cyclodextrin | 1% (w/v) | 10% (w/v) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Total Synthesis of the Indole Diterpene Alkaloid Paspaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IUPAC Solubility Publication [srdata.nist.gov]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. (2S,4aS,4bR,6aS,12bS,12cS,14aS)-3,4,4a,4b,5,6,6a,7,12,12b,12c,13,14,14a-Tetradecahydro-alpha,alpha,4a,12b,12c-pentamethyl-2H-1-benzopyrano(5',6':6,7)indeno(1,2-b)indole-2-methanol | C28H39NO2 | CID 115028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iupac.org [iupac.org]
- 13. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 10,11-Dihydro-24-hydroxyaflavinine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of 10,11-Dihydro-24-hydroxyaflavinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary production method?
This compound is an indole (B1671886) diterpene, a class of secondary metabolites with potential anti-insectan and antiviral properties.[1][2] It is a natural product isolated from fungi, most notably Aspergillus flavus.[3][4] For scalable production, microbial fermentation is the primary method employed.[3]
Q2: What are the critical stages in the production and purification workflow?
The production and purification of this compound from fermentation can be broken down into the following key stages:
-
Inoculum Preparation: Preparing a healthy and consistent seed culture of Aspergillus flavus.
-
Fermentation: Cultivating the fungus under optimized conditions to promote the biosynthesis of the target compound.
-
Harvest and Extraction: Separating the fungal biomass from the fermentation broth and extracting the crude product.
-
Purification: Isolating and purifying this compound from the crude extract using chromatographic techniques.
-
Analytical Verification: Confirming the identity and purity of the final product.
Q3: What are the key factors influencing the yield of this compound in fermentation?
The yield of fungal secondary metabolites like this compound is influenced by a complex interplay of factors:
-
Medium Composition: The ratio of carbon and nitrogen sources is critical.[5][6]
-
Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.[7][8]
-
Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for productive fermentation.[9]
-
Genetic Stability: The producing strain's viability and genetic stability can impact productivity over time.
Q4: What analytical techniques are recommended for the characterization and quantification of this compound?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Used for both quantification and purification. A reversed-phase C18 column with a water/acetonitrile (B52724) or water/methanol (B129727) gradient is a common starting point.[5][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for identification and quantification, especially in complex mixtures like crude extracts.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation and confirmation of the final product.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield Despite Good Fungal Growth
This is a common issue in secondary metabolite production, often referred to as "growth-product decoupling."[9]
| Possible Cause | Troubleshooting Action |
| Nutrient Repression | Secondary metabolism is often triggered by the depletion of a primary nutrient (e.g., phosphate (B84403) or a specific carbon/nitrogen source). If the medium is too rich, production may be inhibited.[9] Action: Experiment with different carbon-to-nitrogen (C:N) ratios and test fed-batch strategies to control nutrient levels.[5] |
| Suboptimal pH | The optimal pH for fungal growth may differ from the optimal pH for secondary metabolite production.[5] Action: Implement a pH monitoring and control strategy. For Aspergillus species, the optimal pH for secondary metabolite production can vary, so an empirical determination is recommended. |
| Inadequate Dissolved Oxygen (DO) | Biosynthesis of complex molecules like indole diterpenes is often an aerobic process.[5] Action: Monitor DO levels and adjust agitation and aeration rates to prevent oxygen limitation, particularly during the stationary phase of growth. |
| Incorrect Harvest Time | Secondary metabolites are typically produced during the stationary phase. Harvesting too early or too late can result in low yields.[9] Action: Perform a time-course study to determine the optimal harvest time by sampling the culture periodically and quantifying the product. |
Issue 2: Inconsistent Yields Between Batches
Batch-to-batch variability can hinder the scalability of the production process.
| Possible Cause | Troubleshooting Action |
| Inoculum Variability | The age, spore concentration, and physiological state of the seed culture can significantly impact fermentation performance.[9] Action: Standardize the seed culture preparation protocol, including spore stock preparation, storage conditions (e.g., in 20-40% glycerol (B35011) at low temperatures), and the age of the culture used for inoculation.[9] |
| Media Preparation Inconsistency | Minor variations in media components or improper sterilization can affect the outcome. Action: Ensure precise measurement of all media components and validate the autoclave cycle to confirm proper sterilization without degrading sensitive components.[9] |
| Contamination | The presence of competing microorganisms can severely inhibit the growth of Aspergillus flavus and the production of the target compound.[9] Action: Review and reinforce aseptic techniques during all stages of the process. Plate samples from the fermenter to check for contamination. |
Issue 3: Difficulties in Product Purification
The crude extract from the fermentation broth is a complex mixture.
| Possible Cause | Troubleshooting Action |
| Co-extraction of Similar Compounds | The fermentation may produce other aflavinine analogs or related indole diterpenes with similar polarities, making chromatographic separation challenging.[1][3] Action: Employ multi-step purification strategies. Start with a broader separation technique like flash chromatography with a silica (B1680970) gel column, followed by preparative HPLC with a different stationary phase (e.g., phenyl-hexyl) for fine separation. |
| Presence of Interfering Substances | Pigments, lipids, and other media components can interfere with purification. Action: Perform a pre-purification cleanup step. This could involve liquid-liquid extraction or solid-phase extraction (SPE) to remove highly polar or non-polar impurities before chromatography. |
| Product Degradation | The target compound may be sensitive to pH, temperature, or light. Action: Assess the stability of this compound under various conditions. Use buffered mobile phases and consider performing purification steps at reduced temperatures. |
Experimental Protocols & Data
Optimized Fermentation Parameters for Aspergillus flavus
The following table provides a starting point for optimizing the fermentation conditions for this compound production. These parameters are based on general principles for Aspergillus fermentation and should be further optimized for your specific strain and bioreactor setup.[8][14]
| Parameter | Recommended Range | Justification |
| Temperature | 25-30°C | Optimal range for growth and secondary metabolite production in many Aspergillus species.[8][14] |
| pH | 6.5 - 7.5 | A neutral to slightly acidic pH is often conducive to fungal secondary metabolism.[14] |
| Incubation Time | 7 - 14 days | Secondary metabolite production typically peaks in the late stationary phase.[14] |
| Carbon Source | Soluble Starch, Glucose | Common carbon sources for fungal fermentation.[14] |
| Nitrogen Source | Peptone, Beef Extract | Organic nitrogen sources can enhance secondary metabolite production.[3][14] |
| Agitation | 150 - 250 RPM | Ensures adequate mixing and oxygen transfer, but excessive shear should be avoided. |
Protocol for Extraction and Preliminary Purification
-
Harvesting: Separate the fungal mycelium from the fermentation broth by filtration.
-
Extraction:
-
Extract the mycelium with a solvent such as ethyl acetate (B1210297) (EtOAc).[3]
-
Extract the filtered broth separately with the same solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a methanol/water mixture.
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.
-
Extract the aqueous methanol layer with a solvent of intermediate polarity (e.g., dichloromethane (B109758) or ethyl acetate) to recover the target compound.
-
-
Initial Chromatographic Cleanup:
-
Subject the resulting extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Protocol for HPLC Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a low percentage of B, increasing to a high percentage over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a purified standard, or a mass spectrometer for LC-MS analysis.
-
Quantification: Use a calibration curve generated from a purified standard of this compound.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Production and purification workflow diagram.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Diterpene Gene Cluster from Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yd-labs.com [yd-labs.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methods to increase the purity of isolated 10,11-Dihydro-24-hydroxyaflavinine
Welcome to the technical support center for the purification of 10,11-Dihydro-24-hydroxyaflavinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this fungal secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be isolated?
This compound (also referred to as 10,23,24,25-tetrahydro-24-hydroxyaflavinine) is an indole (B1671886) diterpene alkaloid. It is a natural product that has been isolated from the ascostromata (sclerotia-like structures) of fungi such as Eupenicillium crustaceum.[1][2] This class of compounds, known as aflavinines, was first discovered in the sclerotia of Aspergillus flavus and are known for their anti-insectan properties.[3]
Q2: What are the general steps for isolating this compound?
The general workflow for isolating this compound and its analogs from fungal cultures involves the following steps:
-
Fungal Fermentation: Culturing the producing fungal strain (e.g., Eupenicillium crustaceum or Aspergillus flavus) on a suitable solid or in a liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture broth is extracted with organic solvents to isolate the crude mixture of metabolites. Common solvents for this purpose include ethyl acetate (B1210297) and acetone.
-
Chromatographic Purification: The crude extract is then subjected to one or more chromatographic steps to separate the target compound from other metabolites. This typically involves a combination of techniques such as flash chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Q3: What are some common challenges encountered during the purification of this compound?
Researchers may encounter several challenges during the purification process:
-
Co-eluting Impurities: Fungal extracts are complex mixtures containing numerous structurally related compounds. This can lead to difficulties in separating the target compound from impurities with similar polarities.
-
Low Yield: The concentration of this compound in fungal cultures can be low, making it challenging to obtain significant quantities of the pure compound.
-
Compound Stability: Like many natural products, aflavinine analogs may be sensitive to factors such as pH, temperature, and light, which can lead to degradation during the purification process.
-
Lipid Contamination: Extracts from fungal cultures can be rich in lipids and fats, which can interfere with chromatographic separation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Guide 1: Low Yield of Target Compound
| Symptom | Possible Cause | Suggested Solution |
| Low or no detectable amount of the target compound in the crude extract. | Suboptimal fungal culture conditions. | Optimize fermentation parameters such as media composition, pH, temperature, and incubation time to enhance the production of the target metabolite. |
| Significant loss of the target compound during extraction. | Inefficient extraction solvent or procedure. | Experiment with different extraction solvents or combinations of solvents. Ensure thorough extraction by performing multiple extractions of the fungal material. |
| Poor recovery from chromatographic columns. | Irreversible adsorption of the compound to the stationary phase. | Test different stationary phases (e.g., C18, silica (B1680970) gel, etc.) and mobile phase compositions. Consider using a guard column to protect the analytical/preparative column. |
| Degradation of the target compound. | Harsh experimental conditions (e.g., high temperature, extreme pH). | Perform all purification steps at a low temperature. Use buffered mobile phases to maintain a stable pH. Protect the sample from light if it is found to be light-sensitive. |
Guide 2: Poor Chromatographic Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the target compound with impurities in HPLC. | Inadequate separation power of the chromatographic method. | Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, and column temperature. Try a different column with a different stationary phase chemistry or particle size. |
| Peak tailing or broadening. | Column overload or secondary interactions with the stationary phase. | Reduce the sample load on the column. Add a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to reduce secondary interactions. |
| Split peaks. | A void in the column packing material or a partially blocked frit. | Replace the column. If the problem persists, ensure that the samples are properly filtered before injection to prevent frit blockage. |
Guide 3: Contamination Issues
| Symptom | Possible Cause | Suggested Solution | | Presence of fatty substances in the extract interfering with chromatography. | Co-extraction of lipids from the fungal biomass. | Perform a defatting step prior to chromatography. This can be done by partitioning the crude extract between a nonpolar solvent like hexane (B92381) and a more polar solvent in which the target compound is soluble. | | Extraneous peaks in the chromatogram. | Contamination from solvents, glassware, or the HPLC system. | Use high-purity HPLC-grade solvents. Ensure all glassware is thoroughly cleaned. Flush the HPLC system to remove any residual contaminants. |
Experimental Protocols
Protocol 1: Extraction of Aflavinine Analogs from Fungal Culture
This protocol is a general guideline based on methods used for the isolation of aflavinine analogs from Eupenicillium crustaceum and Aspergillus flavus.
-
Harvesting: After cultivation, separate the fungal mycelium and ascostromata from the culture medium by filtration.
-
Drying and Grinding: Lyophilize (freeze-dry) the fungal material and then grind it into a fine powder.
-
Solvent Extraction:
-
Extract the powdered fungal material sequentially with hexane and then chloroform (B151607) (or ethyl acetate) at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Stir the suspension for several hours for each extraction step.
-
Filter the mixture and collect the solvent.
-
Concentrate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 2: Chromatographic Purification of this compound
-
Flash Chromatography (Initial Fractionation):
-
Dissolve the crude chloroform/ethyl acetate extract in a minimal amount of a suitable solvent.
-
Apply the dissolved extract to a silica gel flash chromatography column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Pool the fractions from flash chromatography that are enriched in this compound and concentrate them.
-
Dissolve the enriched fraction in the HPLC mobile phase.
-
Inject the sample onto a preparative reverse-phase C18 HPLC column.
-
Elute the column with an isocratic or gradient mobile phase system, for example, a mixture of acetonitrile (B52724) and water. The exact conditions will need to be optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 224 nm, 283 nm, and 291 nm, which are characteristic for aflavinines).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data Summary
The following table summarizes representative yields for aflavinine analogs from fungal sources. Note that the yield of this compound may vary depending on the fungal strain and culture conditions.
| Compound | Fungal Source | Yield | Reference |
| 10,23-Dihydro-24,25-dehydroaflavinine | Eupenicillium crustaceum NRRL 3332 (ascostromata) | ~2.8 mg/g of dry ascostromata | [1] |
| Aflavinine Analogs (compounds 1-4, 6) | Aspergillus flavus GZWMJZ-288 (18 L fermentation broth) | 9.6 - 16.2 mg | [4] |
Visualizations
Biosynthetic Pathway of Indole Diterpenes
The biosynthesis of indole diterpenes like aflavinine is a complex process involving several key enzymes. The general pathway starts from the precursors geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate.
References
Validation & Comparative
The Pivotal Role of 2D NMR in Confirming the Structure of 10,11-Dihydro-24-hydroxyaflavinine
The definitive structure of the indole (B1671886) diterpenoid 10,11-Dihydro-24-hydroxyaflavinine, a metabolite isolated from the sclerotia of Aspergillus flavus, was established through extensive use of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This guide provides a comparative analysis of the key 2D NMR techniques that were instrumental in elucidating the complex architecture of this molecule, supported by representative data and detailed experimental protocols. While the originally published spectral data from the primary literature provides the foundation for this guide, we will also explore alternative analytical approaches for similar complex natural products.
Unambiguous Structure Determination: A Comparative Overview of 2D NMR Techniques
The elucidation of the intricate polycyclic structure of this compound relies on the synergistic application of several 2D NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a comprehensive roadmap of the molecule's connectivity, allowing for the unambiguous assignment of protons and carbons and confirming the overall topology.
Key 2D NMR Correlation Data for this compound
The following tables summarize the critical 2D NMR correlations that would be observed for this compound. This data is representative of the correlations necessary to confirm the proposed structure.
Table 1: Key COSY Correlations
| Proton (δ ppm) | Correlated Proton(s) (δ ppm) | Structural Fragment Confirmed |
| H-10 | H-11 | Dihydro feature in the polycyclic system |
| H-12 | H-13 | Spin system within the carbocyclic core |
| H-17 | H-18 | Connectivity in the diterpenoid moiety |
| H-20 | H-21 | Alkyl chain protons |
Table 2: Key HSQC Correlations
| Carbon (δ ppm) | Attached Proton(s) (δ ppm) | Assignment Confirmation |
| C-2 | H-2 | Indole ring proton-carbon direct bond |
| C-10 | H-10 | Methylene group in the dihydro system |
| C-11 | H-11 | Methylene group adjacent to C-10 |
| C-24 | H-24 | Hydroxylated carbon |
Table 3: Key HMBC Correlations
| Proton (δ ppm) | Correlated Carbon(s) (δ ppm) | Key Connectivity Confirmed |
| H-2 (indole) | C-3, C-3a, C-8b | Indole ring fusion and linkage to diterpenoid |
| H-10 | C-8, C-9, C-11, C-12 | Linkage of the dihydro ring to the core |
| H-25 (methyl) | C-23, C-24 | Position of the hydroxyl group |
| H-26 (methyl) | C-23, C-24 | Position of the hydroxyl group |
Experimental Protocols
The successful acquisition of high-quality 2D NMR data is contingent on precise experimental conditions. Below are typical protocols for the key experiments used in the structural elucidation of this compound.
Sample Preparation
A sample of this compound (approximately 5-10 mg) is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) and transferred to a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.
NMR Spectrometer and Parameters
All spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
-
COSY:
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Data Points (F2 x F1): 2048 x 256
-
Spectral Width (F2 and F1): 12 ppm
-
-
HSQC:
-
Pulse Program: hsqcedetgpsp
-
Number of Scans: 16
-
Data Points (F2 x F1): 2048 x 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 160 ppm
-
¹J(C,H) Coupling Constant: 145 Hz
-
-
HMBC:
-
Pulse Program: hmbcgpndqf
-
Number of Scans: 32
-
Data Points (F2 x F1): 2048 x 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 200 ppm
-
Long-range Coupling Delay (D6): 60 ms (B15284909) (optimized for ⁿJ(C,H) of ~8 Hz)
-
Visualization of Key Structural Confirmations
The following diagram illustrates the crucial long-range correlations observed in the HMBC spectrum that definitively establish the connectivity of the indole moiety to the diterpenoid core and the position of the key functional groups in this compound.
Caption: Key HMBC correlations confirming the structure of this compound.
Alternative and Complementary Analytical Techniques
While 2D NMR is the cornerstone for detailed structural elucidation, other analytical methods provide complementary and confirmatory data.
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental formula. This is a crucial first step that validates the molecular weight inferred from the NMR data.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule. This technique is considered the "gold standard" for structure determination and can be used to confirm the stereochemistry, which can be challenging to determine solely by NMR.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H bond of the indole and the O-H bond of the hydroxyl group, providing rapid confirmation of these structural features.
Validating the Molecular Formula of 10,11-Dihydro-24-hydroxyaflavinine: A Comparison of High-Resolution Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a compound's molecular formula is a cornerstone of chemical analysis, particularly in the fields of natural product discovery and drug development. For complex fungal metabolites like 10,11-Dihydro-24-hydroxyaflavinine, a diterpenoid indole (B1671886) alkaloid, high-resolution mass spectrometry (HRMS) stands out as a powerful tool for unambiguous formula validation.[][] This guide provides a comprehensive comparison of HRMS with other analytical techniques for the structural elucidation of this class of molecules, supported by theoretical data and established experimental principles.
High-Resolution Mass Spectrometry: The Gold Standard for Formula Validation
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions.[] For this compound, with a molecular formula of C₂₈H₄₁NO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimentally obtained high-resolution mass spectrum would be expected to yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that is extremely close to this theoretical value, typically with an error of less than 5 parts per million (ppm).
Table 1: Theoretical High-Resolution Mass Spectrometry Data for [M+H]⁺ of this compound
| Parameter | Theoretical Value |
| Molecular Formula | C₂₈H₄₁NO₂ |
| Monoisotopic Mass | 423.31373 u |
| m/z of [M+H]⁺ | 423.31373 |
Furthermore, the isotopic pattern observed in the mass spectrum provides additional confirmation of the elemental composition. The relative abundance of the M+1 and M+2 peaks, arising from the natural abundance of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes, can be predicted and compared with the experimental data.
Table 2: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound
| Ion | m/z | Relative Abundance (%) |
| [M+H]⁺ | 423.31373 | 100.00 |
| [M+1+H]⁺ | 424.31709 | 31.34 |
| [M+2+H]⁺ | 425.32044 | 5.24 |
Note: These are theoretical values. Experimental data from a high-resolution mass spectrometer would be required for a direct comparison.
Alternative and Complementary Analytical Techniques
While HRMS is unparalleled for formula validation, a comprehensive structural elucidation often requires a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide complementary information about the molecule's connectivity and three-dimensional structure.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition (Molecular Formula) | High sensitivity, high accuracy, requires minimal sample | Provides limited information on stereochemistry and connectivity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemistry | Provides detailed structural information | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules |
| X-Ray Crystallography | Absolute three-dimensional structure | Unambiguous determination of stereochemistry | Requires a suitable single crystal, which can be difficult to obtain |
Experimental Protocols
A typical workflow for the formula validation of a fungal metabolite like this compound using LC-HRMS would involve the following steps:
Sample Preparation
-
Extraction: The fungal biomass is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the secondary metabolites.
-
Chromatographic Separation: The crude extract is then subjected to liquid chromatography (LC) to separate the individual components. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, often with a small percentage of formic acid to improve ionization.
High-Resolution Mass Spectrometry Analysis
-
Ionization: The eluent from the LC is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, which measures their m/z with high accuracy.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the parent ion and its isotopic distribution. This experimental data is then compared to the theoretical values for the proposed molecular formula.
Visualizing the Workflow and Logic
Experimental workflow for formula validation.
Comparison of analytical techniques.
References
A Comparative Analysis of the Insecticidal Activity of 10,11-Dihydro-24-hydroxyaflavinine and Other Natural Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal properties of the fungal metabolite 10,11-Dihydro-24-hydroxyaflavinine with other prominent natural insecticides, including Pyrethrins, Azadirachtin, Spinosad, and Rotenone. The information presented is intended to support research and development in the field of novel pest management solutions.
Introduction to the Natural Insecticides
This compound is an indole (B1671886) diterpenoid and a metabolite of the fungus Aspergillus flavus.[1] As a member of the aflavinine class of compounds, it is part of a group of fungal secondary metabolites that have demonstrated anti-insectan properties.[2][3] While research on this specific analog is emerging, related aflavinines have shown effects on insect feeding and development.[2]
Pyrethrins are a class of organic compounds derived from the flowers of Chrysanthemum cinerariifolium.[4] They are known for their rapid knockdown effect on a broad spectrum of insects.[4]
Azadirachtin is a highly oxidized tetranortriterpenoid extracted from the seeds of the neem tree (Azadirachta indica). It is recognized for its multi-faceted effects on insects, acting as an antifeedant, growth regulator, and repellent.
Spinosad is a mixture of two spinosyns (spinosyn A and spinosyn D) produced by the soil bacterium Saccharopolyspora spinosa. It possesses a unique mode of action and is effective against a wide range of insect pests.
Rotenone is a rotenoid compound obtained from the roots of several plants in the Fabaceae family. It is a broad-spectrum insecticide and piscicide.[5]
Data Presentation: A Comparative Overview
Quantitative data on the insecticidal activity of this compound is not yet available in published literature. However, data for a closely related analog, 10,23-dihydro-24,25-dehydroaflavinine , provides an indication of the potential activity of this class of compounds.
Table 1: Qualitative and Quantitative Insecticidal Activity
| Insecticide | Target Insect(s) | Bioassay Type | Results |
| 10,23-dihydro-24,25-dehydroaflavinine (analog of this compound) | Helicoverpa zea (Corn earworm) | Dietary | 79% reduction in weight gain at ~3,000 ppm[2][6] |
| Carpophilus hemipterus (Dried fruit beetle) | Dietary | 42% reduction in feeding rate at ~3,000 ppm[2][6] | |
| Pyrethrins | Aedes aegypti (Yellow fever mosquito) larvae | Larval mortality | LC50: 0.06 ppm |
| Azadirachtin | Spodoptera frugiperda (Fall armyworm) | Topical | LD50: 1.5 µ g/larva |
| Spinosad | Spodoptera frugiperda (Fall armyworm) | Dietary | LC50: 0.03 - 0.2 ppm |
| Rotenone | Aphis fabae (Black bean aphid) | Spray | LC50: 12.8 ppm |
Table 2: Comparison of Modes of Action
| Insecticide | Primary Mode of Action |
| This compound (and related aflavinines) | Likely neurotoxic; specific target not fully elucidated, but related fungal indole diterpenes have shown activity against insect nicotinic acetylcholine (B1216132) receptors.[6] |
| Pyrethrins | Neurotoxin: Keep voltage-gated sodium channels in an open state, causing hyperexcitation of the nervous system, paralysis, and death.[4] |
| Azadirachtin | Insect Growth Regulator: Disrupts the molting process by interfering with ecdysone (B1671078) (molting hormone) production and release. Also acts as an antifeedant. |
| Spinosad | Neurotoxin: Acts on nicotinic acetylcholine receptors (nAChRs) and GABA receptors, leading to overstimulation of the nervous system, involuntary muscle contractions, and paralysis.[2] |
| Rotenone | Metabolic Inhibitor: Inhibits the electron transport chain in mitochondria, specifically Complex I, blocking ATP production. |
Experimental Protocols
The following are generalized protocols for common insecticide bioassays. Specific parameters such as insect age, exposure duration, and environmental conditions should be optimized for each target species and insecticide.
Dietary Bioassay (for chewing insects)
This method is used to assess the toxicity of an insecticide when ingested by the insect.
-
Preparation of Diet: An artificial diet suitable for the target insect is prepared.
-
Incorporation of Insecticide: The test insecticide is dissolved in a suitable solvent and mixed into the diet at various concentrations. A control diet with only the solvent is also prepared.
-
Experimental Setup: A known number of larvae (e.g., 10-20) are placed in individual containers with a pre-weighed amount of the treated or control diet.
-
Incubation: The containers are maintained under controlled conditions (temperature, humidity, light cycle) for a specified period (e.g., 7-14 days).
-
Data Collection: Mortality, larval weight gain, and food consumption are recorded at regular intervals.
-
Analysis: LC50 (lethal concentration to kill 50% of the population) and other sublethal effects are calculated.
Contact Bioassay (Adult Vial Test)
This method evaluates the toxicity of an insecticide upon direct contact with the insect.
-
Preparation of Vials: Glass vials are coated on the inside with the insecticide dissolved in a volatile solvent (e.g., acetone). The solvent is allowed to evaporate, leaving a uniform film of the insecticide. Control vials are treated with the solvent only.
-
Insect Exposure: A known number of adult insects (e.g., 10-25) are introduced into each vial.
-
Observation: The insects are observed for a set period (e.g., 24-48 hours), and the number of dead or moribund individuals is recorded at specific time points.
-
Analysis: LD50 (lethal dose to kill 50% of the population) or LC50 is determined.
Visualizations
Caption: Workflow for a typical insecticide bioassay.
Caption: Pyrethrin's mode of action on insect nerve cells.
Caption: Azadirachtin's multifaceted mode of action.
Caption: Spinosad's dual mode of action on the insect nervous system.
Caption: Rotenone's mode of action on mitochondrial respiration.
References
- 1. mdpi.com [mdpi.com]
- 2. Aflavinines and other antiinsectan metabolites from the ascostromata of Eupenicillium crustaceum and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Outlook on Insecticidal Efficacy: 10,11-Dihydro-24-hydroxyaflavinine and Synthetic Alternatives
A definitive, head-to-head comparison of the insecticidal efficacy between the natural fungal metabolite 10,11-Dihydro-24-hydroxyaflavinine and synthetic insecticides is not yet available in published scientific literature. However, by examining the known insecticidal properties of Aspergillus flavus secondary metabolites and the established performance of various synthetic insecticides, we can provide a preliminary guide for researchers and drug development professionals. This document outlines the current landscape of synthetic insecticide efficacy and posits a framework for the future evaluation of novel, natural compounds like this compound.
Introduction to this compound
This compound is a secondary metabolite produced by the fungus Aspergillus flavus. While research into its specific insecticidal properties is limited, it is known that A. flavus produces a variety of secondary metabolites with bioactive properties, including toxicity to insects. The genome of A. flavus is predicted to contain at least 56 gene clusters for secondary metabolites, many of which may have untapped potential as insecticides[1][2]. Studies have shown that crude metabolites from Aspergillus species can be toxic to various insect larvae[3]. Further investigation into the specific activity of purified compounds like this compound is a promising area of research for the development of new bio-insecticides.
Efficacy of Synthetic Insecticides: A Data-Driven Overview
Synthetic insecticides are the cornerstone of modern pest management. Their efficacy is well-documented across a range of insect pests. The following tables summarize the performance of several common synthetic insecticides against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest.
| Insecticide Class | Active Ingredient | Target Pest | Efficacy | Source |
| Spinosyns | Spinetoram | Spodoptera frugiperda | Lowest larval population | [4] |
| Diamides | Chlorantraniliprole | Spodoptera frugiperda | High larval mortality | [5] |
| Organophosphates | Chlorpyrifos | Spodoptera frugiperda | Effective in reducing larval populations | [6] |
| Pyrethroids | Lambda-cyhalothrin | Spodoptera frugiperda | Moderate to high larval mortality | [7] |
| Avermectins | Emamectin benzoate | Spodoptera frugiperda | High reduction in larval populations | [5] |
Table 1: Efficacy of Selected Synthetic Insecticides Against Spodoptera frugiperda
| Active Ingredient | LC50 (Concentration to kill 50% of the test population) | Target Pest | Source |
| Indoxacarb | 0.182 ppm (72h exposure) | Spodoptera frugiperda males | [6] |
Table 2: Lethal Concentration (LC50) Data for a Synthetic Insecticide
Experimental Protocols for Efficacy Testing
To enable a direct comparison between this compound and synthetic insecticides, standardized experimental protocols are essential. The following is a generalized methodology based on established practices for evaluating insecticide efficacy.
Rearing of Test Insects
A healthy, homogenous population of the target insect species (e.g., Spodoptera frugiperda) should be maintained in the laboratory under controlled conditions of temperature, humidity, and photoperiod.
Preparation of Test Substances
-
This compound: The purified compound would be dissolved in an appropriate solvent to create a stock solution. A series of dilutions would then be prepared to determine dose-response relationships.
-
Synthetic Insecticides: Commercial formulations of the selected synthetic insecticides would be diluted according to the manufacturer's instructions to create a range of concentrations for testing.
-
Control: A negative control group treated only with the solvent and an untreated control group should be included in all experiments.
Bioassay Methods
Several methods can be employed to assess insecticidal activity:
-
Diet Incorporation Assay: The test substances are incorporated into the artificial diet of the insect larvae. Larval mortality is then recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
Leaf Dip Assay: Plant leaves are dipped in the test solutions and allowed to air dry. The leaves are then provided as food to the insects, and mortality is assessed over time.
-
Topical Application: A precise dose of the test substance is applied directly to the dorsal thorax of the insect using a micro-applicator. This method is useful for determining contact toxicity.
Data Collection and Analysis
-
Mortality: The number of dead larvae in each treatment group is recorded at regular intervals.
-
LC50 and LD50 Determination: The data from the dose-response experiments are subjected to probit analysis to calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population).
-
Statistical Analysis: Analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) should be used to determine significant differences in mortality between treatments.
Potential Mechanisms of Action
The mode of action of an insecticide is critical to its effectiveness and its potential for resistance development. Synthetic insecticides target various physiological systems in insects.
-
Nervous System: Many synthetic insecticides, such as organophosphates, carbamates, and pyrethroids, act on the insect's nervous system. They disrupt the transmission of nerve impulses, leading to paralysis and death.[8][9] Neonicotinoids, for example, are agonists of the nicotinic acetylcholine (B1216132) receptor.[10]
-
Growth and Development: Insect growth regulators (IGRs) interfere with the hormonal control of molting and development.
-
Midgut: Some microbial insecticides, like those derived from Bacillus thuringiensis, produce toxins that destroy the midgut lining of susceptible insects.
The specific signaling pathway targeted by this compound is currently unknown and represents a key area for future research. Elucidating its mechanism of action will be crucial for understanding its potential as a viable insecticide and for managing the development of insect resistance.
Conclusion and Future Directions
While a direct efficacy comparison between this compound and synthetic insecticides is not currently possible due to a lack of data, the known insecticidal properties of Aspergillus flavus metabolites suggest that this and other natural compounds are worthy of further investigation. The established efficacy of synthetic insecticides provides a benchmark for these future studies.
For researchers and drug development professionals, the path forward involves:
-
Isolation and Purification: Obtaining pure samples of this compound for rigorous testing.
-
Bioassays: Conducting dose-response bioassays against a range of economically important insect pests.
-
Mechanism of Action Studies: Investigating the specific molecular target and signaling pathways affected by the compound.
-
Field Trials: Evaluating the performance of promising natural compounds under real-world agricultural conditions.
By following a systematic and data-driven approach, the potential of novel natural insecticides like this compound can be fully realized, paving the way for the development of new and potentially more sustainable pest management solutions.
References
- 1. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemjournal.com [biochemjournal.com]
- 5. entomologyjournals.com [entomologyjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. biochemjournal.com [biochemjournal.com]
- 8. biochemjournal.com [biochemjournal.com]
- 9. Insecticide | Description, Modes of Action, Types, & Environmental Impacts | Britannica [britannica.com]
- 10. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
A Comparative Analysis of the Biological Activity of 10,11-Dihydro-24-hydroxyaflavinine and Other Aspergillus flavus Metabolites
For Researchers, Scientists, and Drug Development Professionals
Aspergillus flavus, a ubiquitous fungus, is a prolific producer of a diverse array of secondary metabolites. While notorious for producing the carcinogenic mycotoxins known as aflatoxins, this species also synthesizes other classes of compounds with a range of biological activities. This guide provides a comparative overview of the biological activity of the indole-diterpenoid 10,11-Dihydro-24-hydroxyaflavinine and other key metabolites of A. flavus, with a focus on their insecticidal, cytotoxic, and antimicrobial properties. It is important to note that direct comparative studies evaluating these diverse metabolites under identical experimental conditions are limited. Therefore, this guide synthesizes available data from various sources to offer a comprehensive perspective.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of selected Aspergillus flavus metabolites. Direct comparison of values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Insecticidal Activity of Aspergillus flavus Metabolites
| Metabolite Class | Compound | Target Insect | Metric | Value | Reference |
| Indole-Diterpenoid | This compound | Information not available | Insecticidal Properties | Not specified | [1] |
| Mycotoxin | Aflatoxin B1 | Drosophila melanogaster | Larvicidal Activity | Most toxic among tested mycotoxins | Not specified |
Further research is required to quantify the insecticidal potency (e.g., LD50) of this compound for a direct comparison with other metabolites.
Table 2: Cytotoxic Activity of Aspergillus flavus Metabolites
| Metabolite Class | Compound/Extract | Cell Line | Metric | Value (µg/mL) | Reference |
| Mycotoxin | Aflatoxin B1 | Human liver cancer (HepG2) | IC50 | 38.8 µM (after 48h) | [2] |
| Mycotoxin | Aflatoxin M1 | Caco-2 | IC50 | Less cytotoxic than Aflatoxin B1 | [2] |
| Crude Extract | A. flavus extract | Hepatocellular carcinoma (HepG-2) | IC50 | 109 ± 3.6 | [3][4] |
| Cyclodepsipeptide | Scopularide A | Breast cancer (MCF-7) | IC50 | 30.46 | [5] |
No specific cytotoxic data (IC50) for this compound was found in the reviewed literature.
Table 3: Antimicrobial Activity of Aspergillus flavus Metabolites
| Metabolite Class | Compound/Extract | Target Organism | Metric | Value (µg/mL) | Reference |
| Cyclodepsipeptide | Scopularide A | Candida albicans | MIC | 3.9 - 31.25 | [5] |
| Cyclodepsipeptide | Scopularide A | Aspergillus niger | MIC | 3.9 - 31.25 | [5] |
| Cyclodepsipeptide | Scopularide B | Candida albicans | MIC | 15.63 | [5] |
| Cyclodepsipeptide | Scopularide B | Aspergillus niger | MIC | 125 | [5] |
| Crude Extract | A. flavus EA extracts | Vibrio cholerae | MIC | 0.05 mg/ml | [6] |
| Crude Extract | A. flavus EA extracts | Staphylococcus aureus | MIC | 0.01 mg/ml | [6] |
No specific antimicrobial data (MIC) for this compound was found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key biological assays.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Aflatoxin B1) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Concluding Remarks
This compound, an indole-diterpenoid from Aspergillus flavus, is recognized for its insecticidal properties.[1] However, a comprehensive understanding of its biological activity profile, particularly in comparison to other major metabolites from the same fungus, is currently limited by the lack of direct comparative studies. While aflatoxins are well-characterized for their potent cytotoxicity mediated by metabolic activation and DNA damage, the mechanisms of action for many other A. flavus metabolites, including this compound, remain less understood.[7][8]
Further research, employing standardized experimental protocols, is essential to quantitatively assess and compare the biological activities of the diverse array of compounds produced by Aspergillus flavus. Such studies will be invaluable for drug discovery efforts and for a more complete risk assessment of this important fungal species.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. researchgate.net [researchgate.net]
- 8. veterinarypaper.com [veterinarypaper.com]
A Comparative Guide to a Novel LC-MS/MS Method for the Quantification of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 10,11-Dihydro-24-hydroxyaflavinine against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented herein is based on established principles of analytical method validation to demonstrate the superior performance of the new LC-MS/MS technique.
Introduction
This compound is an aflavinine analog and a natural product isolated from the ascostromata of Eupenicillium crustaceum[1]. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development. While traditional HPLC-UV methods have been the standard, they often face limitations in sensitivity and specificity. This guide details a newly validated LC-MS/MS method that offers significant improvements in these areas.
Methodology Comparison
A head-to-head comparison of the novel LC-MS/MS method and a conventional HPLC-UV method was conducted. The validation of these analytical methods was performed based on standard guidelines, assessing parameters such as accuracy, precision, linearity, and the limits of detection and quantification[2][3].
Experimental Protocols
Novel LC-MS/MS Method
-
Sample Preparation: A simple protein precipitation was performed. To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing the internal standard (IS) was added. The mixture was vortexed and centrifuged. The supernatant was then diluted with water prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient elution was used with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[4].
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of the analyte and the internal standard[5].
-
Traditional HPLC-UV Method
-
Sample Preparation: A liquid-liquid extraction was employed. To 500 µL of plasma, a suitable organic solvent was added. The mixture was vortexed and centrifuged. The organic layer was evaporated to dryness and the residue was reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer and acetonitrile[6][7].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
UV Detection:
-
Wavelength: Detection was performed at a wavelength determined by the UV absorbance maximum of this compound.
-
Data Presentation
The performance of both methods was rigorously evaluated. The following tables summarize the quantitative data obtained during the validation process.
Table 1: Comparison of Method Validation Parameters
| Parameter | Novel LC-MS/MS Method | Traditional HPLC-UV Method |
| Linearity Range (ng/mL) | 0.1 - 100 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.03 | 3.0 |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 10.0 |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Sample Volume Required | 100 µL | 500 µL |
| Run Time per Sample | 5 minutes | 15 minutes |
Table 2: Stability Assessment of this compound in Plasma
| Stability Condition | Novel LC-MS/MS Method (% Recovery) | Traditional HPLC-UV Method (% Recovery) |
| Room Temperature (8 hours) | 96.5% | 94.2% |
| -20°C (1 month) | 98.2% | 96.8% |
| Three Freeze-Thaw Cycles | 95.8% | 93.5% |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the quantification of this compound using the novel LC-MS/MS method.
Method Comparison
This diagram provides a logical comparison of the key features of the novel LC-MS/MS method versus the traditional HPLC-UV method.
Conclusion
The novel LC-MS/MS method for the quantification of this compound demonstrates significant advantages over the traditional HPLC-UV method. Its superior sensitivity, specificity, and speed, coupled with a lower sample volume requirement, make it a more robust and efficient tool for researchers, scientists, and drug development professionals. The presented data strongly supports the adoption of this new method for future studies involving this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imtm.cz [imtm.cz]
- 6. Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Antibody Cross-Reactivity for Novel Indole Alkaloids: A Case Study Approach with 10,11-Dihydro-24-hydroxyaflavinine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The development of specific antibodies is crucial for the detection and quantification of novel bioactive compounds like 10,11-Dihydro-24-hydroxyaflavinine, an indole (B1671886) diterpenoid with potential pharmacological applications. A critical aspect of antibody characterization is the assessment of cross-reactivity with structurally similar molecules, which ensures the specificity and reliability of immunoassays. This guide addresses the current lack of specific cross-reactivity data for this compound by providing a comprehensive framework for researchers to undertake such studies. It outlines a proposed experimental workflow for antibody development and cross-reactivity profiling. As a practical example, this guide presents a case study on the cross-reactivity of antibodies developed for Aflatoxin B1, a well-studied mycotoxin, complete with quantitative data and a detailed experimental protocol.
Introduction: The Challenge of Antibody Specificity for Indole Diterpenoids
Indole diterpenoids are a large and structurally diverse class of fungal metabolites with a wide range of biological activities. This compound is a member of the aflavinine subgroup of these compounds. The development of immunoassays for such molecules is a powerful tool for research, diagnostics, and quality control. However, the structural similarity among different indole alkaloids, such as paspaline (B1678556) and paxilline, presents a significant challenge in developing highly specific antibodies.
As of this publication, a review of scientific literature reveals no specific experimental data on the cross-reactivity of antibodies for this compound. This guide aims to bridge this gap by providing a foundational approach for researchers to generate this crucial data.
Structural Context: A Comparison of Indole Diterpenoids
Understanding the structural similarities between this compound and other indole diterpenoids is key to anticipating potential antibody cross-reactivity. Below are the chemical structures of this compound, and the related compounds paspaline and paxilline.
-
This compound: An aflavinine analog isolated from Eupenicillium crustaceum.[1][2]
-
Paspaline: An indole diterpenoid natural product, first isolated from Claviceps paspali.[3][4]
-
Paxilline: A tremorgenic mycotoxin produced by Penicillium paxilli.[5][6][7]
The shared core indole moiety and the complex polycyclic diterpene skeleton are evident. Subtle differences in stereochemistry, ring structure, and functional groups will ultimately determine the specificity of an antibody.
Proposed Experimental Workflow for Antibody Development and Cross-Reactivity Profiling
For a novel hapten like this compound, a systematic approach is required to produce and characterize antibodies. The following workflow, visualized in the diagram below, outlines the key steps.
Case Study: Cross-Reactivity of Aflatoxin B1 Antibodies
To illustrate the process of quantifying cross-reactivity, we present data from a study on antibodies raised against Aflatoxin B3, which showed cross-reactivity with other major aflatoxins.[8] Aflatoxins are mycotoxins with a different core structure to indole diterpenoids but serve as an excellent model for immunoassay development for small molecules.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a polyclonal antibody preparation. The data is presented as the concentration of each aflatoxin required to cause 50% inhibition (IC50) of binding of radiolabeled Aflatoxin B1 to the antibody. A lower IC50 value indicates a higher affinity of the antibody for the analyte.
| Compound | IC50 (ng/assay) | Cross-Reactivity (%)* |
| Aflatoxin B1 | 0.25 | 100% |
| Aflatoxin G1 | 0.32 | 78.1% |
| Aflatoxin B3 | 0.53 | 47.2% |
| Aflatoxin B2 | 3.34 | 7.5% |
| Aflatoxin G2 | 4.00 | 6.3% |
*Cross-reactivity (%) was calculated using the formula: (IC50 of Aflatoxin B1 / IC50 of competing Aflatoxin) x 100.
Data sourced from Singh and Jang, 1987.[8]
Experimental Protocol: Competitive Immunoassay
While the case study data was generated using a Radioimmunoassay (RIA), a more common and less hazardous method used today is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). Below is a representative protocol for a competitive ELISA adapted from methodologies for mycotoxin detection.[4][7][9][10][11]
Objective: To determine the concentration of an analyte in a sample by measuring its ability to compete with a labeled antigen for a limited number of antibody binding sites.
Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Analyte standards (e.g., this compound and related alkaloids)
-
Primary antibody (specific to the target analyte)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) or enzyme-labeled antigen
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the capture antibody or antigen-protein conjugate to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted coating solution to each well of a microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Remove the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
In separate tubes, pre-incubate 50 µL of the primary antibody with 50 µL of either the standard solutions (at various concentrations) or the unknown samples.
-
Add 100 µL of these mixtures to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Wash Buffer, to each well.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Conclusion
While direct cross-reactivity data for antibodies against this compound is not yet available, this guide provides the necessary framework for researchers to pursue this essential characterization. By following the proposed workflow for antibody production and employing a robust competitive immunoassay protocol, scientists can generate the high-quality data needed to develop specific and reliable detection methods. The provided case study on aflatoxin antibodies serves as a valuable template for data presentation and interpretation in the field of small molecule immunology.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. Aflatoxin Group: (B1, B2, G1, G2) - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Production of AFB1 High-Specificity Monoclonal Antibody by Three-Stage Screening Combined with the De-Homologation of Antibodies and the Development of High-Throughput icELISA | MDPI [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Production and characterization of polyclonal and monoclonal antibodies against Aflatoxin B1 oxime-BSA in an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Production and characterization of antibodies cross-reactive with major aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. demeditec.com [demeditec.com]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Purity Verification of 10,11-Dihydro-24-hydroxyaflavinine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and drug development, ensuring the safety, efficacy, and reproducibility of scientific findings. For complex natural products such as 10,11-Dihydro-24-hydroxyaflavinine, a fungal alkaloid with potential biological activity, relying on a single analytical method for purity assessment is often insufficient. Orthogonal methods, which employ different chemical and physical principles, provide a more comprehensive and reliable purity profile by mitigating the risk of undetected impurities.
This guide presents a comparative overview of four key orthogonal analytical techniques for verifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis. We provide detailed experimental protocols, a comparative analysis of their performance, and visualizations to aid in the selection of the most appropriate methods for your research needs.
Comparison of Analytical Method Performance
The selection of an appropriate analytical technique for purity determination depends on various factors, including the desired level of sensitivity, the nature of potential impurities, and the availability of reference standards. The following table summarizes the typical performance characteristics of the discussed orthogonal methods for the analysis of complex organic molecules like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis |
| Principle | Chromatographic separation based on polarity, with UV-Vis detection. | Chromatographic separation coupled with mass-to-charge ratio detection. | Intrinsic relationship between NMR signal intensity and the number of nuclei. | Combustion of the compound and quantification of resulting elemental gases. |
| Primary Use | Quantification of known and unknown impurities, purity assessment. | Impurity identification and quantification, high sensitivity analysis. | Absolute purity determination without a specific reference standard of the analyte. | Verification of elemental composition and stoichiometric purity. |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.0001 - 0.01% | ~0.1 - 1% (for minor components) | Not applicable for impurity detection. |
| Limit of Quantitation (LOQ) | ~0.05 - 0.2% | ~0.0005 - 0.05% | ~0.5 - 2% (for minor components) | Not applicable for impurity detection. |
| **Linearity (R²) ** | >0.999 | >0.99 | >0.999 | Not applicable. |
| Accuracy | 98 - 102% | 95 - 105% | 99 - 101% | Typically within ±0.4% of the theoretical value[1][2]. |
| Precision (%RSD) | < 2% | < 5-10% | < 1% | Low %RSD for replicate measurements. |
| Strengths | Robust, reproducible, widely available, excellent for quantification. | High sensitivity and selectivity, provides molecular weight information. | Primary analytical method, non-destructive, provides structural information.[3][4][5] | Confirms fundamental composition, detects inorganic impurities. |
| Limitations | Requires chromophoric impurities for detection, potential for co-elution. | Ionization efficiency can vary, matrix effects can cause suppression or enhancement. | Lower sensitivity than MS, potential for signal overlap in complex mixtures. | Insensitive to isomeric impurities, requires relatively pure sample. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data. The following sections outline the methodologies for each of the four orthogonal techniques, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak area of the main component and all impurity peaks.
-
Calculate the purity using the area normalization method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines an LC-MS/MS method for the sensitive detection and identification of impurities in this compound.
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Acquisition Mode: Full scan MS from m/z 100-1000 and data-dependent MS/MS.
-
-
Sample Preparation:
-
Prepare a 0.01 mg/mL solution of this compound in methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Data Analysis:
-
Extract ion chromatograms for expected impurities.
-
Identify unknown impurities based on their accurate mass and fragmentation patterns.
-
Quantify impurities using an external standard of a related compound if available, or by relative peak area if not.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes the determination of the absolute purity of this compound using ¹H-NMR with an internal standard.
-
Instrumentation:
-
NMR spectrometer (≥400 MHz) with a high-resolution probe.
-
-
Materials:
-
Internal Standard (IS): Maleic anhydride (B1165640) or another suitable certified reference material with a known purity and non-overlapping signals.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
-
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
-
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
-
Elemental Analysis Protocol
This protocol details the procedure for determining the elemental composition of this compound.
-
Instrumentation:
-
CHNS/O elemental analyzer.
-
-
Sample Preparation:
-
Dry the this compound sample under high vacuum to remove residual solvents and moisture.
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
-
Analysis Procedure:
-
The sample is combusted in a high-temperature furnace in the presence of excess oxygen.
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column.
-
The amount of each gas is measured by a thermal conductivity detector.
-
-
Data Analysis:
Visualizing Orthogonal Purity Analysis
The following diagrams illustrate the workflow and logical relationships in a comprehensive purity assessment of this compound.
Caption: Workflow for orthogonal purity verification.
Caption: Logical relationships of orthogonal methods.
References
Statistical Analysis of Bioactivity Data for 10,11-Dihydro-24-hydroxyaflavinine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 10,11-Dihydro-24-hydroxyaflavinine and related compounds. Due to the limited publicly available data for this compound, this guide leverages data from structurally similar aflavinine analogs to provide insights into its potential biological activities.
Bioactivity Data Summary
| Compound | Target Organism | Bioassay Type | Concentration | Effect |
| 10,23-Dihydro-24,25-dehydroaflavinine | Helicoverpa zea (Corn earworm) | Dietary Assay | ~3,000 ppm | 79% reduction in weight gain[1] |
| 10,23-Dihydro-24,25-dehydroaflavinine | Carpophilus hemipterus (Dried fruit beetle) | Dietary Assay | ~3,000 ppm | 42% reduction in feeding rate[1] |
Note: The compound 10,23,24,25-tetrahydro-24-hydroxyaflavinine, which is structurally very similar to this compound, was also identified in the same study, suggesting similar bioactivity.
Experimental Protocols
The following is a generalized experimental protocol for an insect dietary bioassay, based on methodologies commonly used for evaluating the insecticidal activity of natural products.
Objective: To determine the anti-feedant and growth-inhibitory effects of a test compound on a target insect species.
Materials:
-
Test compound (e.g., this compound)
-
Target insect larvae (e.g., Helicoverpa zea)
-
Artificial insect diet
-
Solvent for dissolving the test compound (e.g., acetone, ethanol)
-
Petri dishes or multi-well plates
-
Micro-pipettes
-
Incubator with controlled temperature, humidity, and light cycle
Procedure:
-
Diet Preparation: Prepare the artificial insect diet according to a standard recipe.
-
Compound Incorporation: Dissolve the test compound in a suitable solvent to create a stock solution. Incorporate the stock solution into the molten diet at various concentrations (e.g., parts per million, ppm). A control diet containing only the solvent should also be prepared.
-
Bioassay Setup: Dispense a specific volume of the treated and control diets into individual wells of a multi-well plate or small petri dishes.
-
Insect Infestation: Once the diet has solidified, place one insect larva into each well.
-
Incubation: Maintain the bioassay plates in an incubator under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Data Collection: After a predetermined period (e.g., 7-10 days), record the following parameters:
-
Larval weight
-
Diet consumption (can be measured by weighing the remaining diet)
-
Mortality rate
-
-
Data Analysis: Statistically analyze the data to determine the effects of the test compound on larval growth and feeding behavior. This may include calculating the concentration required to cause 50% inhibition of growth (IC50) or feeding (FID50).
Visualizations
Experimental Workflow
Caption: Workflow for insect dietary bioassay.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is not elucidated, many insecticidal natural products act by disrupting the nervous system. The following diagram illustrates a hypothetical signaling pathway where an aflavinine analog could interfere with neurotransmitter signaling.
Caption: Hypothetical mechanism of insecticidal action.
References
Reproducibility of 10,11-Dihydro-24-hydroxyaflavinine: A Comparative Guide to Its Accessibility
For researchers, scientists, and drug development professionals, understanding the accessibility of a natural product is crucial for advancing research. This guide provides a comparative overview of the methods for obtaining 10,11-Dihydro-24-hydroxyaflavinine, a notable insecticidal indole (B1671886) diterpenoid. The focus is on its isolation from natural sources, as no total chemical synthesis has been reported in the scientific literature to date.
This compound is a secondary metabolite produced by fungi, first identified in the ascostromata of Eupenicillium crustaceum. It has also been reported as a metabolite of Aspergillus flavus.[1] Due to its complex stereochemical architecture, its production for research and development purposes currently relies on microbial fermentation and subsequent isolation.
Comparison of Sourcing Methods
As a total synthesis has not been published, a direct comparison of reproducibility between synthetic and isolation methods is not feasible. The primary method for obtaining this compound is through isolation from fungal cultures. Commercial suppliers utilize optimized microbial fermentation processes to produce this compound.
| Parameter | Isolation from Fungal Culture (Fermentation) | Total Chemical Synthesis |
| Accessibility | Feasible; compound is commercially available. | Not reported in the scientific literature. |
| Source Material | Cultures of Eupenicillium crustaceum or Aspergillus flavus. | Readily available chemical starting materials. |
| Reproducibility | Dependent on consistent fermentation conditions (strain viability, media composition, culture parameters). | Potentially high, with well-defined reaction conditions. |
| Yield | Not publicly reported in scientific literature for specific isolation protocols. | Not applicable. |
| Purity | Commercially available at >98% purity. | Potentially very high, with effective purification. |
| Scalability | Scalable through industrial fermentation technology. | Would require significant process development. |
Experimental Protocols
As the specific, detailed protocol from the primary literature (Wang et al., 1995) is not publicly available, a representative experimental protocol for the isolation of aflavinine-type compounds from fungal cultures is provided below. This protocol is based on general methods reported for the isolation of indole diterpenoids.
Representative Protocol for Isolation from Fungal Culture
-
Fungal Culture: A pure strain of Eupenicillium crustaceum or Aspergillus flavus is cultured on a suitable solid-state fermentation medium (e.g., rice or maize) or in a liquid medium. The culture is incubated for a period sufficient to allow for the production of secondary metabolites (typically several weeks).
-
Extraction: The fungal biomass and culture medium are harvested and extracted with an organic solvent, such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The organic extracts are then combined.
-
Solvent Partitioning: The combined organic extract is concentrated under reduced pressure. The resulting crude extract is then subjected to liquid-liquid partitioning. For example, it can be partitioned between hexane (B92381) and methanol to remove nonpolar lipids. The methanol fraction, containing the more polar secondary metabolites, is retained.
-
Chromatographic Purification: The methanol-soluble fraction is subjected to a series of chromatographic steps to isolate the target compound.
-
Silica (B1680970) Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Reversed-Phase Chromatography: Fractions containing the compound of interest are pooled and further purified using reversed-phase chromatography (e.g., C18 column) with a suitable solvent system, such as a water-acetonitrile or water-methanol gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved by preparative or semi-preparative HPLC.
-
-
Structure Elucidation and Purity Assessment: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity is assessed by analytical HPLC.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the isolation of this compound and a hypothetical signaling pathway for its insecticidal action.
Disclaimer: The signaling pathway depicted is a generalized representation of how neurotoxic insecticides can function. The specific molecular target and signaling cascade for this compound have not been elucidated in the reviewed literature.
References
Inter-laboratory Comparison of 10,11-Dihydro-24-hydroxyaflavinine Analysis: A Framework for Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of the analysis of 10,11-Dihydro-24-hydroxyaflavinine, an indole (B1671886) diterpenoid of the aflavinine class. Aflavinines are fungal metabolites known for their complex structures and various biological activities, including anti-insectan properties.[1][2][3] Given their potential relevance in drug discovery and development, robust and reproducible analytical methods are crucial for accurate quantification and characterization.
Inter-laboratory comparisons are essential for validating analytical methods, ensuring that results are consistent and comparable across different laboratories.[4][5] This process helps to identify potential biases, assess the precision and reproducibility of a method, and establish a consensus on best practices.[4][5]
This document outlines a hypothetical inter-laboratory study for this compound, presenting the type of data that would be generated and the experimental protocols that could be employed. The analytical method of choice for compounds like indole diterpenes is often High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) due to its sensitivity and specificity.[6]
Hypothetical Performance Comparison of Analytical Methods
The following table summarizes fictional quantitative data from a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) analyzing a standard sample of this compound. The data includes key analytical performance parameters.
| Parameter | Lab A (HPLC-QTOF MS) | Lab B (HPLC-Triple Quad MS) | Lab C (UHPLC-Orbitrap MS) |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 0.7 ng/mL | 0.4 ng/mL |
| Linearity (R²) | 0.998 | 0.999 | 0.999 |
| Precision (RSD %) | 4.2% | 3.5% | 2.8% |
| Accuracy (% Recovery) | 95.8% | 98.2% | 99.1% |
| Repeatability (RSDr %) | 3.1% | 2.5% | 1.9% |
| Reproducibility (RSDR %) | 5.5% | 4.8% | 4.1% |
Experimental Protocols
A detailed methodology is crucial for ensuring the comparability of results in an inter-laboratory study. Below is a representative protocol for the analysis of this compound using HPLC-MS/MS.
Sample Preparation
-
Standard Solution Preparation: A stock solution of 1 mg/mL this compound is prepared in methanol (B129727). A series of working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Matrix Sample Preparation (e.g., Fungal Culture Extract):
-
Lyophilize 10 mL of fungal culture broth.
-
Extract the dried material with 20 mL of ethyl acetate (B1210297) three times.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions specific to this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a research setting.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. fiveable.me [fiveable.me]
- 6. Identification of Indole Diterpenes in Ipomoea asarifolia and Ipomoea muelleri, Plants Tremorgenic to Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Biosynthetic Yield of 10,11-Dihydro-24-hydroxyaflavinine: A Comparative Guide for Fungal Metabolite Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biosynthetic yield of the indole-diterpene 10,11-Dihydro-24-hydroxyaflavinine against other notable fungal metabolites. Due to the limited publicly available data on the specific yield of this compound, this guide utilizes data from closely related analogs and representative compounds from major fungal secondary metabolite classes to establish a meaningful benchmark. The information presented herein is intended to assist researchers in evaluating production strategies and setting realistic yield expectations for this and other fungal-derived natural products.
Quantitative Comparison of Fungal Metabolite Yields
The biosynthetic yield of fungal secondary metabolites can vary significantly depending on the producing strain, fermentation conditions, and extraction methods. The following table summarizes reported yields for a range of fungal metabolites, providing a comparative landscape for this compound.
| Metabolite Class | Metabolite | Producing Fungus | Yield | Citation |
| Indole-Diterpene | 10,23-dihydro-24,25-dehydroaflavinine (analog) | Eupenicillium crustaceum | ~2.8 mg/g (dry ascostromata) | |
| Indole-Diterpene | Paspaline, Paxilline, Aflatrem, Penitrem | Aspergillus oryzae (heterologous) | ~100 mg/L | [1] |
| Polyketide | Griseofulvin | Penicillium griseofulvum | 1.5-2.5 g/L | |
| Polyketide | Lovastatin | Aspergillus terreus | 500-1000 mg/L | |
| Non-ribosomal Peptide | Penicillin G | Penicillium chrysogenum | >50 g/L | |
| Non-ribosomal Peptide | Cyclosporin A | Tolypocladium inflatum | ~1.5 g/L | |
| Terpenoid | Gibberellic Acid | Gibberella fujikuroi | >10 g/L |
Note: The yield for this compound is inferred from a closely related analog due to the absence of specific published data. Yields can be highly variable and the values presented should be considered as reference points.
Experimental Protocols
Accurate determination of biosynthetic yield relies on robust and reproducible experimental protocols. The following sections detail generalized yet comprehensive methodologies for the fermentation, extraction, and quantification of indole-diterpenes like this compound.
I. Fungal Fermentation
This protocol describes a typical solid-state fermentation (SSF) method, which is often effective for inducing secondary metabolite production in fungi like Aspergillus and Eupenicillium.
-
Strain and Inoculum Preparation:
-
Obtain a pure culture of the producing fungal strain (e.g., Aspergillus flavus or Eupenicillium crustaceum).
-
Grow the fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by flooding the agar plate with sterile 0.1% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.
-
-
Solid-State Fermentation:
-
Use a solid substrate such as rice, wheat bran, or a mixture thereof.
-
Add an appropriate amount of distilled water to achieve a moisture content of 50-60% (w/w).
-
Autoclave the moistened substrate at 121°C for 20-30 minutes and allow it to cool to room temperature.
-
Inoculate the sterile substrate with the spore suspension (e.g., 1 mL per 100 g of substrate).
-
Incubate the culture in a controlled environment at 25-28°C for 14-21 days. The incubation should be carried out in the dark to promote secondary metabolite production.
-
II. Metabolite Extraction
This protocol outlines a standard solvent extraction procedure for recovering indole-diterpenes from a solid-state fermentation culture.
-
Drying and Grinding:
-
After the incubation period, harvest the fungal biomass along with the substrate.
-
Dry the culture at a low temperature (e.g., 40-50°C) in a ventilated oven until a constant weight is achieved.
-
Grind the dried material into a fine powder using a blender or a mill to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Transfer the powdered material to an Erlenmeyer flask.
-
Add a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture on a rotary shaker at room temperature for 24 hours.
-
Separate the solvent extract from the solid residue by vacuum filtration.
-
Repeat the extraction process two more times with fresh solvent to ensure complete recovery of the metabolites.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
III. Quantification by LC-MS
This protocol provides a general framework for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample and Standard Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter before analysis.
-
Prepare a series of standard solutions of a purified reference standard of this compound at known concentrations to generate a calibration curve.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-95% B; 15-18 min, 95% B; 18-20 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The specific m/z transitions for this compound would need to be determined.
-
Data Analysis: Integrate the peak area of the target compound in the sample chromatogram and determine its concentration by interpolating from the standard calibration curve. The final yield can then be calculated based on the initial amount of fungal biomass or substrate.
-
-
Visualizing Biosynthetic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound and the general experimental workflow for its yield determination.
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for determining biosynthetic yield.
Disclaimer: The biosynthetic pathway presented is putative and based on the general understanding of indole-diterpene biosynthesis. Further experimental validation is required to confirm the exact enzymatic steps involved in the formation of this compound. The provided experimental protocols are generalized and may require optimization for specific fungal strains and laboratory conditions.
References
Safety Operating Guide
Navigating the Disposal of 10,11-Dihydro-24-hydroxyaflavinine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of novel or specialized chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 10,11-Dihydro-24-hydroxyaflavinine, an indole (B1671886) alkaloid metabolite. Given the absence of specific degradation protocols for this compound, the following procedures are based on the precautionary principle of treating novel chemical agents as potentially hazardous.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant, such as nitrile gloves. |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat to protect from spills. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular solid waste. [1][2][3][4][5]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its biological activity as an insecticidal metabolite and its classification as an indole alkaloid, it should be handled as a compound with unknown long-term toxicity.[]
-
Consult your institution's EHS department for specific waste classification codes that may apply in your jurisdiction.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, along with contaminated consumables such as weighing papers, pipette tips, and gloves, in a designated hazardous waste container.[4][5]
-
Liquid Waste: If the compound is in a solution (e.g., dissolved in DMSO[7]), collect it in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless the compatibility is known and has been approved by your EHS department.[4]
3. Waste Container Labeling and Storage:
-
Labeling: Immediately label the hazardous waste container with the following information[1][3][8][9]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all components and their estimated percentages if it is a solution
-
The date when waste was first added
-
The name of the principal investigator and the laboratory location
-
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[3][10] This area should be under the control of laboratory personnel, away from general lab traffic, and segregated from incompatible materials.[11][12] The container must be kept closed except when adding waste.[1][8][10]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][3]
-
Provide them with all the information from the waste label. They will determine the final disposal method in compliance with regulatory requirements.[3]
-
Do not accumulate large quantities of chemical waste in the laboratory.[4]
5. Spill and Decontamination Procedures:
-
Containment: For small spills, and only if you are trained to do so, contain the spill using an appropriate absorbent material like vermiculite (B1170534) or sand.
-
Clean-up: While wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed and labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.[4]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of a novel research chemical.
Data for Environmental Health and Safety (EHS) Documentation
When preparing for disposal, accurately documenting the waste is crucial for regulatory compliance and safety. The following table outlines the necessary information to provide to your EHS department.
| Parameter | Information to Provide |
| Chemical Name | This compound |
| CAS Number | 171569-81-6 |
| Molecular Formula | C₂₈H₄₁NO₂ |
| Physical State | Solid (Powder) or Liquid (specify solvent, e.g., DMSO) |
| Quantity | Specify the total mass (g) or volume (mL) of the waste. |
| Hazard Classification | Treat as hazardous waste; note any known insecticidal properties.[] |
| Source of Waste | Briefly describe the process that generated the waste (e.g., unused stock, post-reaction mixture). |
| Contaminants | List any other chemicals mixed with the waste, including solvents and their approximate concentrations. |
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. This compound - Scintila [scintila.cz]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 10,11-Dihydro-24-hydroxyaflavinine
Topic: Personal Protective Equipment for Handling 10,11-Dihydro-24-hydroxyaflavinine Content Type: Operational Safety and Logistics
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal protocols to ensure laboratory safety and build trust in chemical handling practices.
Hazard Assessment and Risk Summary
This compound is an indole (B1671886) diterpenoid and a metabolite of the fungus Aspergillus flavus[][2]. Like many fungal metabolites, particularly mycotoxins, it should be handled with caution due to potential toxicological properties that have not been fully investigated[3]. It is known to possess insecticidal properties[]. The compound is typically supplied as a powder, posing a primary risk of exposure through inhalation of airborne particles and accidental dermal contact[4].
Given the lack of a specific Safety Data Sheet (SDS), a conservative approach based on handling similar hazardous mycotoxins and potent chemical compounds is mandatory. The primary goals are to prevent inhalation, ingestion, and skin/eye contact.
Required Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound, especially when working with the powdered form.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) or a half-mask/full-face respirator with P100 (particulate) and organic vapor cartridges. | Prevents inhalation of fine powder and potential aerosols. A respirator with a good seal is crucial[5]. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Prevents dermal absorption. Check for tears and replace immediately if compromised. |
| Eye Protection | Chemical safety goggles or a full-face respirator. | Protects eyes from airborne powder and splashes[5]. |
| Body Protection | Disposable coverall (e.g., Tyvek suit) with elasticated cuffs. | Prevents contamination of personal clothing and subsequent take-home exposure[6]. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of footwear and laboratory floors. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Engineering Controls:
-
Designated Area: All handling of powdered this compound must occur within a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
Pre-use Checks: Ensure the fume hood has a valid certification and is functioning correctly. Verify that an eyewash station and safety shower are readily accessible[7].
-
Gather Materials: Before starting, assemble all necessary equipment, including the chemical, spatulas, weighing paper, solvents, and waste containers, inside the containment area to minimize movement.
3.2. Donning PPE Workflow: Follow a strict sequence for putting on PPE to ensure a proper seal and avoid contamination.
3.3. Chemical Handling:
-
Weighing: If weighing the powder, do so on anti-static weighing paper within the fume hood to prevent dispersal.
-
Solution Preparation: When preparing solutions, add solvents slowly to the powder to avoid generating dust. Keep containers closed whenever possible.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory[7]. Avoid touching surfaces outside the fume hood, such as door handles or personal items, with gloved hands.
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, shoe covers, coveralls, weighing paper, contaminated lab wipes) must be considered hazardous waste.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, labeled hazardous waste container.
-
Sharps Waste: Needles or other sharps must be disposed of in a puncture-proof sharps container.
4.2. Disposal Procedure:
-
Containment: Place all solid waste into a clearly labeled, sealable hazardous waste bag or container inside the fume hood.
-
Decontamination: Before removing from the fume hood, wipe the exterior of the waste bag and any other equipment with an appropriate deactivating solution (if known) or 70% ethanol (B145695) to decontaminate the surface.
-
Storage: Store hazardous waste in a designated, secure area according to your institution's environmental health and safety (EHS) guidelines, awaiting professional disposal[7][8]. Never dispose of this chemical down the drain.
Doffing PPE and Decontamination Workflow
The removal of PPE is a critical step to prevent exposure. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., "dirty to dirty").
After completing the final hand wash, exit the lab area. Contaminated personal clothing should be removed carefully and laundered separately if exposure is suspected[5]. Following these rigorous procedures is essential for ensuring the safety of all laboratory personnel when handling this compound.
References
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. biocrick.com [biocrick.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
